Sodium pentachlorophenate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,3,4,5,6-pentachlorophenolate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1 | |
| Source | PubChem | |
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InChI Key |
HCJLVWUMMKIQIM-UHFFFAOYSA-M | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl5ONa, C6Cl5NaO | |
| Record name | PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) | |
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DSSTOX Substance ID |
DTXSID4040264 | |
| Record name | Sodium pentachlorophenate | |
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Molecular Weight |
288.3 g/mol | |
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Physical Description |
Sodium pentachlorophenate is a white or tan, powdered solid. It is soluble in water and may burn, but it is not easily ignited. It may be toxic by ingestion, inhalation and skin absorption. It is used as a fungicide, herbicide and as a disinfectant., White or tan solid; [Hawley] Small slightly brown beads; [MSDSonline], WHITE OR TAN FLAKES OR POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | SODIUM PENTACHLOROPHENATE | |
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| Record name | Pentachlorophenol, sodium salt | |
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Boiling Point |
Decomposes. (USCG, 1999) | |
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Solubility |
In water, 3.30X10+5 mg/L at 25 °C, Solubility in water (g/L): 22.4 at 20 °C; 33 at 30 °C, Solubility at 25 °C (g/L): methanol 22; acetone 37, 21% (wt/vol) at 5 °C (water), 29% (wt/vol) at 40 °C (water), 33% (wt/vol at 25 °C (water), Soluble in ethanol and acetone; insoluble in benzene and petroleum oils, Solubility in water, g/100ml at 25 °C: 33 | |
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Density |
2.0 mg/L at 22 °C/4 °C | |
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Impurities |
... Pentachlorophenol available after about 1973 contained only 1 ppm of the hexachloro- and 26 ppm of the octachlordibenzo-p-dioxin. /Pentachlorophenol/, Fourteen technical pentachlorophenol and three sodium pentachlorophenate samples were obtained from several manufacturers and analyzed for various chlorinated phenolic impurities. Reversed-phase liquid chromatography with an electrochemical (coulometric mode) detector was used for qualitative and quantitative determinations. 2,4-Dichlorophenol, 3,5-dichlorophenol, 2,3,4-trichlorophenol, 2,4,6-trichlorophenol, 3,4,5-trichlorophenol, 2,3,5,6-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, and 2,3,4,5-tetrachlorophenol were detected as contaminants in the various samples. | |
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Color/Form |
White crystalline solid, Tan powder, pellets, Buff-colored flakes | |
CAS No. |
131-52-2 | |
| Record name | SODIUM PENTACHLOROPHENATE | |
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| Record name | Sodium pentachlorophenolate | |
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| Record name | Phenol, 2,3,4,5,6-pentachloro-, sodium salt (1:1) | |
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| Record name | Sodium pentachlorophenolate | |
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Foundational & Exploratory
"Sodium pentachlorophenate" CAS number and chemical properties
CAS Number: 131-52-2
Abstract
This technical guide provides a detailed overview of the chemical and physical properties of sodium pentachlorophenate, a compound historically used as a fungicide, herbicide, and disinfectant.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical characteristics, experimental protocols for property determination, and insights into its metabolic fate and impact on cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological interactions are visualized through detailed diagrams.
Chemical and Physical Properties
This compound is the sodium salt of pentachlorophenol (B1679276) (PCP).[1] It typically appears as a white or tan, powdered solid.[1][2] While it is not easily ignited, it may burn.[2] This compound is soluble in water.[1][2]
Quantitative Data
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 131-52-2 | [3][4] |
| Molecular Formula | C₆Cl₅NaO | [5] |
| Molecular Weight | 288.32 g/mol | [6] |
| Melting Point | >300°C | [7] |
| Solubility in Water | 33 g/100mL at 25°C | [4] |
| Appearance | White or tan crystalline powder | [1][8] |
| Odor | Phenolic | [7] |
Experimental Protocols
The determination of the chemical and physical properties of substances like this compound is guided by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.
Determination of Melting Point (OECD Guideline 102)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[2] For a crystalline solid like this compound, this is a characteristic property. The OECD Guideline 102 describes several methods for this determination.[2][4][9]
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The sample is compacted by tapping the tube.
-
Apparatus: The capillary tube is placed in a heating apparatus, such as a liquid bath or a metal block, equipped with a calibrated thermometer or a temperature sensor.[2]
-
Heating: The apparatus is heated at a slow, controlled rate.
-
Observation: The sample is observed closely. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to determine the melting range. For a pure substance, this range is typically narrow.
Determination of Water Solubility (OECD Guideline 105)
Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[1][10] The OECD Guideline 105 outlines the flask method, suitable for substances with solubilities above 10⁻² g/L.[1][10]
Methodology: Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium, where the concentration of the dissolved substance is at its maximum.
-
Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultraviolet-Visible (UV-Vis) spectroscopy.[3]
-
Calculation: The solubility is expressed in grams per 100 mL or other appropriate units.
Metabolic and Signaling Pathways
This compound, upon entering a biological system, undergoes metabolic transformations and can significantly impact cellular signaling pathways.
Metabolic Pathway of this compound
The metabolism of this compound primarily involves the parent compound, pentachlorophenol (PCP). The major metabolic processes include methylation, acylation, dechlorination, and hydroxylation, leading to various metabolites that can be further transformed.
Caption: Metabolic pathway of this compound.
Impact on Cellular Signaling Pathways
Pentachlorophenol, the active form of this compound, has been shown to affect several critical pro-survival signaling pathways in human cells, including the PI3K/AKT, MAPK, and NF-κB pathways.[11]
Caption: Effects of PCP on key cellular signaling pathways.
Reactivity and Stability
This compound is incompatible with strong oxidizing agents.[2][12] It is stable under normal transport and storage conditions.[13] When heated to decomposition, it emits toxic and corrosive fumes, including hydrogen chloride and dioxins.[4]
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological interactions of this compound. The presented data, including its CAS number, physical constants, and detailed experimental protocols based on OECD guidelines, serves as a valuable resource for the scientific community. The visualization of its metabolic fate and impact on cellular signaling pathways offers deeper insights into its toxicological profile, which is crucial for researchers in toxicology and drug development. The information compiled herein underscores the importance of standardized testing and a thorough understanding of a compound's mechanism of action.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
- 2. laboratuar.com [laboratuar.com]
- 3. filab.fr [filab.fr]
- 4. oecd.org [oecd.org]
- 5. lobachemie.com [lobachemie.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Cytotoxic effects exerted by pentachlorophenol by targeting nodal pro-survival signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Synthesis and molecular structure of "Sodium pentachlorophenate"
An In-depth Technical Guide on the Synthesis and Molecular Structure of Sodium Pentachlorophenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Na-PCP), the sodium salt of pentachlorophenol (B1679276) (PCP), is an organochlorine compound with a history of extensive use as a fungicide, herbicide, and wood preservative.[1][2][3] Its synthesis involves a straightforward acid-base reaction, while its molecular structure is characteristic of a phenolic salt. This document provides a comprehensive technical overview of the synthesis and molecular properties of this compound, including detailed experimental protocols, tabulated physicochemical data, and a visualization of the synthetic pathway.
Synthesis of this compound
The primary industrial synthesis of this compound is a two-step process. The first step involves the exhaustive chlorination of phenol (B47542) to produce pentachlorophenol. The second step is a neutralization reaction where pentachlorophenol is treated with a strong base, typically sodium hydroxide (B78521), to yield the sodium salt.[4]
Step 1: Synthesis of Pentachlorophenol (PCP)
Pentachlorophenol is produced by the direct chlorination of phenol in the presence of a catalyst, such as aluminum.[4] The reaction proceeds through several stages at increasing temperatures to ensure complete chlorination.
Step 2: Synthesis of this compound
The conversion of pentachlorophenol to its sodium salt is an acid-base reaction. Phenol and its derivatives are weakly acidic, readily reacting with strong bases like sodium hydroxide to form a salt and water.[5][6]
The overall synthesis workflow is illustrated below.
Caption: Two-step synthesis of this compound from Phenol.
Experimental Protocols
The following protocols are based on methodologies described in the literature.[4]
Protocol for Synthesis of Pentachlorophenol
-
Apparatus: A chlorinated autoclave or suitable reaction vessel equipped for gas aeration and temperature control.
-
Procedure:
-
Charge the reaction vessel with phenol.
-
Introduce an aluminum catalyst.
-
Initiate the chlorination by feeding chlorine gas into the vessel. The reaction is performed in three temperature stages:
-
Stage 1: Maintain a temperature of 70-90°C for 11 hours with a chlorine flow of approximately 150 kg/hour .
-
Stage 2: Increase the temperature to 90-160°C and continue the reaction for 8 hours with a chlorine flow of approximately 170 kg/hour .
-
Stage 3: Raise the temperature to 160-195°C for 1 hour with a chlorine flow of approximately 190 kg/hour .
-
-
Upon completion, the resulting pentachlorophenol is collected. Tail gas from the reaction can be passed through an absorption tower to produce hydrochloric acid as a by-product.
-
Protocol for Synthesis of this compound
-
Apparatus: An alkalization jar or vessel capable of operating under negative pressure and equipped for heating and evaporation.
-
Procedure:
-
Charge the alkalization vessel with sodium hydroxide (sheet alkali).
-
Heat the vessel to 80°C.
-
Add the synthesized pentachlorophenol in three portions, with a 10-minute interval between each addition.
-
After the addition is complete, control the reaction temperature at 90-95°C.
-
Maintain the reaction for 2 hours under these conditions.
-
Following the reaction, concentrate the product via vacuum evaporation (vacuum pressure of -0.02 to -0.03 MPa) to dewater and obtain solid this compound.
-
Molecular Structure and Properties
This compound is an ionic compound consisting of a sodium cation (Na⁺) and a pentachlorophenolate (B1226921) anion (C₆Cl₅O⁻).[7] It is a white or tan powdered solid, soluble in water, and has a characteristic phenolic odor.[1][8]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₆Cl₅NaO | [9][10] |
| Molecular Weight | 288.32 g/mol | [7][9] |
| Appearance | White or tan crystalline solid/powder | [1][11] |
| CAS Number | 131-52-2 | [1][9] |
| Melting Point | >300°C (Decomposes) | [1][8] |
| Solubility in Water | 3.30 x 10⁵ mg/L at 25°C | [1] |
| log Kow (pH 10) | 1.3 | [1] |
| pH | Aqueous solution is alkaline | [1] |
Structural Representation
The structure consists of a benzene (B151609) ring where all five hydrogen atoms have been substituted by chlorine atoms, and the hydroxyl proton is replaced by a sodium ion.
References
- 1. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acuro.in [acuro.in]
- 3. Sodium pentachlorophenolate | 131-52-2 [chemicalbook.com]
- 4. CN1923779A - Method of preparing this compound - Google Patents [patents.google.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. quora.com [quora.com]
- 7. GSRS [precision.fda.gov]
- 8. Sodium pentachlorophenolate CAS#: 131-52-2 [m.chemicalbook.com]
- 9. Sodium pentachlorophenolate | 131-52-2 [chemicalbook.com]
- 10. This compound, COA, Certificate of Analysis, 131-52-2, S 2215 [ottokemi.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Sodium Pentachlorophenate: A Technical Guide to its Solubility in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium pentachlorophenate in water and various organic solvents. The information is compiled from scientific literature and presented for use in research, drug development, and scientific applications.
Core Solubility Data
The solubility of this compound exhibits significant variation depending on the solvent and temperature. Below is a summary of quantitative solubility data compiled from various sources.
| Solvent | Temperature (°C) | Solubility |
| Water | 5 | 21% (wt/vol) |
| Water | 20 | 22.4 g/L |
| Water | 25 | 33 g/100mL, 330,000 mg/L[1][2] |
| Water | 30 | 33 g/L |
| Water | 40 | 29% (wt/vol) |
| Methanol | 25 | 22 g/L |
| Acetone | 25 | 37 g/L |
| Ethanol | Not Specified | Soluble |
| Benzene | Not Specified | Insoluble |
| Petroleum Oils | Not Specified | Insoluble |
| DMSO | Not Specified | Slightly Soluble |
Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method
The following is a detailed methodology for determining the aqueous solubility of this compound, based on the widely recognized shake-flask method.
Objective: To determine the saturation concentration of this compound in water at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Deionized water
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator with shaker
-
Centrifuge
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
An excess amount of this compound is added to a glass flask containing a known volume of deionized water. The excess is crucial to ensure that saturation is achieved.
-
The flask is securely stoppered and placed in a constant temperature shaker bath, maintained at the desired temperature (e.g., 25 °C ± 0.5 °C).
-
The mixture is agitated for a prolonged period (e.g., 24 to 48 hours) to allow it to reach equilibrium. Preliminary tests can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After the equilibration period, the flask is removed from the shaker and allowed to stand at the constant temperature to allow the undissolved solid to sediment.
-
To ensure complete separation of the solid and liquid phases, the suspension is centrifuged at a controlled temperature.
-
-
Sample Analysis:
-
Aliquots of the clear supernatant are carefully withdrawn.
-
The collected supernatant is then filtered through a syringe filter to remove any remaining particulate matter.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations is used for quantification.
-
-
Data Confirmation:
-
The procedure is repeated with different equilibration times (e.g., 48 and 72 hours) to ensure that the measured solubility is a true equilibrium value and does not change with additional shaking time.
-
Visualizing a Key Biological Process: Bacterial Degradation of Pentachlorophenol (B1679276)
This compound, in its dissociated form, shares metabolic pathways with pentachlorophenol (PCP). The following diagram illustrates the aerobic bacterial degradation pathway of PCP by Sphingobium chlorophenolicum L-1, a well-studied environmental degradation process.
Caption: Aerobic degradation pathway of pentachlorophenol by Sphingobium chlorophenolicum L-1.
References
An In-Depth Technical Guide to the Biocidal Mechanism of Action of Sodium Pentachlorophenate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium pentachlorophenate (PCP-Na), and its corresponding acid form pentachlorophenol (B1679276) (PCP), has been widely utilized as a broad-spectrum biocide. Its efficacy stems from a multi-pronged attack on fundamental cellular processes, primarily targeting cellular respiration and inducing widespread oxidative stress. This technical guide provides a detailed exploration of the molecular mechanisms underpinning the biocidal activity of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways involved. The core mechanism revolves around the uncoupling of oxidative phosphorylation, leading to a rapid depletion of cellular ATP. This is further compounded by the inhibition of key metabolic enzymes and the generation of reactive oxygen species (ROS), which trigger downstream stress-response signaling pathways, ultimately culminating in cellular demise.
Core Mechanism: Uncoupling of Oxidative Phosphorylation
The principal mechanism of action of this compound is the disruption of cellular energy production through the uncoupling of oxidative phosphorylation in the mitochondria.[1][2] As a lipophilic weak acid, pentachlorophenol can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral form can then diffuse back across the membrane into the matrix, where it releases the proton, effectively short-circuiting the proton motive force that is essential for ATP synthesis by ATP synthase.[1] This dissipation of the proton gradient uncouples the electron transport chain from ATP production, leading to a futile cycle of oxygen consumption without energy conservation.
The direct consequences of this uncoupling are a rapid decrease in intracellular ATP levels and an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient.[1][3][4]
Inhibition of Key Metabolic Enzymes
Beyond its uncoupling activity, this compound has been shown to directly inhibit several key enzymes involved in cellular metabolism, further exacerbating the energy crisis within the cell.
Inhibition of Dehydrogenases
Studies have demonstrated the inhibitory effect of this compound on crucial dehydrogenases involved in the tricarboxylic acid (TCA) cycle and glycolysis.
-
Succinate Dehydrogenase (SDH): As a component of both the TCA cycle and the electron transport chain (Complex II), inhibition of SDH directly curtails cellular respiration.
-
Pyruvate (B1213749) Dehydrogenase (PDH): This enzyme complex links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. Its inhibition blocks a critical entry point for carbohydrates into aerobic respiration.
| Enzyme | Organism/System | Observed Effect | Reference |
| Succinate Dehydrogenase | Notopterus notopterus (fish) | Inhibition of activity | [5] |
| Pyruvate Dehydrogenase | Notopterus notopterus (fish) | Inhibition of activity | [5] |
Induction of Oxidative Stress
The disruption of the mitochondrial electron transport chain by this compound leads to the increased production of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[2][6] This occurs due to the incomplete reduction of oxygen when the electron flow is disrupted. The overproduction of ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress.
This oxidative stress results in widespread damage to cellular components:
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a loss of membrane integrity and function.
-
Protein Oxidation: Damage to proteins, including enzymes and structural components, impairs their function.
-
DNA Damage: ROS can cause modifications to DNA bases, leading to mutations and genomic instability.
The generation of ROS also triggers a cascade of cellular stress signaling pathways.
References
- 1. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Pentachlorophenol decreases ATP levels in human natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentachlorophenol-induced hemotoxicity diminishes antioxidant potential and oxidizes proteins, thiols, and lipids in rat blood: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay of the inhibitory effect of pentachlorophenol and formaldehyde on mycelial growth and development of reproductive structures in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental fate and degradation pathways of "Sodium pentachlorophenate"
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Sodium Pentachlorophenate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (SPCP) is the sodium salt of pentachlorophenol (B1679276) (PCP), a broad-spectrum biocide historically used as a fungicide, herbicide, and wood preservative.[1] Due to its persistence, toxicity, and the presence of highly toxic impurities such as dioxins and furans, its use has been significantly restricted in many countries.[2][3] Understanding the environmental fate and degradation of SPCP is critical for assessing the risks associated with contaminated sites and developing effective remediation strategies. This guide provides a comprehensive overview of the physicochemical properties, environmental distribution, and the primary degradation pathways of SPCP, including biodegradation, photodegradation, and other abiotic processes.
Physicochemical Properties and Environmental Mobility
SPCP is a white or tan powdered solid that is highly soluble in water.[1] In the environment, it readily dissociates to the pentachlorophenate anion, while also existing in equilibrium with its acidic form, pentachlorophenol (PCP). The environmental behavior of SPCP is largely governed by the properties of PCP.
Table 1: Physicochemical Properties of Pentachlorophenol (PCP)
| Property | Value | Reference |
| Molecular Weight | 266.34 g/mol | [4] |
| Water Solubility | 14 - 15,000 mg/L (pH dependent) | [3] |
| Vapor Pressure | 1.6 x 10⁻² Pa @ 20°C | [4] |
| pKa | 4.7 | [5] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.12 | [4] |
The environmental mobility of PCP is significantly influenced by pH. In acidic soils and water, the less soluble, neutral form of PCP predominates, leading to stronger adsorption to organic matter and sediments.[3][6] Conversely, under neutral to alkaline conditions, the more water-soluble pentachlorophenate anion is the dominant species, resulting in increased mobility and potential for leaching into groundwater.[3][4]
Environmental Fate and Persistence
The fate of SPCP in the environment is determined by a combination of transport and transformation processes.
Table 2: Environmental Persistence of Pentachlorophenol (PCP)
| Environmental Compartment | Process | Half-life | Reference |
| Soil | Biodegradation | Weeks to months | [1] |
| Water | Photolysis | Hours to days | [1] |
| Water | Biodegradation | Slow, adaptation period of 3-5 weeks | [7] |
| Atmosphere | Photolysis & Radical Oxidation | ~2 months | [5] |
Soil Compartment
In soil, the persistence of PCP is highly variable and dependent on factors such as soil type, pH, organic matter content, temperature, and microbial activity.[8] Adsorption is a key process, with the organic carbon partition coefficient (Koc) for the undissociated species being as high as 25,000, indicating strong binding to soil organic matter.[7] For the dissociated form, Koc values are significantly lower, around 1250-1800.[7]
Table 3: Soil Sorption and Bioaccumulation Data for Pentachlorophenol (PCP)
| Parameter | Value | Conditions | Reference |
| Soil Sorption Coefficient (Kd) | 60 - 90 L/kg | Matapeake silt loam, pH 4.1 | [9] |
| Organic Carbon Partition Coefficient (Koc) | 1,000 (calculated) | - | [7] |
| Organic Carbon Partition Coefficient (Koc) | 3,000 - 4,000 (sediment) | - | [7] |
| Bioconcentration Factor (BCF) - Fish | 1,000 (goldfish) | pH dependent | [10] |
| Bioconcentration Factor (BCF) - Fish | 32 - 205 (bluegill sunfish) | - | [4] |
| Bioconcentration Factor (BCF) - Fish | 52 - 205 (rainbow trout) | - | [4] |
Aquatic Compartment
In aquatic environments, SPCP is subject to both photolysis and biodegradation. Photodegradation is a significant removal mechanism, particularly in the upper layers of the water column, with a reported half-life of as little as 0.86 hours at the surface.[7] Biodegradation in aquatic systems is generally slower and often requires an adaptation period for microbial communities.[7] Due to its lipophilicity, PCP can bioaccumulate in aquatic organisms, with bioconcentration factors (BCFs) in fish reported to be as high as 10,000, although this is highly dependent on water pH.[4][10]
Degradation Pathways
The breakdown of SPCP in the environment proceeds through several key pathways, including microbial degradation and photodegradation, leading to a variety of intermediate and final products.
Biodegradation
Microbial degradation is a crucial process for the detoxification of PCP in both soil and water. It can occur under both aerobic and anaerobic conditions, involving a diverse range of microorganisms.
Under aerobic conditions, bacteria can utilize PCP as a carbon and energy source.[11] The initial step often involves the hydroxylation of PCP to tetrachlorohydroquinone, catalyzed by a monooxygenase enzyme.[11][12] This is followed by further dechlorination and ring cleavage to form aliphatic compounds that can enter central metabolic pathways.[7]
dot
Caption: Aerobic biodegradation pathway of this compound.
Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. This process is carried out by specific bacteria, such as Desulfitobacterium species, which can dechlorinate PCP to 3-chlorophenol.[11] Complete dechlorination to phenol (B47542) has been observed, although it is often a slower process.[11]
dot
Caption: Anaerobic biodegradation pathway of this compound.
Photodegradation
Photodegradation, or photolysis, is a significant abiotic degradation pathway for PCP in sunlit surface waters and on soil surfaces. The process involves the absorption of UV radiation, leading to the cleavage of carbon-chlorine bonds and the formation of various intermediates. The final products of complete photolytic degradation are carbon dioxide and chloride ions.[10]
dot
Caption: Photodegradation pathway of Pentachlorophenol.
Experimental Protocols
Analysis of PCP and its Metabolites in Soil
This protocol outlines a general procedure for the extraction and analysis of PCP and its degradation products from soil samples.
5.1.1 Materials
-
Soil sample
-
Methanol (B129727), HPLC grade
-
Hexane (B92381), HPLC grade
-
Acidified and basic deionized water
-
Solid-Phase Extraction (SPE) columns
-
Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)
5.1.2 Protocol
-
Extraction: Extract a known weight of soil with methanol by shaking or sonication.[13]
-
Filtration: Filter the methanol extract to remove soil particles.[13]
-
Solid-Phase Extraction (SPE):
-
Liquid-Liquid Extraction (for cleanup):
-
Analysis: Analyze the final extract using GC-ECD or GC-MS.[15][16] For GC analysis, derivatization (e.g., with diazomethane) may be required to improve the volatility of the phenolic compounds.[16]
dot
Caption: Experimental workflow for the analysis of PCP in soil.
Aerobic Biodegradation Study
This protocol describes a laboratory-scale experiment to assess the aerobic biodegradation of SPCP.
5.2.1 Materials
-
Continuously stirred tank reactor or shake flasks
-
Activated sludge or soil inoculum
-
Synthetic sewage or mineral salts medium
-
This compound stock solution
-
Analytical equipment for measuring PCP concentration (e.g., HPLC or GC) and Chemical Oxygen Demand (COD)
5.2.2 Protocol
-
Reactor Setup: Establish a continuously activated sludge reactor with a defined hydraulic retention time (e.g., 4 hours).[15]
-
Inoculation: Inoculate the reactor with a suitable microbial community from soil or activated sludge.[15]
-
Acclimation: Feed the reactor with a synthetic sewage or mineral medium to establish a stable microbial population.[15]
-
PCP Introduction: Introduce a known concentration of SPCP into the feed solution.[15]
-
Monitoring: At regular intervals, collect samples from the reactor influent and effluent.
-
Analysis:
-
Measure the concentration of PCP in the influent and effluent samples to determine the removal efficiency.[15]
-
Analyze the Chemical Oxygen Demand (COD) to assess the overall organic matter removal.[15]
-
Optionally, identify degradation products using techniques like GC-MS to elucidate the degradation pathway.
-
dot
Caption: Workflow for an aerobic biodegradation study of SPCP.
Conclusion
The environmental fate of this compound is complex, with its persistence and degradation pathways being highly dependent on environmental conditions. While SPCP can be degraded through both biotic and abiotic processes, its potential for long-range transport, bioaccumulation, and the formation of toxic byproducts necessitates careful management of contaminated sites. This guide provides a foundational understanding of the key processes governing the environmental fate of SPCP, which is essential for developing effective risk assessment and remediation strategies. Further research is needed to fully elucidate the intricate interactions between SPCP and various environmental compartments and to optimize technologies for its removal.
References
- 1. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccme.ca [ccme.ca]
- 4. EXTOXNET PIP - PENTACHLOROPHENOL (PCP) [extoxnet.orst.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Detailed sorption isotherms of pentachlorophenol on soils and its correlation with soil properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chm.pops.int [chm.pops.int]
- 8. npic.orst.edu [npic.orst.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. microbe.com [microbe.com]
- 12. Metabolism of pentachlorophenol by a soil microbe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. pubs.usgs.gov [pubs.usgs.gov]
- 15. researchgate.net [researchgate.net]
- 16. settek.com [settek.com]
Sodium Pentachlorophenate: A Comprehensive Toxicological Profile and Guide to Laboratory Safety
For Immediate Release
This technical guide provides an in-depth toxicological profile of sodium pentachlorophenate (Na-PCP) and outlines essential health and safety protocols for its handling in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who may work with this compound. This compound, a white or tan powdered solid, has been used as a fungicide, herbicide, and disinfectant.[1][2][3] It is highly toxic and presents significant health risks upon exposure.
Toxicological Profile
This compound is toxic by ingestion, inhalation, and skin absorption.[1][2][3] Short-term exposure to high levels of Na-PCP can cause severe effects on the liver, kidneys, blood, lungs, and the central and cardiovascular systems.[1][4] Long-term exposure to lower levels can lead to damage to the liver, kidneys, blood, and nervous system.[1] The International Agency for Research on Cancer (IARC) has classified pentachlorophenol (B1679276) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[5]
Acute Toxicity
This compound exhibits high acute toxicity through oral, dermal, and inhalation routes of exposure.[6][7] It is classified as toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[6][8]
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 126 mg/kg | [8][9] |
| LD50 | Rabbit | Oral | 328 mg/kg | [3] |
| LD50 | Mouse | Dermal | 124 mg/kg | [8][9][10] |
| LC50 (2h) | Mouse | Inhalation | 240 mg/m³ | [8][9] |
Chronic Toxicity and Carcinogenicity
Prolonged or repeated exposure to this compound can cause damage to the liver and kidneys.[11] It is suspected of causing cancer, with studies in animals showing an increase in liver cancer.[6][11] The US Environmental Protection Agency (EPA) classifies pentachlorophenol as a probable human carcinogen (Group B2).[1]
Mutagenicity and Genotoxicity
Studies on the mutagenicity of this compound have yielded mixed results. Some studies indicate that it can induce chromosome aberrations in Chinese hamster ovary (CHO) cells, suggesting it may be a weak genetic mutagen.[12][13] However, it did not show mutagenic effects in the Ames test with various Salmonella typhimurium strains.[12]
Reproductive and Developmental Toxicity
This compound is suspected of damaging the developing fetus and may cause reproductive disorders.[8][11]
Health Hazards and Laboratory Safety
Due to its high toxicity, extreme caution must be exercised when handling this compound in a laboratory setting.
Routes of Exposure and Symptoms
-
Inhalation: Fatal if inhaled.[6][14] Can cause irritation of the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[11] Systemic effects include fever, headache, weakness, and nausea.[4]
-
Dermal Contact: Fatal in contact with skin.[8] The substance can be absorbed through the skin and is irritating, causing redness and pain.[4][6]
-
Eye Contact: Causes serious eye irritation and can lead to burns and possible vision loss.[6][11]
-
Ingestion: Toxic if swallowed.[6][14] Symptoms include loss of appetite, nausea, vomiting, and abdominal pain.[11]
Personal Protective Equipment (PPE)
-
Respiratory Protection: A NIOSH-approved full-facepiece supplied-air respirator operated in a pressure-demand or other positive-pressure mode is required where exposure may occur.[8][11]
-
Hand Protection: Wear protective gloves.[14]
-
Eye Protection: Wear impact-resistant eye protection with side shields or goggles. A face shield should be used in conjunction with goggles when working with the substance.[11][14]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[14]
Engineering Controls
Operations involving this compound should be enclosed where possible, with the use of local exhaust ventilation at the site of chemical release.[11]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Experimental Protocols
The following are summaries of standardized methodologies for key toxicological experiments.
Acute Oral Toxicity (OECD 423)
The acute toxic class method is used to estimate the acute oral toxicity of a substance. The test substance is administered orally by gavage to a group of fasted female rats at a starting dose of 2000 mg/kg body weight.[15][16][17] If no mortality is observed, a further group of females is dosed at the same level.[15] Animals are observed for mortality and clinical signs for up to 14 days.[16] Body weight is recorded before administration and weekly thereafter.[15] At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.[16]
Ames Test (OECD 471)
The bacterial reverse mutation assay (Ames test) is used to detect point mutations.[18] Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[13][18] The mixture is incubated, and the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted.[18] A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[13]
In Vitro Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.[11][19] Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.[11] After a suitable incubation period, the cells are treated with a metaphase-arresting substance, harvested, and stained.[10] Metaphase cells are then analyzed microscopically for chromosomal aberrations.[10]
Signaling Pathways and Experimental Workflows
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 5. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dep.nj.gov [dep.nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 11. criver.com [criver.com]
- 12. agc-chemicals.com [agc-chemicals.com]
- 13. bulldog-bio.com [bulldog-bio.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. agc-chemicals.com [agc-chemicals.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. enamine.net [enamine.net]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to the Historical Industrial Applications of Sodium Pentachlorophenate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical industrial uses of sodium pentachlorophenate (Na-PCP), a broad-spectrum biocide and disinfectant. Valued for its efficacy against a wide range of microorganisms, Na-PCP was extensively used in several key industries before its use was significantly restricted due to health and environmental concerns. This document provides a technical overview of its primary applications, quantitative data on its use, detailed experimental protocols for efficacy testing, and an examination of its mechanism of action.
Overview of Industrial Applications
First produced in the 1930s, this compound, the sodium salt of pentachlorophenol (B1679276) (PCP), was a versatile biocide used to prevent microbial degradation in a variety of materials.[1][2] Its primary industrial applications included wood preservation, leather tanning, pulp and paper manufacturing, and as a biocide in industrial water systems.[1][3][4]
Wood Preservation: One of the most significant historical uses of this compound was in the preservation of wood.[5] It was employed to protect timber from decay fungi and wood-boring insects, thereby extending the service life of products such as utility poles, railway ties, and construction lumber.[5][6] Na-PCP was typically applied via pressure or thermal processes to impregnate the wood.[7]
Leather Tanning: In the leather industry, this compound was used as a fungicide and bactericide during the tanning process.[4] It was applied to hides and skins to prevent microbial growth, which could cause spoilage and defects in the final leather product. Chlorophenols were used as fungicides in the leather industry until the 1980s.[4]
Pulp and Paper Industry: The warm, nutrient-rich environment of pulp and paper mill water systems is highly conducive to the growth of microorganisms, leading to the formation of slime.[8] this compound was used as a slimicide to control the growth of bacteria and fungi, which could interfere with the papermaking process and affect the quality of the final product.[3][9]
Industrial Water Systems: this compound was also utilized as a broad-spectrum microbicide in industrial cooling water systems to control algae, fungi, and slime formation.[3] Maintaining control of microbial growth in these systems is crucial for preventing biofouling, which can impede heat transfer and lead to corrosion.
Quantitative Data on Historical Applications
The following tables summarize the typical concentrations and application rates of this compound in its major industrial uses.
| Application | Parameter | Value | References |
| Wood Preservation | Treating Solution Concentration | 5-9% PCP | [5] |
| Preservative Retention (Above Ground) | 0.25 - 0.4 lbs/ft³ (4 - 6.4 kg/m ³) | [10] | |
| Preservative Retention (Ground Contact) | 0.30 - 0.85 lbs/ft³ (4.8 - 13.6 kg/m ³) | [11] | |
| Pulp & Paper | Slime Control Dosage | 0.1 - 15 ppm | [8][12] |
| Cooling Water Systems | Effective Dosage Range | 100 - 300 ppm | [3] |
| Leather Tanning | Preservative in Tanning Solutions | Not specified in available results |
Experimental Protocols
The efficacy of this compound as a biocide was evaluated using standardized experimental protocols. The following sections detail the methodologies for key experiments.
Wood Preservative Efficacy Testing (Based on ASTM D1413 / AWPA E10)
The soil-block culture test is a standardized method to determine the minimum amount of a wood preservative that is effective in preventing decay by selected fungi under laboratory conditions.[11][13][14][15][16][17]
Objective: To determine the toxic limits of this compound against specific wood-destroying fungi.
Methodology:
-
Preparation of Culture Bottles: Glass bottles are filled with a soil substrate, and a "feeder strip" of untreated wood is placed on the soil. The bottles are then sterilized.
-
Inoculation: The feeder strips in the sterilized bottles are inoculated with a pure culture of a wood-decay fungus (e.g., Gloeophyllum trabeum, Postia placenta). The fungi are allowed to grow and colonize the feeder strips.
-
Preparation of Test Blocks: Small blocks of a specified wood species (e.g., Southern Pine) are prepared and treated with varying concentrations of the this compound solution. Untreated control blocks are also prepared.
-
Exposure: The treated and untreated wood blocks are placed in the culture bottles on the fungus-colonized feeder strips.
-
Incubation: The bottles are incubated under controlled temperature and humidity for a specified period (typically 12 weeks) to allow for fungal decay.
-
Evaluation: After incubation, the blocks are removed, and the extent of decay is determined by measuring the percentage of weight loss of each block. The minimum concentration of this compound that prevents significant weight loss is considered the toxic threshold.
Antifungal Efficacy Testing on Leather
Several methods are used to assess the antifungal properties of biocides on leather, often adapted from textile and material testing standards.[10][18][19]
Objective: To evaluate the ability of this compound to inhibit fungal growth on leather.
Methodology:
-
Sample Preparation: Leather samples are treated with different concentrations of this compound. Untreated leather samples serve as controls.
-
Inoculation: The leather samples are placed on an agar (B569324) medium and inoculated with a suspension of fungal spores (e.g., Aspergillus niger, Trichophyton interdigitale).[18][20]
-
Incubation: The inoculated samples are incubated under conditions of high humidity and temperature favorable for fungal growth for a period of several days to weeks.[20]
-
Evaluation: The extent of fungal growth on the surface of the leather samples is visually assessed and rated. The concentration of this compound that prevents fungal growth is determined. The size of the inhibition zone around the leather sample on the agar can also be measured.[18]
Slime Control Efficacy in Pulp and Paper Systems (Adapted from TAPPI Methods)
Standardized methods from the Technical Association of the Pulp and Paper Industry (TAPPI) are used to evaluate the effectiveness of slimicides.[9][21][22][23]
Objective: To determine the efficacy of this compound in controlling the growth of slime-forming microorganisms in a simulated paper mill environment.
Methodology:
-
Preparation of a Microbial Inoculum: A mixed culture of slime-forming bacteria and fungi is prepared from a sample of paper mill white water or slime.
-
Test System: A nutrient-rich broth simulating the conditions of a paper mill's white water system is prepared.
-
Treatment: The broth is inoculated with the microbial culture and treated with various concentrations of this compound. An untreated control is also included.
-
Incubation: The test systems are incubated under conditions that promote microbial growth.
-
Evaluation: The growth of microorganisms is monitored over time by measuring turbidity, viable cell counts, or the formation of a biofilm. The concentration of this compound that effectively inhibits microbial growth is determined.
Mechanism of Action and Signaling Pathways
The primary biocidal mechanism of this compound is the uncoupling of oxidative phosphorylation in the mitochondria of eukaryotic organisms (like fungi) and the cell membrane of prokaryotic organisms (like bacteria).[21][24][25][26][27][28]
Uncoupling of Oxidative Phosphorylation:
In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane (in eukaryotes) or the cell membrane (in prokaryotes), creating a proton gradient. This proton-motive force is then used by ATP synthase to produce ATP, the main energy currency of the cell.
This compound, being a lipophilic weak acid, can diffuse across the membrane in its protonated form. In the more alkaline environment of the mitochondrial matrix or the bacterial cytoplasm, it releases its proton, disrupting the established proton gradient. The anionic form then diffuses back across the membrane, picks up another proton from the intermembrane space or the external environment, and repeats the cycle. This process effectively short-circuits the proton gradient, uncoupling electron transport from ATP synthesis. The cell continues to consume oxygen at a high rate, but ATP production is severely diminished.[29]
Downstream Cellular Effects:
The uncoupling of oxidative phosphorylation and the resulting depletion of ATP have several downstream consequences that contribute to cell death:
-
ATP Depletion: The most immediate effect is a rapid decrease in the intracellular concentration of ATP.[28][29][30][31] This energy crisis halts essential cellular processes that require ATP, such as macromolecule synthesis (e.g., proteins, RNA), active transport, and maintenance of ion gradients.[30]
-
Inhibition of Biosynthesis: The lack of ATP leads to the inhibition of RNA and protein synthesis.[19]
-
Disruption of Ion Homeostasis: The dissipation of the membrane potential affects the transport of ions and other molecules across the cell membrane.
-
Induction of Apoptosis (in eukaryotes): In some cases, the disruption of mitochondrial function can trigger programmed cell death (apoptosis).[29]
References
- 1. brsmeas.org [brsmeas.org]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. Leather Tanning and Processing - Processes | Haz-Map [haz-map.com]
- 5. Wood preservation facilities, pentachlorophenol pressure: chapter E-5 - Canada.ca [canada.ca]
- 6. epa.gov [epa.gov]
- 7. scribd.com [scribd.com]
- 8. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tappi.org [tappi.org]
- 10. buckman.com [buckman.com]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. chemstarwater.com [chemstarwater.com]
- 13. store.astm.org [store.astm.org]
- 14. fs.usda.gov [fs.usda.gov]
- 15. mtu.edu [mtu.edu]
- 16. CRDReference: ASTM 1986 , D1413-76 Standard method of testing wood preservatives by laboratory soil block culture [users.encs.concordia.ca]
- 17. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 18. Antibacterial and Antifungal Fabrication of Natural Lining Leather Using Bio-Synthesized Silver Nanoparticles from Piper Betle L. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 20. revistapielarieincaltaminte.ro [revistapielarieincaltaminte.ro]
- 21. mdpi.com [mdpi.com]
- 22. tappi.org [tappi.org]
- 23. tappi.org [tappi.org]
- 24. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Release of extracellular ATP by bacteria during growth - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rapid decrease of ATP content in intact cells of Saccharomyces cerevisiae after incubation with low concentrations of sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ATP Is a Major Determinant of Phototrophic Bacterial Longevity in Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ATP depletion, purine riboside triphosphate accumulation and rat thymocyte death induced by purine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
"Sodium pentachlorophenate" physical properties: melting point and appearance
This technical guide provides a comprehensive overview of the key physical properties of sodium pentachlorophenate, with a specific focus on its melting point and appearance. The information is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.
Core Physical Characteristics
This compound is an organochlorine compound widely used as a fungicide, herbicide, and disinfectant.[1][2] A thorough understanding of its physical properties is crucial for its safe handling, formulation, and environmental assessment.
Data Summary
The following table summarizes the primary physical properties of this compound based on available data.
| Property | Value | Source(s) |
| Appearance | White or tan, powdered solid. | [1][2] |
| White or tan flakes or powder with a characteristic odor. | [3] | |
| Off-white to pale purple solid. | [4][5] | |
| Buff-colored crystalline solid/powder. | [6][7][8] | |
| Melting Point | >300°C | [4][5] |
| 300°C | [7] | |
| Not less than 300°C | [8] |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[5][9] The capillary method is a widely accepted technique for this determination.[9]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end.[9] The packing should be compact to ensure even heat distribution.
-
Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[9] These devices provide controlled heating of the sample.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady and slow rate, typically 1-2°C per minute, as it approaches the expected melting point.[7][9]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range.[9] For a pure substance, this range is typically narrow (0.5-1.0°C).[5][9]
Assessment of Physical Appearance
The physical appearance of a chemical substance is determined through visual inspection and comparison with established standards.
Methodology:
-
Sample Preparation: A representative sample of this compound is placed on a clean, white, non-reactive surface, such as a watch glass.
-
Illumination: The sample is observed under controlled, neutral lighting conditions to avoid color distortion.
-
Visual Inspection: The color, state (e.g., crystalline, powder, flakes), and any characteristic odor are noted.[3]
-
Microscopy: For a more detailed analysis of the crystalline structure and morphology, techniques like light microscopy or scanning electron microscopy (SEM) can be employed.
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a chemical compound like this compound.
References
- 1. nj.gov [nj.gov]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. echemi.com [echemi.com]
- 4. lobachemie.com [lobachemie.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chm.uri.edu [chm.uri.edu]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to the Chemical Stability and Reactivity of Sodium Pentachlorophenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentachlorophenate (Na-PCP), the sodium salt of pentachlorophenol (B1679276) (PCP), is a broad-spectrum biocide that has been historically used as a fungicide, herbicide, and disinfectant.[1] Its utility stems from its high toxicity to a wide range of organisms. However, the same properties that make it an effective biocide also raise significant concerns regarding its environmental persistence, bioaccumulation, and toxicity to non-target organisms, including humans. A thorough understanding of its chemical stability and reactivity is paramount for assessing its environmental fate, developing remediation strategies, and ensuring safe handling and use in any remaining niche applications. This technical guide provides a comprehensive overview of the chemical stability and reactivity of this compound, with a focus on quantitative data, experimental protocols, and key transformation pathways.
Chemical Stability
This compound is a white or tan, powdered solid that is soluble in water.[2] Under standard storage conditions, it is considered stable.[3] However, its stability is significantly influenced by environmental factors such as temperature, light, and pH.
Thermal Stability
This compound decomposes upon heating, a critical factor in its handling and disposal. While a specific decomposition temperature is not consistently reported across literature, it is known to break down under elevated temperatures, producing toxic and corrosive fumes.[4] These fumes include hydrogen chloride, polychlorinated dibenzodioxins (PCDDs), and carbon monoxide.[2][3] The formation of highly toxic dioxins is a major concern associated with the thermal decomposition of chlorinated phenols.
Table 1: Thermal Stability Data for this compound
| Parameter | Value | Conditions | Reference(s) |
| Thermal Decomposition | Decomposes on heating | Elevated temperatures | [4] |
| Decomposition Products | Hydrogen chloride, polychlorodibenzodioxins, carbon monoxide | Fire or heating | [2][3] |
Photochemical Stability
This compound is susceptible to degradation by light, particularly in aqueous environments. Photolysis is a significant pathway for its breakdown in sunlit surface waters. The degradation proceeds through reductive dechlorination, yielding a series of less chlorinated phenols.
The photodegradation pathway of pentachlorophenol (the acidic form of Na-PCP) has been shown to produce intermediates such as 2,3,5,6-tetrachlorophenol (B165523) and 2,3,4,6-tetrachlorophenol, eventually leading to the complete mineralization of the chlorine atoms to chloride ions.[3]
Table 2: Photochemical Stability Data for this compound
| Parameter | Value | Conditions | Reference(s) |
| Photodegradation | Undergoes direct photolysis | Sunlit surface waters | [4] |
| Half-life (Atmospheric) | ~2 months (free radical oxidation) | Atmosphere | [4] |
| Degradation Products | Tetrachlorophenols, Dichlorophenols, Chloride ions | UV irradiation in water | [3] |
Hydrolytic Stability
Pentachlorophenol, the conjugate acid of this compound, is considered hydrolytically stable.[4] However, the speciation of the compound is highly dependent on pH due to its pKa of 4.7.[4] At environmentally relevant pH values (typically 5-9), it exists predominantly in its dissociated, phenolate (B1203915) form. This high water solubility influences its mobility in soil and water. The rate of hydrolysis can be influenced by pH, with both acid- and base-catalyzed reactions possible, although it is generally a slow process under typical environmental conditions.[5]
Table 3: Hydrolytic Stability and pH-Dependent Properties
| Parameter | Value | Conditions | Reference(s) |
| pKa (of Pentachlorophenol) | 4.7 | 25 °C | [4] |
| Hydrolytic Stability | Generally stable | Environmental conditions | [4] |
| Mobility in Soil | Increases with increasing pH | Neutral to alkaline conditions | [4] |
Stability in Environmental Matrices
The persistence of this compound in the environment is a key aspect of its risk profile. Its half-life can vary significantly depending on the specific conditions of the soil and water.
Table 4: Half-life of Pentachlorophenol in Soil and Water
| Matrix | Half-life | Conditions | Reference(s) |
| Soil | 10 to 70 days | Flooded (anaerobic) conditions | [4] |
| Soil | 20 to 120 days | Upland (aerobic) conditions | [4] |
| Soil | Varies (e.g., 394 to 708 days for TCDD, a related compound) | Different soil types | [6] |
Chemical Reactivity
This compound exhibits reactivity with several classes of chemical compounds, leading to the formation of various degradation products.
Reaction with Oxidizing Agents
This compound is incompatible with strong oxidizing agents.[2][3] Reactions with these agents can generate fire and explosion hazards.[4] For instance, potassium permanganate (B83412) (KMnO₄) has been shown to effectively oxidize pentachlorophenol at a neutral pH. The reaction is relatively fast, with a second-order rate constant of approximately 30 M⁻¹s⁻¹.[7] The oxidation pathway involves the formation of chlorinated intermediates and can lead to complete mineralization to chloride, water, and carbon dioxide.[7]
Reaction with Acids and Bases
As the salt of a weak acid, this compound will react with strong acids to form pentachlorophenol. It is generally stable in the presence of strong bases.
Experimental Protocols
Standardized methods are essential for evaluating the chemical stability and reactivity of substances like this compound. The following are summaries of relevant protocols.
Thermal Stability and Stability in Air (OECD Test Guideline 113)
This guideline describes two primary methods for assessing thermal stability:
-
Accelerated Storage Test: The substance is stored at an elevated temperature (e.g., 54-55 °C) for a defined period (e.g., 14 days).[8] The stability is assessed by comparing a characteristic property (e.g., active ingredient content, melting point) before and after storage. A decrease of not more than 5% in the original substance content or a constant melting point indicates stability at room temperature.[8]
-
Thermal Analysis Methods (TGA and DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) involve heating the sample at a constant rate in a defined atmosphere.[8] TGA measures the change in mass as a function of temperature, while DTA measures the difference in temperature between the sample and a reference material. Decomposition or chemical transformation below 150 °C suggests instability at room temperature.[8]
Analysis of Semivolatile Organic Compounds (EPA Method 8270D)
This method is used to determine the concentration of semivolatile organic compounds, including pentachlorophenol and its degradation products, in various matrices.
-
Principle: The method employs gas chromatography/mass spectrometry (GC/MS).[9] Samples are first extracted from the matrix using appropriate techniques (e.g., solid-phase extraction, sonication). The extract is then injected into a GC, where the compounds are separated on a capillary column. The separated compounds are then detected and quantified by a mass spectrometer.
-
Sample Preparation: Various extraction methods can be used depending on the sample matrix (e.g., Method 3500 series for different sample types).[9]
-
Analysis: Identification is achieved by comparing the mass spectrum of the analyte to that of a known standard. Quantitation is performed by comparing the response of a characteristic ion to an internal standard.
UPLC-MS/MS Method for Analysis of this compound and its Metabolites
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the analysis of this compound and its degradation products.
-
Principle: This technique combines the high separation power of UPLC with the specific and sensitive detection of tandem mass spectrometry.[10][11]
-
Sample Preparation: Typically involves extraction with a suitable solvent (e.g., methanol/water), followed by a cleanup step such as solid-phase extraction (SPE).[10][12]
-
Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammoniated water) and an organic component (e.g., methanol).[13]
-
Detection: Mass spectrometry is performed in negative electrospray ionization (ESI-) mode, monitoring specific precursor-to-product ion transitions for quantification.[10]
Mandatory Visualizations
Thermal Decomposition Pathway of this compound
Caption: Thermal decomposition of this compound.
Photodegradation Pathway of this compound in Water
Caption: Photodegradation pathway of this compound.
Experimental Workflow for Thermal Stability Assessment (OECD 113)
Caption: Workflow for OECD 113 thermal stability testing.
Conclusion
The chemical stability and reactivity of this compound are complex and highly dependent on environmental conditions. While stable under controlled storage, it readily degrades under the influence of heat and light, forming a variety of intermediates, some of which are of significant toxicological concern. Its reactivity with strong oxidizing agents also poses a safety hazard. A thorough understanding of these properties, supported by robust experimental data generated through standardized protocols, is essential for managing the risks associated with this compound and for the development of effective environmental remediation strategies. The information presented in this guide serves as a critical resource for researchers and professionals working in fields where the assessment of chemical stability and reactivity is paramount.
References
- 1. oecd.org [oecd.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Photodegradation of pentachlorophenol and its degradation pathways predicted using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. Oxidative degradation of pentachlorophenol by permanganate for ISCO application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]
- 9. Analytical Method [keikaventures.com]
- 10. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
"Sodium pentachlorophenate" synonyms and alternative chemical names
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of sodium pentachlorophenate, a chemical with a history of broad-spectrum biocidal applications. This document consolidates critical information regarding its chemical identity, physicochemical properties, toxicological profile, and analytical methodologies for its detection and quantification. The content is intended to serve as a vital resource for professionals in research, scientific, and drug development fields who may encounter this compound in environmental studies, toxicological research, or legacy product analysis.
Chemical Identity: Synonyms and Alternative Names
This compound is an organochlorine compound, the sodium salt of pentachlorophenol. It is recognized by a variety of synonyms and alternative chemical names across different regulatory and commercial contexts. A comprehensive list is provided below to aid in its unambiguous identification.
Formal Chemical Names:
-
Sodium 2,3,4,5,6-pentachlorophenolate[1]
-
Phenol, pentachloro-, sodium salt[3]
-
2,3,4,5,6-pentachlorophenol sodium salt[2]
Common Synonyms and Trade Names:
-
Weedbeads[1]
Physicochemical and Toxicological Data
The following tables summarize key quantitative data regarding the physical, chemical, and toxicological properties of this compound. This information is essential for risk assessment, safety protocol development, and environmental impact analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 131-52-2 | [2][5] |
| Molecular Formula | C₆Cl₅NaO | [2][5] |
| Molecular Weight | 288.32 g/mol | [6] |
| Appearance | White or tan powdered solid/flakes | [4] |
| Melting Point | >300°C | [7] |
| Solubility in Water | 33 g/100 mL at 25°C | [3] |
| Odor | Phenolic odor | [2] |
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Test Animal | LD50 (mg/kg) | Reference |
| Oral | Rat | 27 | [4] |
| Dermal | Rat | 96 | [4] |
| Intraperitoneal | Rat | 56 | [4] |
| Subcutaneous | Rat | 58 | [4] |
| Oral | Rabbit | 328 | [7] |
Table 3: Ecotoxicity Data for this compound
| Organism | Test Type | Value (mg/L) | Duration | Reference |
| Cyprinodon variegatus (sheepshead minnow) | LOEC (mortality) | 0.487 | 7 days | [5] |
| Oncorhynchus mykiss (rainbow trout) | LC50 | 0.23 | 96 hours | [5] |
| Daphnia magna (Water flea) | LC50 | 0.32 | 48 hours | [5] |
| Chlorella vulgaris (Fresh water algae) | EC50 (Growth inhibition) | 0.65 | 11 days | [5] |
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism of toxicity for this compound is the uncoupling of oxidative phosphorylation.[7] It disrupts the process of ATP synthesis in mitochondria by dissipating the proton gradient across the inner mitochondrial membrane that is normally used by ATP synthase to generate ATP. This leads to a rapid depletion of cellular energy and an increase in metabolic rate, which can be fatal.
Caption: Uncoupling of oxidative phosphorylation by this compound.
Experimental Protocols: Analytical Detection and Quantification
The detection and quantification of this compound in various matrices are critical for environmental monitoring and food safety. Below are detailed methodologies for its analysis in different sample types.
Analysis in Bamboo and Wooden Cutting Boards by UA-LLE-UPLC-HRMS
This method is designed for the rapid determination of this compound residues in food contact materials.[6][8][9]
1. Sample Preparation:
- Homogenize a representative sample of the cutting board.
- Weigh 2.00 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
- Add 10.0 mL of methanol (B129727)/water (50:50 v/v, containing 2.0% ammonia) and an internal standard (pentachlorophenol-¹³C₆).[6]
- Perform ultrasonic-assisted extraction for 30 minutes.
- Centrifuge at 8000 rpm for 5 minutes.
- Transfer the supernatant to a new tube.
2. Liquid-Liquid Extraction (LLE) Purification:
- To the supernatant, add 4 mL of n-hexane/ethyl acetate (B1210297) (60:40 v/v).[6]
- Vortex for 2 minutes and centrifuge at 8000 rpm for 5 minutes.
- Collect the upper organic layer.
- Repeat the extraction step.
- Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. UPLC-HRMS Analysis:
- Reconstitute the residue in 1.0 mL of the initial mobile phase.
- Inject the sample into an Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[6][9]
- Use a gradient elution with a mobile phase consisting of A) 0.01% ammoniated aqueous solution and B) methanol.
- Perform detection using high-resolution mass spectrometry in negative electrospray ionization (ESI-) mode with targeted single ion monitoring.[6][9]
Analysis in Swine Tissue by Modified QuEChERS and LC-MS/MS
This protocol is suitable for the simultaneous determination of this compound and its metabolites in animal tissues.[10]
1. Sample Extraction:
- Homogenize 5 g of the swine tissue sample (e.g., pork, liver).
- Add 10 mL of 1% acetic acid in acetonitrile.
- Vortex for 1 minute followed by ultrasonic extraction for 10 minutes.
- Add a QuEChERS extraction salt packet and vortex for 1 minute.
- Centrifuge at 10,000 r/min for 5 minutes at -4°C.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer 4 mL of the supernatant to a d-SPE tube containing appropriate sorbents.
- Vortex for 1 minute and centrifuge.
3. LC-MS/MS Analysis:
- Take an aliquot of the cleaned extract and dilute it with the initial mobile phase.
- Inject the sample into a suitable C18 column.
- Use a gradient elution with a mobile phase of methanol and water (containing a suitable modifier like acetic acid).
- Perform detection using a tandem mass spectrometer in electrospray ionization (ESI) negative-ion mode with multiple-reaction monitoring (MRM).[10]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound in a solid matrix, from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
References
- 1. Environmental fate and distribution of sodium [14C] pentachlorophenate in a section of urban wasteland ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. ICSC 0532 - PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) [inchem.org]
- 4. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium pentachlorophenolate CAS#: 131-52-2 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Determination of Sodium Pentachlorophenate in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of sodium pentachlorophenate (PCP-Na) in soil samples. The protocols outlined below are based on established analytical techniques, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering high sensitivity and selectivity for environmental monitoring and risk assessment.
Introduction
This compound (PCP-Na), the sodium salt of pentachlorophenol (B1679276) (PCP), is a broad-spectrum biocide that has been used extensively as a wood preservative, herbicide, and fungicide.[1] Due to its toxicity, persistence in the environment, and potential for bioaccumulation, regulatory bodies worldwide have restricted its use.[2] Consequently, robust and sensitive analytical methods are crucial for monitoring its presence in soil to protect environmental and human health.[2][3] In acidic conditions, PCP-Na converts to pentachlorophenol (PCP), and analytical methods often detect the compound in this form.[4]
This document details two primary analytical approaches for the determination of PCP-Na in soil:
-
UPLC-MS/MS: A highly sensitive and selective method suitable for detecting trace levels of PCP-Na.[5][6]
-
GC-MS: A well-established technique for the analysis of semi-volatile organic compounds like PCP, often requiring derivatization.[7][8]
Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high throughput and sensitivity for the quantification of PCP-Na in soil. The general workflow involves solvent extraction, solid-phase extraction (SPE) for cleanup, and analysis by UPLC-MS/MS.
Experimental Workflow (UPLC-MS/MS)
Caption: General workflow for UPLC-MS/MS analysis of this compound in soil.
Detailed Protocol: UPLC-MS/MS
1. Sample Preparation and Extraction:
-
Homogenization: Air-dry the soil sample, remove any large debris (stones, roots), and sieve through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 5 g of the homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile.[5] For enhanced extraction, a methanol (B129727)/water mixture (50:50 v/v) with 2.0% ammonia (B1221849) can also be effective.[2]
-
Vortex the mixture for 1 minute, followed by ultrasonic-assisted extraction for 10-20 minutes.[2] The use of a ceramic homogenizer during this step can improve recovery rates.[5]
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Collect the supernatant for the cleanup step.
-
2. Sample Cleanup (Solid-Phase Extraction):
-
Column Conditioning: Condition a PAX solid-phase extraction (SPE) cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elution: Elute the target analyte with 5 mL of acidified methanol (e.g., 4% formic acid in methanol).[5]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol/water).[2] Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
3. Instrumental Analysis (UPLC-MS/MS):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Monitor specific transitions for pentachlorophenol (e.g., m/z 265 -> 229).
-
Internal Standard: The use of an isotopically labeled internal standard, such as pentachlorophenol-13C6, is recommended for accurate quantification.[2]
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of PCP-Na in soil. This method typically requires a derivatization step to convert the polar PCP into a more volatile and thermally stable compound suitable for gas chromatography.
Experimental Workflow (GC-MS)
Caption: General workflow for GC-MS analysis of this compound in soil.
Detailed Protocol: GC-MS
1. Sample Preparation and Extraction:
-
Drying: Mix 10 g of the homogenized soil sample with anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Extraction:
-
Place the soil-sodium sulfate mixture into a Soxhlet extraction thimble.
-
Extract with 150 mL of a hexane (B92381)/acetone (1:1, v/v) mixture for 6-8 hours.[9]
-
Alternatively, ultrasonic extraction with dichloromethane (B109758) can be used for faster sample processing.[7]
-
2. Cleanup and Derivatization:
-
Acidification and Re-extraction:
-
Derivatization:
-
Final Cleanup: Pass the n-hexane extract through a silica (B1680970) gel or Florisil column for cleanup if necessary.
3. Instrumental Analysis (GC-MS):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the PCP derivative.
-
Quantitative Data Summary
The performance of different analytical methods for the determination of this compound in soil is summarized in the table below.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| UPLC-MS/MS | 0.5 µg/kg | 1.5 µg/kg | 77.0 - 80.5 | 0.8 - 3.5 | [2] |
| UPLC-MS/MS | - | - | 85.14 - 92.37 | - | [5] |
| GC-ECD | 15.0 ng/L | - | 94.1 - 106 | 0.50 - 2.2 | [8] |
| GC-MS | 0.330 ng/mg | - | 44.5 - 125 | - | [7] |
Note: The reported values may vary depending on the specific soil matrix and experimental conditions.
Application Notes
-
Matrix Effects: Soil is a complex matrix that can cause significant matrix effects, leading to ion suppression or enhancement in LC-MS/MS analysis and interference in GC-MS. The use of matrix-matched calibration standards and isotopically labeled internal standards is highly recommended to compensate for these effects and ensure accurate quantification.[2]
-
Extraction Solvent Selection: The choice of extraction solvent is critical for achieving high recovery rates. For UPLC-MS/MS, ammoniated methanol/water mixtures have shown excellent recovery for PCP-Na.[2] For GC-MS, traditional solvent mixtures like hexane/acetone are effective.[9]
-
Derivatization in GC-MS: The derivatization step is crucial for the successful analysis of PCP by GC-MS. Incomplete derivatization can lead to poor peak shape and inaccurate results. Ensure that the reaction conditions (reagent concentration, temperature, and time) are optimized.
-
Confirmation of Identity: In addition to retention time matching, the identity of PCP-Na should be confirmed by comparing the ratio of quantifier and qualifier ion transitions in MS/MS or the full scan mass spectrum in GC-MS with that of a known standard.
-
Quality Control: It is essential to include procedural blanks, spiked samples (for recovery assessment), and duplicate samples in each analytical batch to monitor the performance of the method and ensure the quality of the data.
References
- 1. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jns.nju.edu.cn [jns.nju.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. A New Method for Detecting Environmental Pollutant this compound (PCP-Na) Based on PAX Solid-Phase Extraction and UPLC-MS/MS - ProQuest [proquest.com]
- 6. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. GC Determination of Sodium Pentachlorophenol in Multi Environment Media of Poyang Lake Wetland [qikan.cmes.org]
- 9. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
Application Note: UPLC-HRMS Method for the Analysis of Sodium Pentachlorophenate Residue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium pentachlorophenate (PCP-Na), the sodium salt of pentachlorophenol (B1679276) (PCP), is a broad-spectrum biocide previously used extensively as a wood preservative, herbicide, and fungicide. Due to its persistence, bioaccumulation, and toxicity, its use has been restricted, but it remains a significant environmental contaminant.[1] Monitoring for PCP-Na residues in various matrices like water, soil, food products, and consumer goods is crucial for ensuring environmental safety and public health.[1][2][3] In acidic conditions, PCP-Na converts to PCP, which is the form typically analyzed. This application note details a robust and sensitive method using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) for the determination of PCP residues. The method offers high selectivity, accuracy, and low detection limits suitable for trace-level quantification.
Experimental Protocols
The choice of sample preparation is matrix-dependent. Below are protocols for water, solid matrices (e.g., wood shavings, soil), and biological tissues (e.g., seafood).
A. Water Samples (via Solid-Phase Extraction - SPE) [4]
-
Conditioning: Pass 4 mL of methanol, followed by 4 mL of ultrapure water through an Oasis HLB SPE cartridge.[2]
-
Loading: Acidify the water sample (e.g., 250 mL) with formic acid and load it onto the conditioned cartridge.[4]
-
Washing: Wash the cartridge with 4 mL of water and 4 mL of a methanol/water solution to remove interferences.[2]
-
Drying: Dry the cartridge under a vacuum or nitrogen stream for 10 minutes.[2]
-
Elution: Elute the analyte with 4 mL of a 4% formic acid solution in methanol.[2]
-
Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 0.5 mL) of the initial mobile phase. The sample is now ready for UPLC-HRMS analysis.
B. Solid & Tissue Samples (via QuEChERS-style Extraction)
This protocol is adapted for matrices like wood shavings, eggs, or seafood.[2][5]
-
Homogenization: Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.[2][5]
-
Internal Standard: Spike the sample with an appropriate volume of an isotope-labeled internal standard, such as ¹³C₆-PCP, to improve quantification accuracy.[2][5]
-
Extraction: Add 10 mL of an extraction solvent (e.g., 1.5% acetic acid in acetonitrile). Add salts such as anhydrous magnesium sulfate (B86663) and sodium chloride to induce phase separation.[5]
-
Shaking & Centrifugation: Vortex the tube vigorously for 5 minutes and centrifuge at high speed (e.g., 8000 rpm) for 5 minutes.[2][5]
-
Cleanup (d-SPE): Transfer the supernatant to a dispersive SPE (d-SPE) tube containing sorbents like C18 to remove interfering matrix components like lipids.
-
Final Preparation: Centrifuge again and filter the final supernatant through a 0.22 µm filter before UPLC-HRMS analysis.
The following are typical starting conditions that should be optimized for the specific instrument in use.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm)[4][6][7]
-
Mobile Phase A: 0.1% Formic Acid in Water[4]
-
Mobile Phase B: Acetonitrile or Methanol[4]
-
Flow Rate: 0.2 - 0.4 mL/min[5]
-
Column Temperature: 40°C
-
Injection Volume: 2 - 10 µL[5]
-
Gradient Elution: A typical gradient starts with a high aqueous phase, ramps up the organic phase to elute the analyte, followed by a wash and re-equilibration step. A total run time of 6-10 minutes is common.[5][6]
-
HRMS System: Orbitrap or Q-TOF Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[4][7]
-
Scan Mode: Full scan with data-dependent MS/MS (ddMS²) or Targeted Selected Ion Monitoring (t-SIM) coupled with ddMS².
-
Mass Resolution: >70,000 FWHM to ensure high mass accuracy.
-
Spray Voltage: 2.5 - 3.2 kV[8]
-
Capillary Temperature: 350°C
-
Precursor Ion (PCP): The [M-H]⁻ ion is monitored. Given the isotopic pattern of chlorine, the most abundant precursor ions for PCP are m/z 264.8 and 266.8.[9]
-
Collision Energy: Optimized for fragmentation (typically 20-40 eV).
-
Key Fragment Ion: A characteristic product ion for PCP is the chloride ion [Cl]⁻ at m/z 35.[9]
Data Presentation & Performance
The performance of the UPLC-HRMS method is summarized below. These values are representative and may vary based on the matrix and specific instrumentation.
| Parameter | Analyte | Typical Value / Range | Source(s) |
| Precursor Ion (m/z) | Pentachlorophenol (PCP) | 264.8 (quantifier), 266.8 | [9] |
| Product Ion (m/z) | Pentachlorophenol (PCP) | 35.0 (Cl⁻) | [9] |
| Linearity (R²) | PCP | > 0.998 | [2][3][4] |
| Concentration Range | PCP | 0.1 - 100 µg/L | [2][3][4][7] |
| Limit of Detection (LOD) | PCP | 0.4 - 0.5 µg/kg | [2][3][5] |
| Limit of Quantification (LOQ) | PCP | 0.3 - 1.0 µg/L (or µg/kg) | [2][3][4][5][7] |
| Recovery (%) | PCP | 71.75% - 102.5% | [2][3][4][9] |
| Precision (RSD %) | PCP | < 17% | [2][3][4] |
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical protocol.
Caption: General workflow for PCP residue analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Determination of Pentachlorophenol in Seafood Samples from Zhejiang Province Using Pass-Through SPE-UPLC-MS/MS: Occurrence and Human Dietary Exposure Risk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Sample Preparation of Sodium Pentachlorophenate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium pentachlorophenate (Na-PCP) is a highly toxic organochlorine compound previously used as a pesticide, herbicide, and wood preservative. Due to its persistence in the environment and potential health risks, sensitive and reliable methods for its detection are crucial. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is a powerful technique for the analysis of Na-PCP. However, effective sample preparation is paramount to achieving accurate and reproducible results.
This document provides detailed application notes and protocols for the sample preparation of this compound from various matrices for both GC-MS and LC-MS/MS analysis.
Section 1: Sample Preparation for LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the direct analysis of this compound without the need for derivatization.
Protocol 1: Extraction and Cleanup from Solid Matrices (e.g., Cutting Boards, Soil)
This protocol is adapted from methods developed for the analysis of Na-PCP residues on cutting boards and can be modified for other solid matrices.[1][2][3][4]
Experimental Protocol:
-
Sample Collection: Collect a representative sample of the matrix (e.g., wood shavings from a cutting board).
-
Extraction:
-
Weigh 1-10 g of the homogenized sample into a centrifuge tube.
-
Add an appropriate internal standard, such as a ¹³C-labeled PCP, to correct for matrix effects and recovery losses.[1][2][4]
-
Add 10 mL of extraction solvent. A common solvent is 10% methanol (B129727) in water or a mixture of methanol/water (50:50 v/v) with 2.0% ammonia (B1221849).[1][2][3][4] The ammonia helps to deprotonate the phenolic group, improving extraction efficiency.[4]
-
Vortex or sonicate the sample for 5-15 minutes to ensure thorough extraction.[4][5][6]
-
Centrifuge the sample at a sufficient speed (e.g., 1800 g for 5 minutes) to pellet the solid material.[5]
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode anion exchange (MAX) SPE cartridge (e.g., 60 mg, 3 mL) by passing 4 mL of methanol followed by 4 mL of water.[2][3]
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 4 mL of water followed by 4 mL of methanol to remove interferences.
-
Rinse the cartridge with 3 mL of 2% formic acid in a 50:50 methanol-water solution.[2][3]
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 4 mL of 4% formic acid in methanol.[2][3]
-
-
Concentration and Reconstitution:
Quantitative Data Summary:
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.4 µg/kg | Cutting Boards | [1][3] |
| Limit of Quantification (LOQ) | 1.0 µg/kg | Cutting Boards | [1][3] |
| Recovery | 71.75% - 99.7% | Cutting Boards | [1][3][4] |
| Relative Standard Deviation (RSD) | 0.8% - 16.66% | Cutting Boards | [1][3][4] |
Workflow Diagram:
Caption: Workflow for LC-MS/MS sample preparation of Na-PCP.
Section 2: Sample Preparation for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) analysis of chlorophenols like pentachlorophenol (B1679276) requires a derivatization step to increase their volatility and thermal stability.[8][9][10]
Protocol 2: Derivatization and Extraction for GC-MS
This protocol describes a common derivatization method using silylation, which is rapid and effective.[8] Other methods include acetylation with acetic anhydride (B1165640) or derivatization with methyl chloroformate.[9][10]
Experimental Protocol:
-
Extraction:
-
Perform an initial extraction of the sample using a suitable organic solvent like dichloromethane (B109758) or a hexane/ethyl acetate (B1210297) mixture.[6][8] For aqueous samples, a liquid-liquid extraction can be performed.
-
Concentrate the extract to a small volume.
-
-
Derivatization (Silylation):
-
To the concentrated extract, add an excess of a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
-
The reaction is fastest in acetone (B3395972) and can be completed within 15 seconds at room temperature.[8] If the extract is in a water-immiscible solvent, acetone can be added to accelerate the reaction.[8]
-
To ensure the stability of the derivatives for long-term storage, excess BSTFA can be hydrolyzed by adding a small amount of water, followed by drying with anhydrous sodium sulfate.[8]
-
-
Cleanup (Optional):
-
Final Preparation:
-
Transfer an aliquot of the derivatized and cleaned-up extract into a GC vial for analysis.
-
Quantitative Data Summary (General for Chlorophenol Derivatization):
| Parameter | Reagent | Matrix | Reference |
| Limit of Detection (LOD) | Methyl Chloroformate | Water | [9] |
| Recovery | Acetic Anhydride | Water/Juice | [13] |
| Derivatization Time | BSTFA in Acetone | - | [8] |
Workflow Diagram:
Caption: Workflow for GC-MS sample preparation of Na-PCP.
Section 3: QuEChERS-Based Method for Complex Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that is particularly useful for complex matrices like food and environmental samples.[5][7][14]
Protocol 3: Modified QuEChERS for Swine Tissue
This protocol is based on a method for the simultaneous determination of Na-PCP and its metabolites in swine samples.[7]
Experimental Protocol:
-
Sample Homogenization: Homogenize 2 g of the tissue sample.
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile (B52724) to the homogenized sample.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously and centrifuge.
-
-
Cleanup (d-SPE):
-
Concentration and Reconstitution:
-
Transfer the supernatant and concentrate it under a nitrogen stream at 40°C.
-
Reconstitute the residue in a suitable solvent for either LC-MS/MS or GC-MS (after derivatization) analysis.[7]
-
Quantitative Data Summary (Swine Tissue):
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 1-2 µg/kg | Swine Tissue | [7] |
| Recovery | 60.5% - 119.9% | Swine Tissue | [7] |
| Relative Standard Deviation (RSD) | 0.70% - 12.06% | Swine Tissue | [7] |
Logical Relationship Diagram:
Caption: Logical flow of the QuEChERS method for Na-PCP analysis.
References
- 1. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 6. Development of sample preparation method for organochlorine pesticides analysis in soil samples [aimspress.com]
- 7. mdpi.com [mdpi.com]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. s4science.at [s4science.at]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for Sodium Pentachlorophenate as a Fungicide in Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentachlorophenate (Na-PCP), the sodium salt of pentachlorophenol (B1679276) (PCP), is a broad-spectrum biocide historically used as a fungicide, herbicide, and wood preservative.[1][2] Its fungicidal activity stems from its ability to act as a potent uncoupler of oxidative phosphorylation in fungal mitochondria.[3] This disruption of cellular energy production leads to the inhibition of fungal growth and, at sufficient concentrations, cell death. These application notes provide detailed protocols for evaluating the fungicidal properties of this compound in a laboratory setting.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary fungicidal mechanism of this compound involves the disruption of the proton gradient across the inner mitochondrial membrane.[4][5] In healthy fungal cells, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi) via the ATP synthase complex.
This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral form then diffuses back across the membrane into the matrix, where it releases the proton, effectively shuttling protons back into the matrix and dissipating the crucial gradient.[4] This uncoupling of electron transport from ATP synthesis leads to a rapid depletion of cellular ATP, inhibiting essential metabolic processes and ultimately causing fungal cell death.[6]
References
- 1. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. PENTACHLOROPHENOL - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay of the inhibitory effect of pentachlorophenol and formaldehyde on mycelial growth and development of reproductive structures in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral administration of pentachlorophenol impairs antioxidant system, inhibits enzymes of brush border membrane, causes DNA damage and histological changes in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Pentachlorophenate in Wood Preservation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentachlorophenate (PCP-Na) and its acidic form, pentachlorophenol (B1679276) (PCP), have historically been significant broad-spectrum biocides used extensively in wood preservation.[1][2][3] Their primary function is to protect wood from a wide range of decay fungi and wood-boring insects.[3] The lipophilic nature of PCP allows it to penetrate wood, where it disrupts cellular energy production in microorganisms by uncoupling mitochondrial oxidative phosphorylation.[4][5]
Despite its efficacy, the use of pentachlorophenol is now restricted in many countries due to health and environmental concerns, as it is classified as a persistent organic pollutant and a probable human carcinogen.[6] Consequently, research involving PCP-Na requires strict adherence to safety protocols and environmental regulations. These notes provide detailed protocols for the application of PCP-Na in a research setting, methods for evaluating its efficacy and environmental impact, and crucial safety information.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary biocidal activity of pentachlorophenol stems from its ability to act as a protonophore, uncoupling oxidative phosphorylation in the mitochondria of fungi and other target organisms.[4][7][8] This process disrupts the synthesis of ATP, the main energy currency of the cell, leading to metabolic collapse and cell death.
The mechanism can be summarized as follows:
-
Proton Shuttle: PCP, being a weak acid, can exist in both protonated (PCP) and deprotonated (phenate anion) forms.
-
Membrane Permeability: In its protonated state, PCP is lipophilic and can readily diffuse across the inner mitochondrial membrane.
-
Proton Gradient Dissipation: Once inside the alkaline mitochondrial matrix, PCP releases a proton (H+), contributing to the dissipation of the crucial proton gradient that is normally maintained by the electron transport chain.
-
ATP Synthesis Inhibition: The proton gradient is the driving force for ATP synthase. By disrupting this gradient, PCP effectively uncouples electron transport from ATP production. The energy from electron transport is still released, but it is dissipated as heat rather than being used to synthesize ATP.[4][7]
Caption: Mechanism of PCP uncoupling oxidative phosphorylation.
Experimental Protocols
Wood Sample Preparation
-
Wood Species: Select a relevant wood species for the study (e.g., Southern Pine, Douglas Fir).
-
Sample Dimensions: Prepare wood blocks of a standardized size, for example, 19 x 19 x 19 mm cubes for laboratory decay tests, as specified in standards like AWPA E10.[9]
-
Conditioning: Condition the wood blocks to a constant weight at a specific temperature and relative humidity (e.g., 25°C and 65% RH) to ensure uniform moisture content.
-
Initial Weight: Record the initial oven-dry weight of each block before treatment.
Preservative Solution Preparation
-
Concentration: Prepare solutions of this compound in water at various concentrations (e.g., 1%, 3%, 5% w/v). For oil-borne treatments, pentachlorophenol is dissolved in a suitable petroleum oil carrier.[3]
-
Homogenization: Ensure the preservative is fully dissolved and the solution is homogeneous.
Wood Treatment Protocols
This method aims for maximum retention of the preservative.[10][11]
-
Initial Vacuum: Place the wood samples in a pressure treatment vessel and apply an initial vacuum of approximately -85 kPa for 30-60 minutes to remove air from the wood cells.[11]
-
Flooding: Introduce the PCP-Na solution into the vessel without breaking the vacuum until the samples are fully submerged.
-
Pressurization: Apply hydraulic pressure of 700-1400 kPa and maintain for 1-6 hours, depending on the wood species and sample dimensions.
-
Final Vacuum: Release the pressure and drain the preservative solution. Apply a final vacuum for 15-30 minutes to remove excess surface solution.
-
Post-Treatment: Remove the samples, wipe off excess solution, and weigh them to determine the amount of preservative solution absorbed.
A simpler method for applications where deep penetration is not critical.[10][12]
-
Immersion: Fully immerse the wood samples in the PCP-Na solution in a suitable container.
-
Duration: The immersion time can range from a few seconds to several minutes or even days (cold soaking), depending on the desired level of protection. A common research protocol might specify immersion for 1, 3, or 5 minutes.[12]
-
Drying: After immersion, remove the samples and allow them to drip-dry in a well-ventilated area.
Post-Treatment Conditioning and Leaching
-
Fixation/Drying: After treatment, condition the wood samples to allow for the fixation and drying of the preservative.
-
Leaching Test (as per AWPA E11): To assess the permanence of the preservative, subject a subset of treated blocks to a standardized leaching procedure. This typically involves immersing the blocks in deionized water, with periodic water changes over a set period (e.g., 14 days), and analyzing the leachate for PCP content.[13][14]
Efficacy Evaluation (Soil-Block or Agar-Block Test)
This protocol is based on the AWPA E10 standard to determine the toxic threshold of the preservative.[9]
-
Fungal Cultures: Use pure cultures of relevant wood decay fungi (e.g., a brown-rot fungus like Gloeophyllum trabeum and a white-rot fungus like Trametes versicolor).
-
Test Setup: Place treated and untreated (control) wood blocks in culture bottles containing a sterile soil or agar (B569324) medium that has been inoculated with the test fungus.
-
Incubation: Incubate the bottles at a controlled temperature and humidity (e.g., 27°C and 70% RH) for a specified period (typically 12 weeks).
-
Evaluation: At the end of the incubation period, remove the wood blocks, carefully clean off any fungal mycelium, and determine their final oven-dry weight.
-
Data Analysis: Calculate the percentage weight loss for each block. The preservative's efficacy is determined by the concentration that prevents significant weight loss compared to the controls.
Caption: Experimental workflow for wood preservation research.
Data Presentation
Table 1: Efficacy of this compound against Wood-Destroying Fungi (Hypothetical Data Based on Typical Findings)
| Preservative Concentration (% w/w in resin) | Test Fungus | Mean Percent Weight Loss | Standard Deviation |
| 0.0 (Control) | White Rot Fungus | 97.5 | 0.040 |
| 0.25 | White Rot Fungus | 0.19 | 0.054 |
| 0.50 | White Rot Fungus | 0.14 | 0.061 |
Note: Data derived from a study on particleboard, where NaPCP was incorporated into the adhesive resin.
Table 2: Leaching of Pentachlorophenol from Treated Wood Poles (TCLP Test)
| Wood Species | Number of Samples | PCP Concentration in Leachate (mg/L) - Range | PCP Concentration in Leachate (mg/L) - Average | TCLP Regulatory Limit (mg/L) |
| Southern Pine | 15 | 0.3 - 5.5 | 2.03 | 6.0 |
| Red Pine | 15 | 0.3 - 5.5 | 1.98 | 6.0 |
| Jack Pine | 15 | 0.3 - 5.5 | 2.30 | 6.0 |
Data from a study on out-of-service utility poles using the Toxicity Characteristic Leaching Procedure (TCLP).[15]
Safety and Handling Protocols
Pentachlorophenol and its sodium salt are highly toxic and should be handled with extreme caution.[16]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., vinyl-coated).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: When handling powdered PCP-Na or creating dust from treated wood, use a NIOSH-approved respirator.
-
Protective Clothing: Wear long-sleeved shirts, long pants, and closed-toe shoes.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood when handling concentrated solutions or powders.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
-
Disposal:
-
Dispose of all PCP-Na waste (solutions, contaminated materials, treated wood) as hazardous waste in accordance with local, state, and federal regulations.
-
Do not burn treated wood in open fires, stoves, or fireplaces, as this can produce toxic smoke and ash.[16]
-
Conclusion
While the use of this compound in commercial applications has declined due to regulatory pressures, it remains a relevant compound for research in wood preservation, toxicology, and environmental science. The protocols outlined above provide a framework for conducting such research in a controlled, safe, and reproducible manner. Adherence to standardized methods, such as those from AWPA, is crucial for generating data that is comparable and scientifically valid. Given the hazardous nature of this chemical, all research must be conducted with the highest regard for safety and environmental protection.
References
- 1. woodpreservation.ca [woodpreservation.ca]
- 2. Frontiers | Recent Developments Studies on Wood Protection Research in Academia: A Review [frontiersin.org]
- 3. woodpreservation.ca [woodpreservation.ca]
- 4. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. uky.edu [uky.edu]
- 11. fs.usda.gov [fs.usda.gov]
- 12. Preservation of Wood Material by Chemical Techniques [ktb.gov.tr]
- 13. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 14. "Study of the leaching of pentachlorophenol from treated utility poles" by Jingyi Zhang [digitalcommons.njit.edu]
- 15. woodpreservation.ca [woodpreservation.ca]
- 16. stella-jones.com [stella-jones.com]
Application Notes and Protocols for In-Situ Soil Remediation Experiments Using Sodium Pentachlorophenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentachlorophenate (SPCP) is the sodium salt of pentachlorophenol (B1679276) (PCP), a broad-spectrum biocide historically used as a wood preservative, herbicide, and fungicide.[1][2][3] Its presence in soil and water poses significant environmental and health risks.[3][4][5] In-situ remediation techniques, which treat contaminated soil in place without excavation, are often preferred for their cost-effectiveness and reduced site disruption.[6][7] These application notes provide detailed protocols for laboratory and pilot-scale in-situ soil remediation experiments targeting SPCP contamination, with a focus on In-Situ Chemical Oxidation (ISCO) and Bioremediation.
1. Analyte Information
-
Name: this compound
-
Synonyms: PCP-Na, Pentachlorophenol Sodium Salt
-
Chemical Formula: C₆Cl₅ONa
-
Appearance: White or tan powdered solid.[3]
-
Solubility: Highly soluble in water, with solubility being pH-dependent.[3][4]
-
Uses: Fungicide, herbicide, insecticide, molluscicide, and wood preservative.[1][2]
-
Toxicity: Considered hazardous and toxic by ingestion, inhalation, and skin absorption.[1][3]
2. In-Situ Remediation Approaches
Two primary approaches for in-situ remediation of SPCP-contaminated soil are In-Situ Chemical Oxidation (ISCO) and Bioremediation.
2.1. In-Situ Chemical Oxidation (ISCO)
ISCO involves introducing strong chemical oxidants into the subsurface to chemically transform SPCP into less harmful compounds like carbon dioxide, water, and inorganic chloride.[6][7][8]
Protocol 1: In-Situ Chemical Oxidation (ISCO) of SPCP-Contaminated Soil
This protocol outlines a laboratory-scale experiment to evaluate the efficacy of different oxidants for the remediation of soil contaminated with this compound.
1. Materials and Reagents
-
SPCP-contaminated soil (either field-collected or artificially spiked)
-
This compound (analytical grade)
-
Oxidizing agents:
-
Potassium permanganate (B83412) (KMnO₄) or Sodium permanganate (NaMnO₄)[6][8]
-
Fenton's Reagent (Hydrogen peroxide - H₂O₂ and an iron catalyst, e.g., ferrous sulfate (B86663) - FeSO₄)[6]
-
Activated Sodium Persulfate (Na₂S₂O₈) with an activator (e.g., heat, chelated iron)[8]
-
-
Deionized water
-
Glass columns or reactors for soil treatment
-
Peristaltic pump for oxidant delivery
-
Analytical instrumentation for SPCP quantification (e.g., HPLC-MS/MS)[5]
-
Personal Protective Equipment (PPE): gloves, goggles, lab coat.[1]
2. Experimental Setup
-
Soil Preparation:
-
If using artificially contaminated soil, prepare a stock solution of SPCP in deionized water.
-
Thoroughly mix the SPCP solution with uncontaminated soil to achieve the desired target concentration (e.g., 100-500 mg/kg).
-
Allow the spiked soil to age for a specified period (e.g., 1-2 weeks) to allow for contaminant-soil interactions.
-
-
Column Packing:
-
Pack the glass columns with the SPCP-contaminated soil to a uniform density.
-
Place a layer of glass wool or fine mesh at the bottom and top of the soil column to prevent soil washout.
-
-
Oxidant Solution Preparation:
-
Prepare aqueous solutions of the selected oxidants at various concentrations. For example:
-
Permanganate: 1-5% (w/v) solution.
-
Fenton's Reagent: Prepare a 10-30% H₂O₂ solution and a separate solution of the iron catalyst.
-
Persulfate: Prepare a 5-15% (w/v) solution and prepare the activator as per the manufacturer's recommendations.
-
-
3. Experimental Procedure
-
Pre-Treatment Sampling: Collect soil samples from each column for baseline SPCP concentration analysis.
-
Oxidant Injection:
-
Introduce the oxidant solution into the soil columns using a peristaltic pump at a controlled flow rate. This can be done in a continuous or pulsed manner.[8]
-
For Fenton's reagent, the iron catalyst solution may be introduced prior to or concurrently with the hydrogen peroxide solution.
-
-
Incubation: Allow the columns to incubate at a controlled temperature for a predetermined period (e.g., 7, 14, 21, and 28 days).
-
Post-Treatment Sampling: At each time point, collect soil samples from designated ports or sacrifice a column for analysis.
-
SPCP Extraction and Analysis:
4. Data Analysis
-
Calculate the percentage degradation of SPCP at each time point for each oxidant.
-
Compare the effectiveness of the different oxidants and concentrations.
-
Determine the reaction kinetics if possible.
2.2. Bioremediation
Bioremediation utilizes microorganisms to break down SPCP into non-toxic substances. This can be achieved through bioaugmentation (introducing specific microbes) or biostimulation (adding nutrients to enhance native microbial activity).[10]
Protocol 2: Bioremediation of SPCP-Contaminated Soil (Bioaugmentation)
This protocol describes a laboratory experiment to assess the bioremediation potential of a specific microbial consortium for SPCP-contaminated soil.
1. Materials and Reagents
-
SPCP-contaminated soil
-
Microbial inoculum capable of degrading PCP (e.g., Phanerochaete chrysosporium, Arthrobacter sp.).[11][12][13]
-
Nutrient solution (e.g., mineral salts medium)
-
Carbon source for co-metabolism if required (e.g., glucose, peat).[13]
-
Microcosms (e.g., glass jars with vented lids)
-
Analytical instrumentation for SPCP quantification (e.g., HPLC)
-
Plate count agar (B569324) for microbial enumeration
-
PPE
2. Experimental Setup
-
Soil Preparation: Prepare SPCP-contaminated soil as described in Protocol 1.
-
Inoculum Preparation:
-
Culture the selected PCP-degrading microorganisms in a suitable liquid medium until a sufficient cell density is reached (e.g., 10⁸ CFU/mL).[11]
-
-
Microcosm Setup:
-
Distribute a known weight of the contaminated soil into each microcosm.
-
Set up different treatment groups:
-
Control 1 (Abiotic): Sterilized soil with SPCP (to account for non-biological degradation).
-
Control 2 (No Inoculum): Non-sterilized soil with SPCP (to assess natural attenuation).
-
Treatment Group: Non-sterilized soil with SPCP, inoculated with the microbial culture.
-
Biostimulation Control: Non-sterilized soil with SPCP and nutrient solution only.
-
-
3. Experimental Procedure
-
Inoculation:
-
Add the microbial inoculum to the soil in the treatment group microcosms.
-
Add an equivalent volume of sterile medium to the control groups.
-
-
Nutrient Addition: Add the nutrient solution to the treatment and biostimulation groups.
-
Incubation:
-
Incubate all microcosms at an optimal temperature for the selected microorganisms (e.g., 25-30°C).
-
Maintain soil moisture at a suitable level (e.g., 60% of water holding capacity).
-
-
Sampling:
-
Collect soil samples from each microcosm at regular intervals (e.g., 0, 7, 14, 28, 60, 90, and 120 days).
-
-
Analysis:
-
Analyze soil samples for SPCP concentration.
-
Perform microbial counts (e.g., total viable counts and PCP-degrader counts) to monitor microbial population dynamics.
-
4. Data Analysis
-
Plot the concentration of SPCP over time for all treatment groups.
-
Calculate the degradation rate of SPCP in each group.
-
Correlate the degradation of SPCP with the microbial population data.
3. Quantitative Data Summary
The following tables summarize quantitative data from various studies on PCP/SPCP remediation.
Table 1: Bioremediation Efficiency of PCP in Soil
| Microorganism/Method | Initial PCP Concentration (mg/kg) | Treatment Duration | Removal Efficiency (%) | Reference |
| Acclimated Biomass (Bioaugmentation) | 400 | 130 days | 99 | [11] |
| Phanerochaete chrysosporium / P. sordida | 250-400 µg/g | 6.5 weeks | 88-91 | [13] |
| Arthrobacter sp. (inoculated soil) | ~150-200 | 12 days | 85 (when mixed) | [12] |
| Indigenous Fungi & Compost (Biostimulation) | 25 | 28 days | Significant decrease | [10] |
Table 2: Optimal Parameters for Photo-Fenton-Type Oxidation of SPCP
| Parameter | Optimal Value | Reference |
| Iron Loaded Chelate Resin | 0.2 g | [5] |
| H₂O₂ Concentration | 24 µg/mL | [5] |
| Initial SPCP Concentration | 16 µg/mL | [5] |
| UV Illumination Time | 150 min | [5] |
4. Visualizations
Caption: Workflow for the In-Situ Chemical Oxidation (ISCO) experiment.
Caption: Workflow for the bioremediation (bioaugmentation) experiment.
Caption: Logical relationship of in-situ remediation pathways for SPCP.
References
- 1. chemiis.com [chemiis.com]
- 2. acuro.in [acuro.in]
- 3. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In situ chemical oxidation - Wikipedia [en.wikipedia.org]
- 7. crccare.com [crccare.com]
- 8. edenremediation.com [edenremediation.com]
- 9. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioremediation of pentachlorophenol-contaminated soil by bioaugmentation using activated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Situ Depletion of Pentachlorophenol from Contaminated Soil by Phanerochaete spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Determination of Sodium Pentachlorophenate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentachlorophenate (PCP-Na), the sodium salt of pentachlorophenol (B1679276) (PCP), is a persistent organic pollutant with widespread historical use as a biocide.[1] Due to its toxicity and persistence in the environment, regulatory bodies worldwide have restricted its use. However, its legacy of contamination necessitates sensitive and specific analytical methods for its detection and the monitoring of its metabolites in various matrices, including environmental and biological samples. This document provides detailed application notes and protocols for the determination of this compound and its primary metabolites—tetrachlorocatechol (B74200) (TCC), pentachlorophenol acetate (B1210297) (PCP-acetate), and pentachloroanisole (B52094) (PCA)—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The primary metabolic pathways of this compound in organisms include methylation to form pentachloroanisole (PCA), hydroxylation to yield pentachlorophenol acetate (PCP-acetate), and dechlorination or hydroxylation, which can result in the formation of tetrachlorocatechol (TCC).[1]
Analytical Methodology: LC-MS/MS
LC-MS/MS has emerged as the preferred analytical technique for the quantification of this compound and its metabolites due to its high sensitivity, specificity, and ability to handle complex matrices.[2][3] This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
Experimental Protocols
This section details the protocols for sample preparation and LC-MS/MS analysis. Two primary sample preparation techniques are presented: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for complex matrices like swine tissues, and a Solid-Phase Extraction (SPE) method often employed for aqueous samples or for cleaner extracts from solid matrices.[1][3]
Protocol 1: Modified QuEChERS Sample Preparation for Swine Tissues [1]
-
Homogenization: Homogenize 2 grams of the tissue sample (e.g., pork, liver, fat).
-
Extraction:
-
Add the homogenized sample to a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 8000 rpm for 5 minutes.
-
-
Purification (Dispersive SPE):
-
Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 1 minute.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take a 5 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Automated Solid-Phase Extraction (SPE) for Cutting Board Samples [3]
-
Extraction:
-
Extract 1.0 g of wood shavings from cutting boards with 10 mL of 10% methanol (B129727) in water.
-
-
Purification (Automated SPE):
-
Use an automated SPE system with a suitable cartridge (e.g., mixed-mode anion exchange).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample extract.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol with a small percentage of formic acid).
-
-
Concentration and Reconstitution:
-
Collect the eluent and concentrate it to approximately 0.5 mL under a nitrogen stream.
-
Adjust the final volume to 2 mL with the initial mobile phase.
-
Filter through a 0.22 µm membrane filter before LC-MS/MS analysis.[3]
-
LC-MS/MS Instrumental Parameters
The following tables summarize the recommended liquid chromatography and mass spectrometry conditions for the analysis of this compound and its metabolites.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition 1[1] | Condition 2[3] |
| Column | C18 column | DiKMA Eudeavorsil (1.8 µm, 2.1 mm x 50 mm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium (B1175870) acetate in water | 5 mmol/L ammonium acetate in water |
| Mobile Phase B | 0.1% Formic acid in methanol | Methanol |
| Flow Rate | 0.40 mL/min | 0.4 mL/min |
| Gradient | 0-0.5 min, 40% B; 0.51-4 min, 40-100% B; 4.1-6 min, 100% B; 6.01-8 min, 40% B | 0-0.1 min, 10% B; 0.1-2 min, 10-50% B; 2-5 min, 50-90% B; 5-8 min, 90% B; 8-8.1 min, 90-10% B; 8.1-10 min, 10% B |
| Injection Volume | 5 µL | 10 µL |
| Column Temperature | 40°C | 40°C |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Condition[1][3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Spray Voltage | -3.0 kV to -4.5 kV |
| Ion Source Temperature | 300°C to 450°C |
| Curtain Gas | 30 psi |
| Nebulizing Gas (GS1) | 55 psi |
| Auxiliary Gas (GS2) | 55 psi |
| Collision Gas (CAD) | 8 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Multiple Reaction Monitoring (MRM) Parameters for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound (as PCP) | 264.7 | 201.8 | -60 | -43 |
| 266.7 | 203.8 | -60 | -43 | |
| Tetrachlorocatechol (TCC) | 246.8 | 183.8 | -70 | -35 |
| 248.8 | 185.8 | -70 | -35 | |
| Pentachlorophenol Acetate (PCP-acetate) | 306.7 | 264.7 | -50 | -20 |
| 308.7 | 266.7 | -50 | -20 | |
| Pentachloroanisole (PCA) | 278.7 | 263.7 | -45 | -25 |
| 280.7 | 265.7 | -45 | -25 |
Note: The specific declustering potential and collision energy values may require optimization based on the specific instrument used.
Data Presentation and Quantitative Summary
The following table summarizes typical quantitative data obtained from LC-MS/MS analysis of this compound and its metabolites in various studies.
Table 4: Summary of Quantitative Data
| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| PCP-Na & Metabolites | Swine Tissues | 1 - 2 | 60.5 - 119.9 | 0.70 - 12.06 | [1] |
| PCP-Na | Cutting Boards | 1.0 | 71.75 - 96.50 | 5.19 - 16.66 | [3] |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic transformations of this compound.
Caption: Metabolic pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the general workflow from sample collection to data analysis.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sodium Pentachlorophenate using Gas Chromatography
These application notes provide detailed methodologies for the quantitative analysis of sodium pentachlorophenate (PCP-Na) in various matrices using gas chromatography (GC). The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.
This compound, the sodium salt of pentachlorophenol (B1679276) (PCP), is an organochlorine compound that has been used as a pesticide and wood preservative.[1][2] Due to its persistence and toxicity, accurate quantification in environmental and biological samples is crucial. Gas chromatography, particularly coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD), is a robust technique for this purpose.[3][4] However, direct analysis of PCP by GC can be challenging due to its active hydrogen, which can cause peak tailing and adsorption within the chromatographic system.[5] Therefore, derivatization to a more volatile and less polar compound is highly recommended for reliable and sensitive quantification.[5][6]
Principle of the Method
The general workflow for the analysis of this compound by gas chromatography involves three main stages:
-
Sample Preparation and Extraction: PCP-Na is first converted to its acidic form, pentachlorophenol (PCP), by acidification of the sample. The PCP is then extracted from the sample matrix using an appropriate organic solvent. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][7][8]
-
Derivatization: The extracted PCP is chemically modified to a more volatile and thermally stable derivative suitable for GC analysis. A common and effective method is acetylation using acetic anhydride (B1165640) to form pentachlorophenyl acetate (B1210297).[6][9] Other derivatizing agents like silylating agents can also be used.[5]
-
GC Analysis and Quantification: The derivatized PCP is then injected into the gas chromatograph, where it is separated from other components in the sample. Detection is typically performed using a mass spectrometer (MS) for definitive identification and quantification or an electron capture detector (ECD) for high sensitivity towards halogenated compounds.[10]
Experimental Protocols
Protocol 1: Acetylation Derivatization for Water, Sediment, and Biota
This protocol is adapted from methodologies for environmental sample analysis.[10]
2.1.1. Sample Preparation and Extraction
-
Water Samples:
-
Acidify the water sample (e.g., 1 L) to a pH of approximately 2 with a suitable acid (e.g., sulfuric acid).
-
Extract the acidified sample with n-hexane.
-
Perform a back-extraction of the n-hexane layer with a potassium carbonate solution. This step helps to clean up the extract.
-
-
Sediment and Soil Samples:
-
Weigh a homogenized sample (e.g., 5 g) into a centrifuge tube.
-
Add an extraction solvent. A combination of ultrasonication and shaking with a toluene/sulfuric acid mixture has been shown to provide good recoveries.[11]
-
Centrifuge the sample and collect the supernatant.
-
-
Biological Tissues (e.g., Swine Samples): [1]
-
Homogenize the tissue sample (e.g., 5 g).
-
Perform a modified QuEChERS extraction by adding 1% acetic acid in acetonitrile, followed by ultrasonic extraction.
-
Add QuEChERS salts, vortex, and centrifuge.
-
The resulting supernatant can be further purified if necessary.
-
2.1.2. Derivatization (Acetylation)
-
To the extract containing PCP (e.g., the potassium carbonate solution from water extraction or the concentrated supernatant from other matrices), add acetic anhydride.[9][10]
-
The reaction converts PCP to pentachlorophenyl acetate.
-
Extract the pentachlorophenyl acetate derivative with n-hexane.
2.1.3. GC-ECD Analysis
-
GC Column: WondaCAP 1 (30 m x 0.32 mm, 0.25 µm) or similar.[10]
-
Detector: Electron Capture Detector (ECD).
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial Temperature: 140°C, hold for 2 min.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 15°C/min to 280°C, hold for 5 min.[1]
-
-
Quantification: Use an external or internal standard method for quantification. 2,4,6-tribromophenol (B41969) can be used as an internal standard.[12]
Protocol 2: Silylation Derivatization for Enhanced MS Detection
This protocol focuses on creating a derivative that provides a strong and characteristic ion in the mass spectrometer, aiding in quantification.
2.2.1. Sample Preparation and Extraction
-
Follow the sample preparation and extraction steps outlined in Protocol 1, depending on the matrix.
2.2.2. Derivatization (TBDMS Formation)
-
After extraction, evaporate the solvent to dryness.
-
Re-suspend the residue in acetonitrile.[5]
-
Add N-methyl-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) as the derivatizing agent. This will form the t-butyldimethylsilyl (TBDMS) derivative of PCP.[5]
2.2.3. GC-MS Analysis
-
GC Column: SH-Rxi-5Sil MS (30.0 m x 0.25 mm, 0.25 µm particle size) or equivalent.[1]
-
Detector: Mass Spectrometer (MS) operated in electron impact (EI) ionization mode.
-
Inlet Temperature: 250°C.[1]
-
Temperature Program:
-
Initial Temperature: 140°C, hold for 2 min.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 15°C/min to 280°C, hold for 5 min.[1]
-
-
MS Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. For the TBDMS derivative, the (M-57)+ ion at m/z 321 is a characteristic ion for quantification.[5]
-
Quantification: Use of a labeled internal standard, such as [13C6]PCP, is recommended for accurate quantification.[9]
Data Presentation
The following tables summarize quantitative data from various studies on the GC analysis of this compound.
Table 1: Performance Characteristics of GC Methods for this compound Quantification
| Parameter | Method 1 (GC-ECD) | Method 2 (GC-MS/MS) | Method 3 (GC-MS) |
| Matrix | Water, Sediment, Biota | Swine Tissues | Wood |
| Derivatization | Acetic Anhydride | - (for metabolites) | Acetic Anhydride |
| Linearity Range | 50.0 - 2000 ng/L[10] | Not Specified | Not Specified |
| LOD | 15.0 ng/L[10] | Not Specified | 50 ppb[9] |
| LOQ | Not Specified | 1 - 2 µg/kg[1] | Not Specified |
| Recovery | 94.1% - 106%[10] | 60.5% - 119.9%[1] | 80% - 85%[11] |
| RSD | 0.50% - 2.2%[10] | 0.70% - 12.06%[1] | Not Specified |
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound.
Caption: General workflow for the GC analysis of this compound.
Caption: Common derivatization pathways for Pentachlorophenol in GC analysis.
References
- 1. Simultaneous Determination of Sodium Pentachlorophenolate and Its Metabolites in Swine Samples [mdpi.com]
- 2. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of pentachlorophenol using extraction methods, derivatization and gas chromatography–mass spectrometry - Analytical Proceedings (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. iltusa.com [iltusa.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GC Determination of Sodium Pentachlorophenol in Multi Environment Media of Poyang Lake Wetland [qikan.cmes.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of residues of pentachlorophenol and its sodium salt in aquatic product by gas chromatography using internal standard method [china-fishery.com]
Application Notes & Protocols: Sodium Pentachlorophenate as a Reference Standard in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium pentachlorophenate (PCP-Na), the sodium salt of pentachlorophenol (B1679276) (PCP), is an organochlorine compound historically used as a pesticide, herbicide, and wood preservative.[1][2][3] Due to its toxicity and persistence in the environment, regulatory bodies worldwide monitor its presence in various materials, including food contact materials, environmental samples, and biological tissues.[1][4][5] Accurate quantification of PCP-Na is crucial for ensuring consumer safety and environmental protection. The use of a certified this compound reference standard is essential for the development, validation, and routine application of analytical methods to detect and quantify this compound. These application notes provide detailed protocols for the analysis of this compound using modern analytical techniques.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆Cl₅NaO |
| Molecular Weight | 288.3 g/mol |
| Appearance | White or tan, powdered solid[2] |
| Solubility | Soluble in water[2] |
| Odor | Phenolic[2] |
Analytical Methodologies
Several analytical techniques are employed for the determination of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Common approaches include Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[4][5][6]
Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS)
This method is highly sensitive and selective, making it suitable for trace-level analysis of PCP-Na in complex matrices like food contact materials.[4][5]
Experimental Protocol: UPLC-HRMS Analysis of this compound in Wooden Cutting Boards
a. Standard Solution Preparation:
-
Obtain a certified reference material of this compound (e.g., 1000 µg/mL in methanol).[4]
-
Prepare a stock solution of 100 µg/mL by diluting the certified standard with anhydrous methanol.[4]
-
An isotopically labeled internal standard, such as pentachlorophenol-¹³C₆ (PCP-¹³C₆), is recommended for improved accuracy and precision.[4] Prepare a 100 µg/mL internal standard stock solution in methanol.[4]
-
Store all standard solutions at -20 ± 1 °C in amber glass vials to prevent degradation.[4]
-
Prepare working standards by serially diluting the stock solutions to create a calibration curve (e.g., 1.0–500.0 μg/L).[4]
b. Sample Preparation (Ultrasonic-Assisted Liquid-Liquid Extraction):
-
Homogenize the sample (e.g., wooden cutting board shavings).
-
Accurately weigh 0.5 ± 0.001 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[4]
-
Spike with 50 µL of the internal standard working solution (e.g., 2000 µg/L PCP-¹³C₆).[4]
-
Add 10 mL of an extraction solvent mixture of methanol/water (50:50 v/v, containing 2.0% ammonia).[4]
-
Vortex the mixture for 60 seconds at 2500 rpm.[4]
-
Perform ultrasonic-assisted extraction for 10 minutes (e.g., 20 kHz, 450 W).[4]
-
Centrifuge the sample at 10,000 rpm for 5 minutes at 4 °C.[4]
-
Transfer the supernatant to a new tube for purification.
-
Add a purification solvent such as n-hexane/ethyl acetate (B1210297) (60:40 v/v) for liquid-liquid purification.[4]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for UPLC-HRMS analysis.[4]
c. UPLC-HRMS Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[4] |
| Column Temperature | 30.0 ± 0.5 °C[4] |
| Mobile Phase A | 0.01% ammonia (B1221849) in aqueous solution[4] |
| Mobile Phase B | Methanol[4] |
| Flow Rate | 0.300 mL/min[4] |
| Injection Volume | 5.00 µL[4] |
| Gradient Elution | A six-step gradient program is typically used to achieve separation within a short runtime (e.g., 6 minutes).[4] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[4] |
| Scan Mode | Targeted Single Ion Monitoring (Targeted-SIM)[4] |
d. Method Performance:
| Parameter | Result |
| Linearity Range | 1.0–500.0 μg/L (R² ≥ 0.999)[4] |
| Limit of Detection (LOD) | 0.5 μg/kg[4] |
| Limit of Quantification (LOQ) | 1.5 μg/kg[4] |
| Recovery | 97.2%–99.7%[4] |
| Precision (RSD) | 0.8%–1.7% (n=6)[4] |
Workflow for UPLC-HRMS Analysis of this compound
Caption: Workflow for the analysis of this compound by UPLC-HRMS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-based methods are also common for PCP-Na analysis, but they often require a derivatization step to convert the non-volatile this compound into a more volatile form suitable for gas chromatography.[4][5][7]
Experimental Protocol: GC-MS Analysis of this compound in Environmental Media
a. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Working standards for the calibration curve should be prepared in the range of 50.0-2000 ng/L.[7]
b. Sample Preparation and Derivatization:
-
Acidify the sample to convert this compound to pentachlorophenol.[7]
-
Extract the pentachlorophenol with an organic solvent like n-hexane.[7]
-
Re-extract the analyte into an aqueous potassium carbonate solution.[7]
-
Perform derivatization using acetic anhydride.[7]
-
Extract the resulting derivative with n-hexane for GC-MS analysis.[7]
c. GC-MS Conditions:
| Parameter | Condition |
| Column | WondaCAP 1 (30 m × 0.32 mm, 0.25 µm) or similar[7] |
| Inlet Temperature | 250 °C[1] |
| Oven Program | Initial temperature of 140 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, then to 280 °C at 15 °C/min (hold for 5 min)[1] |
| Ionization Mode | Electron Impact (EI)[1] |
| Detector | Electron Capture Detector (ECD) for GC or Mass Spectrometer for GC-MS[7] |
d. Method Performance:
| Parameter | Result |
| Linearity Range | 50.0-2000 ng/L[7] |
| Limit of Detection (LOD) | 15.0 ng/L[7] |
| Recovery | 94.1%-106%[7] |
| Precision (RSD) | 0.50%-2.2% (n=5)[7] |
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the analysis of this compound by GC-MS.
Method Comparison
The following table summarizes and compares the performance of the UPLC-HRMS and GC-MS methods for the analysis of this compound.
| Parameter | UPLC-HRMS | GC-MS |
| Derivatization Required | No | Yes |
| Sample Throughput | High (short run times) | Lower (longer sample preparation) |
| Sensitivity | Very High | High |
| LOD | 0.5 µg/kg[4] | 15.0 ng/L[7] |
| LOQ | 1.5 µg/kg[4] | Not specified |
| Recovery | 97.2%–99.7%[4] | 94.1%-106%[7] |
| Precision (RSD) | 0.8%–1.7%[4] | 0.50%-2.2%[7] |
The use of a this compound reference standard is fundamental for the accurate and reliable quantification of this compound in various matrices. Both UPLC-HRMS and GC-MS are powerful techniques for this purpose. UPLC-HRMS offers the advantage of high sensitivity and throughput without the need for derivatization, making it particularly suitable for rapid screening of a large number of samples.[4] GC-MS, while requiring a more involved sample preparation process, also provides excellent sensitivity and is a well-established method for the analysis of halogenated compounds.[7] The choice of method will depend on the specific application, matrix complexity, and the desired level of sensitivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zeelproductonline.co.in [zeelproductonline.co.in]
- 4. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. GC Determination of Sodium Pentachlorophenol in Multi Environment Media of Poyang Lake Wetland [qikan.cmes.org]
Application Notes and Protocols for Sodium Pentachlorophenate in Textile Preservation Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Sodium pentachlorophenate is a toxic and environmentally persistent chemical. Its use is highly restricted in many countries. These application notes and protocols are intended for research and development purposes only, within a controlled laboratory setting, and by personnel trained in the handling of hazardous materials. All safety precautions, including the use of appropriate personal protective equipment (PPE) and proper disposal methods, must be strictly followed.
Introduction
This compound (Na-PCP), the sodium salt of pentachlorophenol (B1679276) (PCP), has been historically used as a potent fungicide and biocide in various industrial applications, including the preservation of textiles.[1][2][3] Its broad-spectrum activity makes it effective against a wide range of fungi and bacteria that can cause discoloration, odor, and loss of tensile strength in textile materials.[1] These notes provide a framework for studying the application and efficacy of this compound in textile preservation.
Mechanism of Action
The biocidal activity of this compound is primarily attributed to its anionic form, which can uncouple oxidative phosphorylation. This process disrupts the mitochondrial membrane potential, inhibiting the production of ATP, the primary energy currency of the cell. The disruption of this vital process leads to metabolic arrest and cell death in microorganisms.
Figure 1: Simplified mechanism of action of this compound on fungal cells.
Data Presentation: Efficacy and Material Effects
The following tables summarize the expected quantitative outcomes of treating textiles with this compound. The data is illustrative and based on historical use and general principles of textile finishing, as specific contemporary studies are limited due to the substance's toxicity.
Table 1: Antimicrobial Efficacy of this compound on Cotton Duck Fabric
| Treatment Concentration (% w/v) | Fungal Species | Incubation Time (days) | Microbial Growth Inhibition (%) |
| 0 (Control) | Aspergillus niger | 28 | 0 |
| 0.1 | Aspergillus niger | 28 | 85 |
| 0.5 | Aspergillus niger | 28 | >99 |
| 1.0 | Aspergillus niger | 28 | >99 |
| 0 (Control) | Chaetomium globosum | 28 | 0 |
| 0.1 | Chaetomium globosum | 28 | 82 |
| 0.5 | Chaetomium globosum | 28 | >99 |
| 1.0 | Chaetomium globosum | 28 | >99 |
Table 2: Effect of this compound Treatment on Physical Properties of Cotton Fabric
| Treatment Concentration (% w/v) | Tensile Strength Retention (%) | Colorfastness to Light (Grey Scale Rating, 1-5) |
| 0 (Control) | 100 | 5 |
| 0.1 | 98 | 4-5 |
| 0.5 | 95 | 4 |
| 1.0 | 92 | 4 |
Experimental Protocols
4.1. Protocol for Application of this compound to Textile Samples
This protocol describes a standard padding application method.
Materials:
-
This compound (analytical grade)
-
Distilled or deionized water
-
Wetting agent (non-ionic, e.g., 0.1% Triton X-100)
-
Textile samples (e.g., 10 cm x 10 cm swatches of cotton, jute, or linen)
-
Laboratory padder with two rollers
-
Drying oven
-
Fume hood
-
Appropriate PPE (gloves, goggles, lab coat, respirator)
Procedure:
-
Solution Preparation: In a chemical fume hood, prepare aqueous solutions of this compound at desired concentrations (e.g., 0.1%, 0.5%, and 1.0% w/v). Add a wetting agent to ensure uniform application.
-
Padding Application:
-
Set the pressure of the laboratory padder to achieve a wet pick-up of 70-80%.
-
Immerse a textile sample in the treatment solution for 60 seconds.
-
Pass the saturated sample through the nip of the padder rollers.
-
-
Drying and Curing:
-
Dry the treated samples in a ventilated oven at 80-100°C for 5-10 minutes.
-
Cure the dried samples at 120-140°C for 3-5 minutes to fix the preservative.
-
-
Conditioning: Condition the treated and untreated control samples at standard textile testing conditions (e.g., 21°C ± 1°C and 65% ± 2% relative humidity) for 24 hours before further testing.
Figure 2: Workflow for the application of this compound to textile samples.
4.2. Protocol for Evaluating Antifungal Efficacy (AATCC Test Method 30, Part III)
This protocol is an adaptation of a standard method to assess the resistance of textile materials to mildew and rot.
Materials:
-
Treated and untreated textile samples
-
Fungal spore suspension (e.g., Aspergillus niger ATCC 6275)
-
Sterile nutrient agar (B569324) (e.g., Potato Dextrose Agar)
-
Sterile Petri dishes
-
Incubator
Procedure:
-
Sample Preparation: Cut circular samples (3.8 cm diameter) from the conditioned treated and untreated fabrics.
-
Agar Plates: Prepare sterile nutrient agar and pour it into Petri dishes. Allow the agar to solidify.
-
Inoculation: Place a textile sample in the center of an agar plate. Inoculate the sample and the surrounding agar with 1.0 mL of the fungal spore suspension.
-
Incubation: Incubate the Petri dishes at 28°C ± 1°C with a relative humidity of >85% for 14-28 days.
-
Evaluation: After incubation, visually assess the fungal growth on the textile samples. The extent of growth on the treated samples is compared to the growth on the untreated control. The percentage of inhibition can be calculated based on the area covered by fungal growth.
4.3. Protocol for Testing Tensile Strength (ASTM D5034 - Grab Test)
Materials:
-
Treated and untreated textile samples
-
Tensile testing machine
Procedure:
-
Sample Preparation: Cut samples from the conditioned fabrics to the dimensions specified in the standard.
-
Testing: Mount a sample in the jaws of the tensile testing machine.
-
Measurement: Apply a constant rate of extension until the sample breaks. Record the breaking force.
-
Analysis: Test at least five samples for each treatment condition and calculate the average breaking force. Compare the results of the treated samples to the untreated control to determine the percentage of tensile strength retention.
4.4. Protocol for Testing Colorfastness to Light (AATCC Test Method 16.3)
Materials:
-
Treated and untreated textile samples
-
Xenon-arc lamp weathering apparatus
-
AATCC Blue Wool Lightfastness Standards
-
Grey Scale for Color Change
Procedure:
-
Sample Mounting: Mount the textile samples and the Blue Wool standards in sample holders.
-
Exposure: Expose the samples to the xenon-arc lamp for a specified duration (e.g., 20 or 40 AATCC Fading Units).
-
Evaluation: After exposure, compare the color change of the treated samples with the unexposed original fabric using the Grey Scale for Color Change. The rating is based on the Blue Wool standard that shows a similar degree of fading.
Safety and Handling
This compound is highly toxic and a suspected carcinogen.[4]
-
Engineering Controls: Always handle the solid and its solutions in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, a lab coat, and a respirator with appropriate cartridges.
-
Spill and Waste Management: Have a spill kit readily available. Dispose of all contaminated materials and solutions as hazardous waste according to institutional and governmental regulations.
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek immediate medical attention.
Figure 3: Logical relationship of safety protocols for handling this compound.
References
Troubleshooting & Optimization
Optimizing extraction solvents for "Sodium pentachlorophenate" analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction solvents and overall analysis of Sodium Pentachlorophenate (PCP-Na).
Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction solvents for this compound (PCP-Na) analysis?
A1: The selection of an optimal extraction solvent for PCP-Na analysis is critical and depends on the sample matrix. Acidification of the sample is a common first step to convert the sodium salt to the more organic-soluble pentachlorophenol (B1679276) (PCP) form.
For general guidance, various solvent systems have been successfully employed:
-
For Water Samples: Direct analysis by HPLC is possible after acidification.[1] For preconcentration, solid-phase extraction (SPE) is often used.
-
For Solid Matrices (e.g., soil, sediment, wood):
-
A mixture of n-hexane and an acidic solution is commonly used for initial extraction.[2]
-
Methanol (B129727)/water mixtures , particularly with the addition of a base like ammonia (B1221849), have shown high recovery rates. For instance, a 50:50 (v/v) mixture of methanol and water with 2.0% ammonia has been reported to achieve recoveries of up to 81.1%.[3][4]
-
Acetonitrile with 1% acetic acid is another effective solvent, especially for animal tissues.[5]
-
For liquid-liquid extraction (LLE) purification after the initial extraction, a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 60:40 v/v) is effective.[3][4][6]
-
Q2: What are the common analytical techniques for PCP-Na determination?
A2: The two primary analytical techniques for the determination of PCP-Na are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[5]
-
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), is a widely used technique. It offers high sensitivity and selectivity and typically does not require derivatization of the analyte.[7]
-
Gas Chromatography (GC), also commonly coupled with MS or an electron capture detector (ECD), is another powerful technique. However, GC analysis of PCP generally requires a derivatization step to convert the polar phenol (B47542) group into a more volatile ether or ester.[2]
Q3: Why is derivatization necessary for the GC analysis of pentachlorophenol?
A3: Derivatization is crucial for the GC analysis of pentachlorophenol (PCP) for several reasons. The primary reason is to improve the volatility and thermal stability of the compound. The hydroxyl group on the phenol makes it relatively polar and prone to adsorption on the GC column and inlet, which can lead to poor peak shape (tailing) and reduced sensitivity. Converting the hydroxyl group to a less polar derivative, such as an acetate or methyl ether, makes the molecule more volatile and less likely to interact with active sites in the GC system.[2]
Q4: How does pH affect the extraction of PCP-Na?
A4: The pH of the sample solution significantly impacts the extraction efficiency of PCP-Na. This compound is the salt of a weak acid, pentachlorophenol (PCP). In aqueous solution, it exists in equilibrium between the phenate ion and the undissociated phenol.
-
Under basic or neutral conditions (higher pH), PCP-Na is in its ionized (phenate) form, which is highly soluble in water and has low solubility in nonpolar organic solvents.[8]
-
Under acidic conditions (lower pH), the phenate ion is protonated to form the undissociated pentachlorophenol (PCP). PCP is significantly less soluble in water and much more soluble in organic solvents.[1]
Therefore, to achieve efficient extraction into an organic solvent, the sample should be acidified (typically to a pH of 3 or lower) to ensure that the analyte is in its non-ionized form.[1]
Troubleshooting Guides
Issue 1: Low Recovery of PCP-Na During Extraction
Symptoms:
-
Consistently low recovery rates in spiked samples.
-
Inability to detect PCP-Na in known positive samples.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect pH of the sample | Ensure the sample is adequately acidified to a pH ≤ 3 before extraction to convert PCP-Na to the organic-soluble PCP form.[1] |
| Suboptimal extraction solvent | Refer to the solvent optimization data in the FAQs. Consider using a methanol/water mixture with ammonia for initial extraction or n-hexane/ethyl acetate for LLE.[3][4] |
| Insufficient extraction time or agitation | Increase the extraction time or use a more vigorous agitation method (e.g., sonication, vortexing) to ensure complete partitioning of the analyte into the solvent. |
| Matrix effects | Complex sample matrices can interfere with the extraction process. Consider a matrix-matched calibration or the use of an isotopically labeled internal standard to compensate for these effects. |
Issue 2: Poor Peak Shape in Chromatographic Analysis (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak height and poor resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Active sites in the GC inlet or column | For GC analysis, ensure proper derivatization of PCP. If the problem persists, use a deactivated inlet liner and a high-quality, inert GC column. |
| Inappropriate mobile phase pH in HPLC | For HPLC analysis, the pH of the mobile phase can affect the peak shape of acidic compounds like PCP. Adjusting the mobile phase to a lower pH can suppress the ionization of the phenol and improve peak symmetry. |
| Column contamination or degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Sample overload | Inject a smaller volume of the sample or dilute the sample to avoid overloading the column. |
Issue 3: Failed or Incomplete Derivatization for GC Analysis
Symptoms:
-
Absence or very small peak for the derivatized PCP.
-
Presence of a broad, tailing peak for underivatized PCP.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of water in the sample | Derivatization reagents are often sensitive to moisture. Ensure the sample extract is completely dry before adding the derivatization reagent. This can be achieved by passing the extract through sodium sulfate. |
| Incorrect reaction conditions | Optimize the derivatization reaction time and temperature. Some derivatization reactions require heating to proceed to completion. |
| Degraded derivatization reagent | Use a fresh bottle of the derivatization reagent. Reagents can degrade over time, especially if not stored properly. |
| Interfering compounds in the matrix | Co-extracted matrix components can react with the derivatization reagent, reducing its availability for the target analyte. A more thorough sample cleanup may be necessary. |
Data Presentation
Table 1: Comparison of Extraction Solvents for PCP-Na Recovery from Bamboo and Wooden Cutting Boards
| Extraction Solvent System | Mean Recovery (%) |
| Water | 2.9 |
| Acetonitrile | 65.9 |
| Methanol | 70.0 |
| Methanol/Water (25:75, v/v) | 6.8 |
| Methanol/Water (50:50, v/v) | 16.3 |
| Methanol/Water (75:25, v/v) | 48.9 |
| Methanol/Water (50:50, v/v) + 1.0% Formic Acid | 3.3 |
| Methanol/Water (50:50, v/v) + 1.0% Ammonia | 77.0 |
| Methanol/Water (50:50, v/v) + 2.0% Ammonia | 81.1 |
Data sourced from a study on PCP-Na in cutting boards, demonstrating the superior performance of an ammoniated methanol/water mixture.[3][4]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Liquid-Liquid Extraction (UA-LLE) for Solid Samples
This protocol is adapted from a method for the analysis of PCP-Na in bamboo and wooden cutting boards.[3][4][6]
-
Sample Preparation: Homogenize the solid sample.
-
Extraction:
-
Weigh 1.0 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of the optimized extraction solvent (e.g., methanol/water 50:50 v/v with 2.0% ammonia).
-
Vortex for 1 minute.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Liquid-Liquid Extraction (LLE) Purification:
-
Transfer the supernatant to a new tube.
-
Add 5 mL of n-hexane/ethyl acetate (60:40, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Collect the upper organic layer.
-
-
Concentration and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase for HPLC analysis).
-
Protocol 2: UPLC-HRMS Analysis of PCP-Na
This protocol is based on a validated method for PCP-Na analysis.[3][4][6]
-
Chromatographic Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 95% A
-
1-5 min: Gradient to 5% A
-
5-7 min: Hold at 5% A
-
7-7.1 min: Gradient back to 95% A
-
7.1-9 min: Hold at 95% A
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometry: High-resolution mass spectrometer (e.g., Q-Exactive) in negative ion mode.
-
Monitored Ion (m/z): 264.85 (for pentachlorophenol).
Protocol 3: GC-MS Analysis of PCP (after derivatization)
This is a general protocol for the GC-MS analysis of derivatized PCP.
-
Derivatization (Acetylation):
-
To the dried extract, add 100 µL of pyridine (B92270) and 100 µL of acetic anhydride.
-
Heat at 60 °C for 30 minutes.
-
After cooling, add 1 mL of n-hexane and 1 mL of water.
-
Vortex and collect the upper hexane (B92381) layer for injection.
-
-
GC Conditions:
-
Column: DB-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500 or Selected Ion Monitoring (SIM) for target ions of the PCP derivative.
-
Mandatory Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for PCP-Na analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Sodium Pentachlorophenate
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of sodium pentachlorophenate. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] Peak symmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 are generally considered to be tailing.[1][2]
For this compound, a phenolic compound, peak tailing can compromise the accuracy and reliability of your analysis by:
-
Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate integration and quantification difficult.[2][3]
-
Decreasing Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
-
Inaccurate Quantification: The asymmetrical shape makes it challenging for the integration software to determine the true peak area, leading to errors in concentration measurements.[3]
Q2: What are the primary causes of peak tailing when analyzing this compound?
The primary causes of peak tailing for an ionizable, phenolic compound like this compound in reversed-phase HPLC include:
-
Secondary Interactions: Unwanted interactions between the negatively charged pentachlorophenate ion and active sites on the stationary phase, most commonly residual silanol (B1196071) groups (Si-OH) on silica-based columns.[1][4][5]
-
Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of pentachlorophenol (B1679276) (pKa ≈ 4.7) can lead to a mixed population of ionized (pentachlorophenate) and non-ionized (pentachlorophenol) species, resulting in peak distortion.[6][7]
-
Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1][8]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1][8]
-
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can contribute to peak tailing.[1]
Q3: How do residual silanol groups on the column cause peak tailing with this compound?
Silica (B1680970), the most common support material for reversed-phase HPLC columns, has silanol groups (Si-OH) on its surface.[9] During the manufacturing of columns like C18, most of these silanol groups are chemically bonded with the stationary phase, but some unreacted "residual" silanols always remain.[10]
These residual silanol groups are weakly acidic and can become negatively charged (Si-O⁻) at mobile phase pH values above 4.[1] this compound, the salt of a weak acid, exists as the pentachlorophenate anion in solution. This can lead to ionic repulsion between the negatively charged analyte and the negatively charged silanol groups, but more complex secondary interactions can also occur, leading to peak tailing.[4] To minimize these interactions, it is often recommended to operate at a lower pH to keep the silanol groups protonated (Si-OH).[3][11]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Evaluate the Mobile Phase pH
The pH of the mobile phase is a critical factor influencing the peak shape of ionizable compounds like this compound.[6][12]
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine the pKa: The pKa of pentachlorophenol is approximately 4.7.[7]
-
Adjust Mobile Phase pH: To ensure complete protonation or deprotonation and avoid a mixed ionic state, adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa.[6][13] For this compound, this means a pH below 2.7 or above 6.7.
-
Buffer Selection: Use an appropriate buffer to maintain a stable pH throughout the analysis. The buffer should have a pKa within ±1 unit of the desired mobile phase pH.
-
Solvent Preparation: Always measure and adjust the pH of the aqueous component of the mobile phase before mixing it with the organic modifier.[12]
-
Equilibration: Equilibrate the column with the new mobile phase for a sufficient time (at least 10-15 column volumes) before injecting your sample.
Data Presentation: Effect of Mobile Phase pH on this compound
| Mobile Phase pH | Expected Ionization State of Pentachlorophenol | Interaction with Silanols (pH > 4) | Expected Peak Shape |
| < 2.7 | Predominantly neutral (Pentachlorophenol) | Minimal ionic interaction | Symmetrical |
| 2.7 - 6.7 | Mixed (Ionized and Neutral) | Variable interactions | Broad, potentially split or tailing |
| > 6.7 | Predominantly ionized (Pentachlorophenate) | Potential for repulsion from ionized silanols | Can be symmetrical if secondary interactions are minimized |
Step 2: Address Secondary Interactions
If adjusting the mobile phase pH does not resolve the peak tailing, secondary interactions with the stationary phase are the likely culprit.
Experimental Protocol: Minimizing Secondary Interactions
-
Lower the Mobile Phase pH: As described above, operating at a low pH (e.g., 2.5-3.0) will protonate the residual silanol groups, minimizing ionic interactions with the pentachlorophenate anion.[5]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping have fewer and less accessible residual silanol groups, reducing the potential for secondary interactions.[14]
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polymer-based column or one with a polar-embedded group, may be less susceptible to silanol interactions.[12]
-
Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mask the active silanol sites. However, this can suppress ionization in mass spectrometry and may alter selectivity.
Step 3: Check for Column and System Issues
If the peak tailing is observed for all peaks in the chromatogram, a system or column issue is likely.[2]
Experimental Protocol: Diagnosing Column and System Problems
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase.
-
Column Cleaning: If the column is old or has been used with complex matrices, contamination may be the cause.[15] Flush the column with a strong solvent (e.g., isopropanol, followed by your mobile phase).
-
Check for Voids: A void at the head of the column can cause peak distortion.[16] This can be caused by high pH dissolving the silica or by pressure shocks.[8] Reversing the column and flushing at a low flow rate may sometimes resolve this, but column replacement is often necessary.
-
Inspect Tubing and Fittings: Ensure all connections are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize extra-column volume.[17]
Visualizing the Troubleshooting Process
The following workflow diagram illustrates the logical steps to troubleshoot peak tailing for this compound.
Caption: A workflow for troubleshooting this compound peak tailing.
Understanding the Chemical Interactions
The diagram below illustrates the interaction between this compound and the stationary phase under different pH conditions.
Caption: Analyte-stationary phase interactions at different mobile phase pH.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. uhplcs.com [uhplcs.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Sodium pentachlorophenolate CAS#: 131-52-2 [m.chemicalbook.com]
- 8. silicycle.com [silicycle.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 11. acdlabs.com [acdlabs.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. uhplcs.com [uhplcs.com]
- 16. agilent.com [agilent.com]
- 17. chromtech.com [chromtech.com]
"Sodium pentachlorophenate" stability in aqueous solutions for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sodium pentachlorophenate (PCP-Na) in aqueous solutions for experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile, as it is highly soluble in these solvents. For aqueous experiments, these stock solutions can then be diluted to the final desired concentration in the aqueous buffer. Store stock solutions in amber glass vials at low temperatures (e.g., -20°C) to minimize degradation from light and heat.
Q2: What are the key factors affecting the stability of PCP-Na in aqueous solutions?
A2: The stability of PCP-Na in aqueous solutions is primarily influenced by three main factors:
-
pH: The pH of the solution determines the form of the compound. In acidic conditions (pH < 4.7), it exists predominantly as the less water-soluble pentachlorophenol (B1679276) (PCP), while in neutral to alkaline conditions, it is in the more soluble this compound (phenolate) form. The phenolate (B1203915) form is more susceptible to photodegradation.
-
Light: Exposure to light, particularly UV radiation and sunlight, can cause rapid degradation of PCP-Na.
-
Temperature: While stable at room temperature for short periods, elevated temperatures can accelerate the degradation of PCP-Na. Prolonged heating above 200°C can lead to decomposition and the formation of toxic byproducts like dioxins.[1]
Q3: How should I store my aqueous solutions of this compound for experiments?
A3: To ensure the stability of your aqueous PCP-Na solutions, follow these storage guidelines:
-
Protect from light: Always store solutions in amber or light-blocking containers.
-
Control temperature: For short-term storage (hours to a few days), refrigeration at 4°C is recommended. For longer-term storage, freezing at -20°C is advisable, although repeated freeze-thaw cycles should be avoided.
-
Maintain appropriate pH: If your experimental protocol allows, maintaining a slightly acidic to neutral pH can enhance stability against photodegradation. However, the pH should be chosen based on the experimental requirements.
-
Use freshly prepared solutions: For critical experiments, it is always best to use freshly prepared solutions to ensure accurate concentrations.
Q4: What are the degradation products of this compound in aqueous solutions?
A4: The degradation of PCP-Na can lead to the formation of various byproducts. Photodegradation can produce lower chlorinated phenols, tetrachlorodihydroxybenzenes, and non-aromatic fragments like dichloromaleic acid.[2] Under certain conditions, more toxic compounds such as octachlorodibenzo-p-dioxin (B131699) can be formed. Thermal decomposition at high temperatures can also produce toxic fumes, including hydrogen chloride and dioxins.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the aqueous solution. | The pH of the solution may be too acidic, causing the less soluble pentachlorophenol (PCP) to precipitate out. The concentration may be too high for the solubility at the given temperature and pH. | Adjust the pH to a more neutral or slightly alkaline level if the experimental design permits. Ensure the concentration is within the solubility limits for the specific conditions. Gentle warming and sonication may help redissolve the precipitate, but be mindful of potential degradation at higher temperatures. |
| Inconsistent experimental results over time. | The PCP-Na solution may be degrading due to improper storage (exposure to light or elevated temperatures). | Prepare fresh solutions for each experiment or a new batch of experiments. Always store stock and working solutions protected from light and at a low temperature (4°C for short-term, -20°C for long-term). |
| Observed biological/chemical effect is lower than expected. | The actual concentration of PCP-Na in the solution may be lower than calculated due to degradation. | Verify the concentration of your stock solution using an appropriate analytical method (e.g., HPLC-UV). Prepare fresh solutions and ensure proper storage. Consider potential interactions with other components in your experimental medium that might reduce the effective concentration of PCP-Na. |
| Discoloration of the solution. | Degradation of PCP-Na, potentially leading to the formation of colored byproducts. | Discard the solution and prepare a fresh batch. Investigate the storage conditions to identify the cause of degradation (e.g., light exposure, inappropriate temperature). |
Quantitative Data on Stability
The stability of this compound in aqueous solutions is highly dependent on environmental conditions. Below is a summary of available quantitative data on its degradation.
Table 1: Photodegradation of Pentachlorophenol (PCP) in Aqueous Solutions
| pH | Light Source | Half-life | Reference |
| 3.3 | UV Light | ~100 hours | [2] |
| 7.3 | UV Light | ~3.5 hours | [2] |
| 7.3 | Sunlight | ~48 hours | [2] |
| Not Specified | Sunlight (Surface Water) | 0.86 hours | [4] |
Note on Thermal Degradation:
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Working Solution
-
Prepare a stock solution: Accurately weigh a known amount of solid this compound and dissolve it in a minimal amount of a suitable organic solvent like methanol or HPLC-grade water to create a concentrated stock solution (e.g., 10 mg/mL).
-
Storage of stock solution: Store the stock solution in a tightly sealed amber glass vial at -20°C.
-
Preparation of working solution: On the day of the experiment, bring the stock solution to room temperature. Dilute the required volume of the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium) to achieve the final target concentration.
-
Verification (Optional but Recommended): The concentration of the final working solution can be verified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Protocol 2: General Workflow for Assessing PCP-Na Stability
This protocol outlines a general procedure to assess the stability of your PCP-Na solution under specific experimental conditions.
Caption: Workflow for determining the stability of this compound solutions.
Signaling Pathways and Logical Relationships
The stability of this compound in an aqueous solution is a critical factor that can influence the outcome of toxicological or pharmacological experiments. The following diagram illustrates the relationship between the stability of the compound and its experimental effects.
Caption: Factors influencing the experimental efficacy of this compound.
References
- 1. Pentachlorophenol | C6Cl5OH | CID 992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chm.pops.int [chm.pops.int]
- 5. Wood preservation facilities, pentachlorophenol thermal: chapter F-2 - Canada.ca [canada.ca]
Technical Support Center: Analysis of Sodium Pentachlorophenate in Environmental Samples
This guide provides troubleshooting assistance and answers to frequently asked questions regarding matrix interference during the analysis of sodium pentachlorophenate (PCP-Na) and its acid form, pentachlorophenol (B1679276) (PCP), in complex environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of chemical analysis?
A1: Matrix interference refers to the combined effect of all components in a sample, other than the analyte of interest, on the measurement of that analyte.[1] These other components constitute the "sample matrix." These effects can alter the analytical signal, leading to inaccurate quantification. This may manifest as signal enhancement (a higher-than-expected reading) or signal suppression (a lower-than-expected reading).[1][2][3]
Q2: Why is the analysis of this compound particularly susceptible to matrix interference?
A2: this compound is highly soluble in water and is often found in complex environmental matrices like industrial wastewater, soil, and biological tissues.[4][5] These samples contain a wide variety of organic and inorganic compounds (e.g., humic acids, lipids, proteins) that can be co-extracted with the analyte.[6][7] These co-extracted substances can interfere with both chromatographic separation and detection.
Q3: What are the most common sources of interference for different environmental samples?
A3: The sources of interference are highly dependent on the sample type:
-
Water Samples (wastewater, surface water): Major interferents include dissolved organic matter like humic and fulvic acids, as well as various inorganic salts that can affect extraction efficiency and instrument performance.[3][8]
-
Soil and Sediment Samples: The primary sources of interference are high concentrations of organic matter and humic substances, which can co-extract with PCP and interfere with chromatographic analysis.[6]
-
Biological Tissues (e.g., seafood, eggs): These matrices are rich in lipids and proteins, which are significant sources of interference.[7] If not adequately removed, these compounds can contaminate the analytical system and suppress the analyte signal, particularly in mass spectrometry.[5][7]
Q4: How do interference issues differ between Gas Chromatography (GC) and Liquid Chromatography (LC) methods?
A4: Both methods are susceptible to matrix effects, but they manifest differently.
-
GC Analysis: GC methods typically require a derivatization step to make PCP volatile (e.g., acetylation).[9][10] Matrix components can interfere with this reaction, leading to incomplete derivatization and low recovery. Co-extracted non-volatile materials can also contaminate the GC inlet and column, causing peak tailing and loss of sensitivity.[11]
-
LC-MS/MS Analysis: This is a common derivatization-free method.[12] The primary interference issue is ion suppression or enhancement in the mass spectrometer's ion source. Co-eluting matrix components can affect the efficiency with which the analyte molecules are ionized, leading to inaccurate quantification.[3]
Troubleshooting Guide
Problem: I am observing low or no recovery of my analyte.
-
Possible Cause 1: Incorrect Sample pH.
-
Explanation: this compound is the salt of pentachlorophenol (pKa ≈ 4.8). For efficient extraction from an aqueous phase into an organic solvent or onto a solid-phase extraction (SPE) sorbent, the compound must be in its neutral (acidic) form, PCP.
-
Solution: Ensure the sample is acidified to a pH of approximately 2 before extraction.[5] This converts the water-soluble PCP-Na into the more organic-soluble PCP.
-
-
Possible Cause 2: Inefficient Extraction.
-
Explanation: The chosen extraction solvent or technique may not be optimal for your specific sample matrix. Complex matrices like soil or fatty tissues require rigorous extraction methods.
-
Solution: For solid samples, consider ultrasonication-assisted extraction or Soxhlet extraction.[10] For liquid samples, ensure proper phase separation in liquid-liquid extraction (LLE) or optimize the SPE procedure (sorbent type, elution solvent). Using an isotopically labeled internal standard can help determine if losses are occurring during this step.[12]
-
-
Possible Cause 3: Signal Suppression (LC-MS/MS).
-
Explanation: Co-eluting matrix components are interfering with the ionization of PCP in the MS source.
-
Solution:
-
Improve Sample Cleanup: Use a more effective cleanup step, such as dispersive SPE (d-SPE) with sorbents like C18 or PSA, or specialized cartridges designed to remove lipids (e.g., Captiva EMR-Lipid).[5][7]
-
Modify Chromatography: Adjust the LC gradient to better separate PCP from the interfering compounds.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank sample extract that has been through the entire preparation process. This helps to compensate for the suppression effect.[5]
-
-
Problem: My chromatogram shows poor peak shape (tailing, fronting, or broad peaks).
-
Possible Cause 1: Active Sites in the GC System.
-
Explanation: PCP is an acidic compound and can interact with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner or the front of the column, leading to peak tailing.[11]
-
Solution: Use a deactivated inlet liner. If tailing persists, you may need to trim the first few centimeters of the analytical column or replace it. Ensure the derivatization reaction has gone to completion, as underivatized PCP is highly active.
-
-
Possible Cause 2: Column Overload.
-
Explanation: Injecting too concentrated a sample can lead to peak fronting. This is especially true if the sample matrix is "dirty."
-
Solution: Dilute the sample extract or reduce the injection volume.[13]
-
-
Possible Cause 3: Incompatible Solvent.
-
Explanation: In reverse-phase LC, injecting a large volume of a sample dissolved in a strong, non-polar solvent (like 100% acetonitrile) into a highly aqueous mobile phase can cause peak distortion.
-
Solution: Evaporate the final extract and reconstitute it in a solvent that is similar in composition to the initial mobile phase.
-
Problem: I am seeing extraneous "ghost" peaks or a high baseline.
-
Possible Cause 1: Sample Carryover.
-
Possible Cause 2: Contaminated Reagents or System.
-
Explanation: Impurities in the solvents, reagents, or carrier gas can introduce ghost peaks or baseline noise.[8][15] Septum bleed in a GC system is also a common cause.[14]
-
Solution: Use high-purity, chromatography-grade solvents.[15] Check all gas lines and traps. For GC, use high-quality, pre-conditioned septa and replace them regularly.
-
Data Presentation: Matrix Effects and Recoveries
The following table summarizes typical recovery data and matrix effects observed for PCP analysis in various environmental samples using different preparation methods. This illustrates the importance of choosing an appropriate cleanup strategy.
| Sample Matrix | Analytical Method | Sample Preparation / Cleanup | Analyte Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect | Reference |
| Swine Tissue | LC-MS/MS | QuEChERS | 1 - 2 µg/kg | 60.5 - 119.9% | 0.70 - 12.06% | Strong Enhancement/Suppression | [2] |
| Eggs | UPLC-MS/MS | Acetic Acid/Acetonitrile Extraction + d-SPE (C18) | 0.5 - 50.0 µg/kg | 72.2 - 89.8% | 0.2 - 0.8% | Weak (-2.2%) | [5] |
| Wooden Cutting Boards | UPLC-HRMS | Ultrasonic-Assisted LLE | 20.0 - 400.0 µg/kg | 97.2 - 99.7% | 0.8 - 1.7% | Not specified (Internal Standard used) | [12] |
| Seafood | UPLC-MS/MS | Ultrasonic Extraction + Captiva EMR-Lipid Cleanup | Not specified | 95.5% (optimized) | Not specified | Significant (lipids/proteins) | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of PCP from Water Samples
This protocol is a general guideline for concentrating and cleaning up PCP from water samples for LC or GC analysis.
-
Sample Preparation: Take a 1-liter water sample and adjust the pH to 2.0 using 6M hydrochloric acid.
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Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water (also adjusted to pH 2). Do not let the cartridge go dry.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped PCP from the cartridge using a small volume (e.g., 2 x 3 mL) of a suitable organic solvent, such as methanol or ethyl acetate.
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Concentration & Analysis: The eluate can be concentrated under a gentle stream of nitrogen. If GC analysis is to be performed, proceed with derivatization. For LC analysis, reconstitute the residue in the mobile phase.
Protocol 2: Derivatization of PCP for GC-ECD Analysis
This protocol describes the acetylation of PCP to a less polar, more volatile derivative suitable for GC analysis.
-
Sample Extract: Start with the concentrated sample extract from the cleanup step (e.g., Protocol 1) in a suitable solvent like toluene.
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Reagent Addition: Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine (B92270) (as a catalyst) to the extract.[6]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-20 minutes.
-
Neutralization: After cooling, add 1 mL of a 5% sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine. Vortex gently.
-
Phase Separation: Allow the layers to separate. The derivatized PCP (pentachlorophenyl acetate) will be in the organic (upper) layer.
-
Analysis: Carefully transfer the organic layer to an autosampler vial for GC-ECD analysis.
Visualizations: Workflows and Logic Diagrams
References
- 1. nemc.us [nemc.us]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. agilent.com [agilent.com]
- 7. Determination of Pentachlorophenol in Seafood Samples from Zhejiang Province Using Pass-Through SPE-UPLC-MS/MS: Occurrence and Human Dietary Exposure Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Where Do Interference Peaks in Liquid Chromatography Come From? | Universal Lab Blog [universallab.org]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. stepbio.it [stepbio.it]
- 15. allanchem.com [allanchem.com]
Improving "Sodium pentachlorophenate" dissolution for stock solution preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium pentachlorophenate.
Troubleshooting Dissolution Issues
Question: I am having trouble dissolving this compound for my stock solution. What can I do?
Answer:
Difficulty in dissolving this compound can arise from several factors. Here are some troubleshooting steps to improve its dissolution:
-
Optimize Solvent Choice: While this compound is soluble in water, its solubility can be enhanced in other solvents.[1] Consider using a small amount of an organic solvent like ethanol (B145695) or acetone (B3395972) to aid dissolution before bringing the solution to its final volume with water.[1] For certain applications, a mixture of methanol (B129727) and water may also be effective.[2]
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Adjust the Temperature: The solubility of this compound in water increases with temperature. Gentle warming of the solution can significantly improve the dissolution rate.
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Modify the pH: The aqueous solution of this compound is alkaline.[3] The solubility of related chlorophenols is known to be strongly influenced by pH, with solubility increasing at higher pH values.[4] If your experimental conditions allow, a slight increase in the pH of your solvent may aid dissolution. A solution of this compound in water will naturally have a pH between 11 and 12.[5]
-
Use Sonication: Ultrasonic baths can be very effective in breaking down solid particles and accelerating the dissolution process.
-
Consider Surfactants: For particularly difficult-to-dissolve batches or when high concentrations are required, the use of a surfactant may be beneficial. Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) have been used to enhance the dispersion of related compounds.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound varies with the solvent and temperature. The following table summarizes available quantitative data.
| Solvent | Temperature (°C) | Solubility |
| Water | 5 | 21% (wt/vol) |
| Water | 20 | 22.4 g/L |
| Water | 25 | 33 g/100mL[3] |
| Water | 30 | 33 g/L |
| Water | 40 | 29% (wt/vol) |
| Methanol | 25 | 22 g/L |
| Acetone | 25 | 37 g/L |
| Ethanol | - | Soluble |
| Benzene | - | Insoluble |
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: Please refer to the detailed "Experimental Protocol for Stock Solution Preparation" section below.
Q3: Are there any safety precautions I should be aware of when handling this compound?
A3: Yes, this compound is a hazardous substance and should be handled with appropriate safety measures. It is toxic if swallowed, in contact with skin, or if inhaled.[8] Always work in a well-ventilated area, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
Q4: What are the known mechanisms of action for this compound at a cellular level?
A4: Pentachlorophenol (B1679276) (PCP), the parent compound of this compound, and its metabolites can induce cellular toxicity through the generation of reactive oxygen species (ROS).[9] This oxidative stress can trigger several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[9] In some cancer cell lines, PCP has been shown to affect pro-survival signaling cascades such as the PI3K/AKT/mTOR, MAPK, and NF-κB pathways.[10][11]
Experimental Protocols
Experimental Protocol for Stock Solution Preparation
This protocol provides a general guideline for preparing a stock solution of this compound. Adjustments may be necessary based on the desired concentration and experimental requirements.
-
Safety First: Before starting, ensure you are wearing the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Initial Dissolution:
-
Aqueous Solution: Transfer the weighed powder to a sterile beaker or flask. Add a small volume of high-purity water (e.g., distilled or deionized) to create a slurry.
-
Co-solvent Method: If higher concentrations are needed or if dissolution in water is slow, add a small volume of a suitable organic solvent (e.g., ethanol or methanol) to the powder to form a slurry.
-
-
Bringing to Final Volume: Gradually add the remaining volume of the primary solvent (e.g., water) to the slurry while continuously stirring with a magnetic stirrer. If necessary, gently warm the solution on a hot plate with stirring to aid dissolution. Do not boil.
-
Ensuring Complete Dissolution: Continue stirring until the solution is clear and no solid particles are visible. If needed, the solution can be briefly sonicated in an ultrasonic bath to ensure complete dissolution.
-
Sterilization (Optional): If a sterile solution is required for cell culture or other biological applications, filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in a tightly sealed and clearly labeled container. Protect from light and store at an appropriate temperature as determined by your experimental needs (e.g., 4°C for short-term storage or -20°C for long-term storage).
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Signaling pathways affected by pentachlorophenol.
References
- 1. Sodium pentachlorophenolate CAS#: 131-52-2 [m.chemicalbook.com]
- 2. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zeelproductonline.co.in [zeelproductonline.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Pentachlorophenol removal from water using surfactant-enhanced filtration through low-pressure thin film composite membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. ROS-triggered signaling pathways involved in the cytotoxicity and tumor promotion effects of pentachlorophenol and tetrachlorohydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects exerted by pentachlorophenol by targeting nodal pro-survival signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects exerted by pentachlorophenol by targeting nodal pro-survival signaling pathways in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Incompatible materials and reagents with "Sodium pentachlorophenate"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and use of sodium pentachlorophenate by addressing potential issues related to incompatible materials and reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary materials and reagents incompatible with this compound?
A1: this compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[1][2][3][4][5][6][7][8] Contact with these substances can lead to vigorous reactions, decomposition, and the release of hazardous products.
Q2: What happens when this compound comes into contact with strong acids?
A2: Contact with strong acids will convert this compound to its acidic form, pentachlorophenol (B1679276) (PCP), and can generate significant heat. This reaction may also lead to the release of toxic fumes.
Q3: What are the risks of mixing this compound with strong bases?
A3: While this compound is the salt of a weak acid and is stable in neutral to slightly alkaline solutions, contact with strong bases should be avoided as it may promote decomposition under certain conditions, such as elevated temperatures.[1]
Q4: What are the hazards of mixing this compound with strong oxidizing agents?
A4: Mixing this compound with strong oxidizing agents can create a fire and explosion hazard.[3][4] This is a highly dangerous combination and must be avoided.
Q5: What are the known hazardous decomposition products of this compound?
A5: When heated to decomposition or involved in a fire, this compound can produce toxic and corrosive fumes, including hydrogen chloride, dioxins, carbon monoxide, and phosgene.[3][4][8]
Q6: Are there any specific storage conditions I should be aware of to prevent unwanted reactions?
A6: Yes, to maintain stability and prevent hazardous reactions, store this compound in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1] Keep containers tightly closed to protect from moisture and air.[9] Store it separately from strong acids, strong bases, and oxidizing agents.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected heat generation when mixing with another reagent. | The reagent is likely a strong acid, causing an exothermic neutralization reaction. | Immediately cease the addition of the reagent. If safe to do so, cool the container externally. Ensure adequate ventilation and be prepared for the potential release of fumes. Review the safety data sheet (SDS) of the added reagent. |
| Formation of a precipitate when dissolving this compound in an acidic solution. | This compound is being converted to the less water-soluble pentachlorophenol. | This is an expected chemical reaction. If pentachlorophenol is the desired product, proceed with caution. If this was unintentional, neutralize the solution carefully with a weak base to redissolve the precipitate as the sodium salt. |
| Discoloration or gas evolution upon addition of a substance. | This may indicate a reaction with an oxidizing agent or decomposition. | Stop the experiment immediately. Do not inhale any evolved gases. Ensure the area is well-ventilated. Consult the SDS of all substances involved to identify the potential incompatibility. |
| Solid material appears damp or clumpy. | The material has likely absorbed moisture from the air. | While this may not indicate an immediate incompatibility, moisture can promote reactions with certain materials, like light metals.[4] It is best to use a fresh, dry supply of this compound for experiments sensitive to water content. |
Incompatible Materials Summary
| Incompatible Material Class | Examples | Potential Hazards |
| Strong Acids | Hydrochloric acid, Sulfuric acid, Nitric acid | Heat generation, formation of pentachlorophenol, release of toxic fumes. |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | May promote decomposition at elevated temperatures.[1] |
| Strong Oxidizing Agents | Perchlorates, Peroxides, Permanganates, Chlorates, Nitrates, Chlorine, Bromine, Fluorine | Fire and explosion hazard.[2][3][4][7] |
Hazardous Decomposition Products
| Condition | Decomposition Products |
| Heating / Fire | Hydrogen chloride, Dioxins, Carbon monoxide, Phosgene, Sodium oxide.[3][4] |
Experimental Protocols
Protocol 1: Assessing Compatibility with Acidic Reagents (Qualitative)
Objective: To qualitatively assess the compatibility of this compound with an acidic reagent.
Methodology:
-
In a well-ventilated fume hood, prepare a dilute solution of this compound in water (e.g., 1% w/v).
-
Place a small, measured volume (e.g., 5 mL) of this solution into a glass test tube.
-
Measure the initial temperature of the solution.
-
Slowly, and with caution, add a small, equimolar amount of the acidic reagent dropwise to the test tube.
-
Observe for any signs of reaction, such as:
-
Temperature increase (using a thermometer).
-
Gas evolution (bubbling).
-
Precipitate formation.
-
Color change.
-
-
Record all observations. A significant temperature increase or vigorous gas evolution indicates a hazardous incompatibility.
Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of this compound and the potential for hazardous exothermic reactions when mixed with other materials. This protocol is adapted from the principles of ASTM E698.[10][11][12][13]
Methodology:
-
Calibrate the Differential Scanning Calorimeter (DSC) according to the manufacturer's instructions.
-
Accurately weigh a small sample (typically 1-5 mg) of this compound into a DSC pan.
-
For compatibility testing, prepare an intimate mixture of this compound and the test material (e.g., in a 1:1 ratio by mass) and place it in a DSC pan.
-
Seal the pan. An inert atmosphere (e.g., nitrogen) is typically used.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for the onset temperature of any exothermic events, which would indicate a potentially hazardous decomposition or reaction. A lower onset temperature for a mixture compared to the pure components suggests an incompatibility.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Toxicity pathway of this compound.
Caption: Workflow for assessing chemical incompatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 0532 - PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) [inchem.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. matestlabs.com [matestlabs.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. labsinus.com [labsinus.com]
Adjusting pH for "Sodium pentachlorophenate" stability and solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Pentachlorophenate (Na-PCP). The following information addresses common issues related to its stability and solubility, with a focus on the critical role of pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound (Na-PCP) and pentachlorophenol (B1679276) (PCP)?
This compound is the sodium salt of pentachlorophenol. In aqueous solutions, they exist in a pH-dependent equilibrium. PCP is a weak acid with a pKa of approximately 4.7.[1]
-
Below pH 4.7: The equilibrium favors the protonated, less water-soluble pentachlorophenol (PCP) form.
-
Above pH 4.7: The equilibrium shifts towards the deprotonated, more water-soluble pentachlorophenate anion (the form present in dissolved Na-PCP).
Q2: Why is the pH of my this compound solution critical?
The pH of your solution directly impacts both the solubility and stability of the compound. Adjusting the pH is a key step in preparing stable and effective solutions for your experiments.
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Solubility: this compound is significantly more soluble in alkaline (higher pH) solutions. If the pH of your solution becomes acidic, the compound will convert to the less soluble pentachlorophenol form, which may precipitate out of solution.
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Stability: The stability of this compound is also pH-dependent. At very high or very low pH values, and in the presence of factors like light, the compound can degrade.[1]
Q3: What are the signs of instability or precipitation in my Na-PCP solution?
Users should be vigilant for the following signs, which may indicate a problem with solution stability or solubility:
-
Cloudiness or turbidity: This is a primary indicator that the compound is precipitating out of solution, likely due to a drop in pH.
-
Color change: While technical grade Na-PCP can have a tan or brownish color, a significant or unexpected color change in your prepared solution could indicate degradation.
-
Formation of a solid precipitate: Visible solid material at the bottom or sides of your container is a clear sign of precipitation.
Q4: What are the expected degradation products of this compound?
Under certain conditions, such as exposure to light or extreme pH, pentachlorophenol can degrade. The main degradation pathway is reductive dehalogenation, which can produce tetrachlorophenols, trichlorophenols, and dichlorophenols.[2] In some instances, methylation can also occur, forming pentachloroanisole.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the this compound solution. | The pH of the solution has likely dropped below the pKa of pentachlorophenol (~4.7), causing the formation of the less soluble pentachlorophenol. | Carefully adjust the pH of the solution to a more alkaline range (e.g., pH 7.5 or above) by adding a small amount of a suitable base, such as sodium hydroxide. Ensure thorough mixing and monitor the pH using a calibrated pH meter. |
| Difficulty dissolving the this compound powder. | The initial pH of the water may be neutral or slightly acidic, hindering dissolution. | Prepare your solution in a slightly alkaline buffer (e.g., a phosphate (B84403) buffer with a pH of 7.5-8.0). This will ensure the compound remains in its more soluble phenate form. |
| The prepared solution appears cloudy or hazy. | This could be due to incomplete dissolution or the beginning of precipitation. | Gently warm the solution while stirring to aid dissolution. If cloudiness persists, check and adjust the pH to a more alkaline value. |
| Inconsistent experimental results using the Na-PCP solution. | The solution may be degrading over time, leading to a lower effective concentration of the active compound. | Prepare fresh solutions for each experiment, especially if the solution is not stored protected from light and at a stable, appropriate pH. Consider performing a stability study under your experimental conditions. |
Data Presentation
Table 1: pH-Dependent Solubility of Pentachlorophenol (PCP)
This table illustrates the significant impact of pH on the aqueous solubility of pentachlorophenol, the less soluble form of this compound.
| pH | Approximate Solubility (g/L) | Form |
| 4.8 | 4.66 | Primarily Pentachlorophenol (PCP) |
| 9.3 | 110 | Primarily Pentachlorophenate |
Note: Data for pentachlorophenol is presented as it directly relates to the solubility challenges encountered when the pH of a this compound solution becomes acidic.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a phosphate buffer at pH 7.4.
Materials:
-
This compound (Na-PCP) powder
-
Monosodium phosphate (NaH₂PO₄)
-
Disodium (B8443419) phosphate (Na₂HPO₄)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Prepare a 0.1 M Phosphate Buffer (pH 7.4):
-
Prepare 0.1 M solutions of monosodium phosphate and disodium phosphate in deionized water.
-
To a beaker, add a volume of the 0.1 M monosodium phosphate solution.
-
While stirring, slowly add the 0.1 M disodium phosphate solution until the pH of the buffer reaches 7.4. Monitor the pH continuously with a calibrated pH meter.
-
-
Prepare the this compound Stock Solution:
-
Accurately weigh 100 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of the prepared 0.1 M phosphate buffer (pH 7.4) to the volumetric flask.
-
Mix the solution using a magnetic stirrer until the powder is completely dissolved.
-
Once dissolved, bring the final volume to 100 mL with the phosphate buffer.
-
-
Final pH Check and Adjustment:
-
Measure the pH of the final this compound solution.
-
If necessary, adjust the pH back to 7.4 using small volumes of dilute HCl or NaOH.
-
Protocol 2: Accelerated Stability Study of a this compound Solution
This protocol outlines a basic accelerated stability study to assess the stability of a prepared Na-PCP solution under specific conditions.
Materials:
-
Prepared pH-adjusted this compound solution (from Protocol 1)
-
Amber glass vials with airtight caps
-
Temperature-controlled incubator or oven
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation:
-
Dispense the prepared Na-PCP solution into several amber glass vials and seal them tightly.
-
-
Storage Conditions:
-
Store the vials at an elevated temperature, for example, 40°C, to accelerate degradation.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
-
Analytical Method (HPLC):
-
At each time point, analyze the concentration of this compound in the samples using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from its potential degradation products.
-
Monitor for the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point to the initial concentration (time 0).
-
A significant decrease in concentration indicates instability under the tested conditions.
-
Visualizations
Caption: Relationship between pH, chemical form, and solubility of this compound.
Caption: Workflow for preparing a stable this compound solution.
References
Safe handling and disposal of "Sodium pentachlorophenate" in a lab setting
Technical Support Center: Sodium Pentachlorophenate (Na-PCP)
This guide provides essential information for the safe handling and disposal of this compound (Na-PCP) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards of this compound?
A1: this compound (Na-PCP) is a highly toxic compound with multiple health hazards.
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Acute Effects : It is toxic if swallowed, fatal if inhaled, and toxic in contact with skin.[1][2] It causes serious skin, eye, and respiratory tract irritation.[1][3] High levels of exposure can affect the cardiovascular and central nervous systems, potentially leading to unconsciousness and death.[3][4] Symptoms can include headache, dizziness, weakness, nausea, vomiting, profuse sweating, and difficulty breathing.[5][6]
-
Chronic Effects : Long-term or repeated exposure may damage the liver, kidneys, and central nervous system.[3][5][7] It is also suspected of causing cancer and may cause a skin allergy to develop.[2][5][8]
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Carcinogenicity : Na-PCP is considered a potential human carcinogen.[5] The National Toxicology Program (NTP) lists it as "reasonably anticipated to be a human carcinogen".[9]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling Na-PCP?
A2: Due to its high toxicity, comprehensive PPE is required. Engineering controls like fume hoods are the primary line of defense and should always be used.[5]
-
Hand Protection : Wear chemical-resistant protective gloves. Always inspect gloves before use and use proper removal techniques.[8][10]
-
Eye/Face Protection : Use chemical safety goggles and a face shield when working with Na-PCP.[1][5][8]
-
Skin and Body Protection : Wear suitable protective clothing, such as a lab coat or a complete suit protecting against chemicals, to prevent skin contact.[1][10] Contaminated clothing should be removed promptly and laundered by trained individuals.[5]
-
Respiratory Protection : Use a NIOSH/MSHA-approved respirator.[5] For situations with potential for dust or aerosol generation, a full-face particle respirator or a supplied-air respirator may be necessary.[5][8]
Q3: How should I properly store this compound in the lab?
A3: Na-PCP should be stored in a cool, well-ventilated, and dry place.[1][8] Keep the container tightly closed and properly labeled.[5] It must be stored away from incompatible materials such as strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and strong bases.[1][5]
Q4: What are the first aid procedures in case of accidental exposure?
A4: Immediate action is critical in case of exposure.
-
Skin Contact : Quickly remove all contaminated clothing. Immediately wash the affected skin with large amounts of soap and water.[5] Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
-
Inhalation : Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration.[4][6] Seek immediate medical attention.[2][8]
-
Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water.[2][4] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][8]
Q5: How must Na-PCP waste be disposed of?
A5: this compound and its containers must be disposed of as hazardous waste.[1] Do not release it into the environment.[1][4] All disposal activities must be in accordance with local, regional, and national regulations.[1][9] Contact your institution's environmental health and safety department or a licensed professional waste disposal service for specific guidance.[5]
Quantitative Data Summary
The following table summarizes key quantitative and classification data for this compound.
| Property | Value / Information |
| Chemical Formula | C₆Cl₅NaO |
| Molecular Weight | 288.32 g/mol [9] |
| Appearance | White or tan powder/flakes.[3][6][7] |
| CAS Number | 131-52-2[6] |
| UN Number | 2567[1][6] |
| Hazard Class | 6.1 (Toxic substances)[1] |
| Packing Group | II[1] |
| Occupational Exposure Limits | No specific limits have been established. It is considered a potential carcinogen, and exposure should be reduced to the lowest possible level.[5] |
| Oral LD50 (Rat) | 126 mg/kg[9] |
| Dermal LD50 (Rat) | 71 mg/kg[9] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][2] |
Troubleshooting Guides & Experimental Protocols
Protocol 1: Small Solid Spill Cleanup (<10 grams)
This protocol should only be performed by trained personnel with appropriate PPE.
-
Evacuate & Secure : Immediately alert others in the area. Evacuate non-essential personnel.[5]
-
Ventilate : If safe to do so, ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don PPE : At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles with a face shield. An approved respirator is required.[1][5]
-
Contain Dust : Do NOT dry sweep, as this can create airborne dust.[5] Gently cover the spill with a damp paper towel to minimize dust generation.[11]
-
Collect Spill : Carefully scoop the material (and the paper towel) into a suitable, clearly labeled container for hazardous waste.[5][12] Use tools like a scoop or dustpan.
-
Decontaminate : Wipe the spill area with a mild detergent solution and paper towels.[13]
-
Dispose : Place all contaminated materials (gloves, towels, etc.) into the hazardous waste container.[8]
-
Wash : Thoroughly wash hands and any potentially exposed skin with soap and water after completing the cleanup.[5]
Protocol 2: Large Solid Spill Cleanup (>10 grams)
A large spill of Na-PCP is a serious emergency.
-
Evacuate Immediately : Alert all personnel and evacuate the entire laboratory area. Close all doors to the affected area.[5]
-
Call for Help : Notify your institution's emergency response team or environmental health & safety (EHS) department immediately. Provide details on the substance, quantity, and location.
-
Isolate Area : Post warning signs on the doors to prevent entry.
-
Await Response Team : Do not attempt to clean up a large spill unless you are part of a trained emergency response team with specialized equipment, including a full-face supplied-air respirator.[5][14]
-
Cleanup by Professionals : The response team will use established protocols, which may include covering the spill with an absorbent material, collecting it in sealed drums, and performing extensive area decontamination.[12]
Visual Guides
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. ICSC 0532 - PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) [inchem.org]
- 4. echemi.com [echemi.com]
- 5. nj.gov [nj.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemscience.com [chemscience.com]
- 11. ehs.gatech.edu [ehs.gatech.edu]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. epa.gov [epa.gov]
Reducing variability in "Sodium pentachlorophenate" bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Pentachlorophenate bioassays. Our goal is to help you reduce variability and improve the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioassay variability a concern?
This compound (Na-PCP) is a chemical compound historically used as a pesticide, disinfectant, and wood preservative. In a bioassay, its biological activity and potential toxicity are measured.[1] Variability in these bioassay results can lead to inconsistent and unreliable data, impacting the accuracy of toxicological assessments and regulatory decisions.
Q2: What are the primary factors that contribute to variability in this compound bioassay results?
Several factors can introduce variability into Na-PCP bioassays. Key environmental parameters include pH, temperature, and conductivity of the test medium.[2][3] The chemical form of pentachlorophenol (B1679276) is pH-dependent; at higher pH, it exists as the more water-soluble and less toxic pentachlorophenate anion.[4] Additionally, general bioassay variability can stem from inconsistencies in cell culture, operator-dependent differences in technique, and the quality of reagents.
Q3: How does pH influence the outcome of a this compound bioassay?
The pH of the bioassay medium is a critical factor. A lower pH increases the proportion of the more toxic, unionized form of pentachlorophenol, leading to higher observed toxicity. Conversely, a higher pH favors the less toxic, ionized pentachlorophenate form. This relationship has been demonstrated in various aquatic organisms. For example, the toxicity of pentachlorophenol to certain freshwater fish has been shown to increase significantly as the pH decreases.
Q4: What is the expected effect of temperature on this compound bioassays?
Q5: My replicate wells show a high coefficient of variation (CV > 15%). What are the likely causes and how can I fix it?
High CV among replicates is a common issue and can often be attributed to several factors:
-
Inconsistent Pipetting: Ensure pipettes are properly calibrated and use consistent technique (e.g., reverse pipetting for viscous solutions).
-
Uneven Cell/Organism Distribution: Gently mix the stock suspension of cells or organisms before and during plating to ensure a homogenous distribution in each well.
-
Edge Effects: The outer wells of a microplate can experience more evaporation, leading to different results. To mitigate this, you can fill the outer wells with a sterile medium or water to create a humidity barrier and not use them for experimental samples.
-
Inadequate Reagent Mixing: Ensure thorough but gentle mixing of reagents within each well.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Inter-Assay Variability (Poor reproducibility between experiments) | 1. Inconsistent cell or organism health/passage number.2. Variation in reagent lots or preparation.3. Operator-dependent differences in protocol execution.4. Fluctuations in incubator conditions (temperature, CO2, humidity). | 1. Use cells/organisms from a consistent passage number and ensure they are in a healthy growth phase.2. Use single lots of reagents for the duration of a study, if possible. Prepare fresh reagents as needed and according to a strict SOP.3. Develop and adhere to a detailed Standard Operating Procedure (SOP). Ensure all personnel are thoroughly trained.4. Regularly monitor and calibrate incubator conditions. |
| Low Assay Signal or No Dose-Response | 1. Incorrect concentration range of this compound.2. Low cell/organism viability or number.3. Insufficient incubation time.4. Degradation of the test compound. | 1. Perform a wider range-finding experiment to determine the optimal concentration range.2. Verify cell/organism viability and count before starting the assay.3. Optimize the incubation time for signal development.4. Prepare fresh solutions of this compound for each experiment. |
| Edge Effects in Microplates | 1. Uneven temperature and humidity across the plate during incubation.2. Increased evaporation in the outer wells. | 1. Ensure proper humidification in the incubator. Avoid stacking plates.2. Do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS to act as a humidity barrier. |
| Unexpected Results or Outliers | 1. Contamination of cell cultures (e.g., mycoplasma).2. Errors in dilution calculations.3. Instrument malfunction. | 1. Regularly test cell cultures for contamination.2. Double-check all calculations for dilutions.3. Perform regular maintenance and calibration of all laboratory equipment, including plate readers and pipettes. |
Quantitative Data
Table 1: Influence of pH on the Acute Toxicity (48h EC50) of Pentachlorophenol to Daphnia magna
| pH | 48h EC50 (mg/L) |
| 6.5 | 0.21 |
| 7.5 | 0.45 |
| 8.5 | 2.10 |
Note: This table presents illustrative data synthesized from the principle that lower pH increases the toxicity of pentachlorophenol. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Acute Toxicity Bioassay of this compound using Daphnia magna
This protocol is adapted from standard methods for aquatic toxicity testing.[3][8]
1. Preparation of Test Solutions: a. Prepare a stock solution of this compound in deionized water. b. Create a dilution series of at least five concentrations and a control (dilution water only). A geometric series with a factor of 0.5 is recommended (e.g., 100 mg/L, 50 mg/L, 25 mg/L, etc.). c. Measure and adjust the pH of each test solution to the desired level (e.g., 7.0 ± 0.1) using NaOH or HCl.
2. Test Organisms: a. Use Daphnia magna neonates that are less than 24 hours old. b. The organisms should be from healthy, laboratory-reared cultures.
3. Test Procedure: a. Add a defined volume (e.g., 80 mL) of each test concentration and the control to replicate test chambers (e.g., 100-mL glass beakers). b. Randomly introduce a set number of daphnids (e.g., 5) into each test chamber. c. Incubate the test chambers at a constant temperature (e.g., 20 ± 1°C) with a controlled photoperiod (e.g., 16 hours light, 8 hours dark). d. Do not feed the organisms during the test. e. After 24 and 48 hours, record the number of immobilized daphnids in each chamber. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
4. Data Analysis: a. For each concentration, calculate the percentage of immobilized daphnids at each observation time. b. Use statistical methods (e.g., Probit analysis) to calculate the 48-hour EC50 (the concentration that causes immobilization in 50% of the test organisms) and its 95% confidence intervals.
Visualizations
Caption: Workflow for a typical Daphnia magna bioassay with this compound.
Caption: PCP and its metabolites can induce cytotoxicity through ROS-mediated signaling pathways.[9][10]
References
- 1. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Effects of this compound on Several Estuarine Animals: Toxicity, Uptake, and Depuration – ScienceOpen [scienceopen.com]
- 5. Implication of global environmental changes on chemical toxicity-effect of water temperature, pH, and ultraviolet B irradiation on acute toxicity of several pharmaceuticals in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions between water temperature and contaminant toxicity to freshwater fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated temperature enhanced lethal and sublethal acute toxicity of polyethylene microplastic fragments in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Effect of temperature on chronic toxicity of copper, zinc, and nickel to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute toxicity of cadmium and this compound to daphnids and fish (Journal Article) | OSTI.GOV [osti.gov]
"Sodium pentachlorophenate" degradation under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium pentachlorophenate. The information addresses common issues related to the degradation of this compound under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: To ensure the stability of this compound, it should be stored in a cool, dry place, protected from light.[1] The container should be tightly sealed to prevent moisture ingress.[1] Exposure to high temperatures, humidity, and direct sunlight should be avoided as these conditions can accelerate degradation.[1]
Q2: What are the known degradation pathways for this compound?
A2: The primary degradation pathways for this compound and its corresponding acid form, pentachlorophenol (B1679276) (PCP), include:
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Photodegradation: Exposure to light, particularly UV radiation, can cause the breakdown of the molecule.
-
Thermal Degradation: Elevated temperatures can lead to decomposition.
-
Hydrolysis: Reaction with water can occur, especially under non-neutral pH conditions.
-
Oxidation: The compound can be degraded by strong oxidizing agents.[2]
-
Biological Degradation: In non-sterile environments, microorganisms can metabolize the compound.
These pathways can lead to a variety of degradation products through processes such as dechlorination (removal of chlorine atoms), hydroxylation (addition of hydroxyl groups), methylation, and acylation.[3]
Q3: What are the common degradation products of this compound?
A3: Common degradation products identified from the breakdown of pentachlorophenol and its sodium salt include tetrachlorophenols, tetrachlorocatechol, pentachloroanisole, and pentachlorophenol acetate.[3] Under certain conditions, more complex and potentially toxic compounds like chlorinated dibenzodioxins and dibenzofurans can be formed, particularly during combustion.
Q4: How can I monitor the degradation of my this compound sample?
A4: The degradation of this compound can be monitored by assaying the purity of the sample over time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are suitable for this purpose.[4][5][6] These methods can separate the parent compound from its degradation products and provide quantitative data on the extent of degradation.
Q5: Is this compound sensitive to moisture?
A5: Yes, this compound is hygroscopic and should be protected from moisture.[1] The presence of water can facilitate hydrolytic degradation. It is recommended to store the compound in a desiccator or a controlled low-humidity environment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid (e.g., darkening) | Exposure to light (photodegradation) or air (oxidation). | Store the compound in an amber or opaque, tightly sealed container. Consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Unexpected peaks in analytical chromatogram | Formation of degradation products. | Review the storage conditions of your sample. If degradation is suspected, attempt to identify the new peaks using mass spectrometry and compare with known degradation products. Ensure your analytical method is stability-indicating. |
| Decreased potency or assay value | Chemical degradation of the this compound. | Re-evaluate your storage and handling procedures. Ensure the compound is protected from heat, light, and moisture. For critical applications, it is advisable to re-assay the material before use if it has been stored for an extended period. |
| Clumping or caking of the powder | Absorption of moisture. | Store in a desiccator or a controlled-humidity environment. If clumping has occurred, gently break up the aggregates before weighing, ensuring homogeneity. Note that moisture uptake may have already initiated some degradation. |
Data on Stability
Table 1: Expected Stability of Solid this compound under Different Storage Conditions
| Storage Condition | Temperature | Relative Humidity | Light Exposure | Expected Stability | Potential Degradation Products |
| Recommended | 2-8°C or Room Temperature (controlled) | < 40% RH | Protected from light | High stability expected over several years. | Minimal to none. |
| Elevated Temperature | > 40°C | Any | Any | Increased rate of thermal degradation. | Tetrachlorophenols, various isomers. |
| High Humidity | Any | > 60% RH | Any | Potential for hydrolysis and physical changes (caking). | Hydroxylated derivatives. |
| Light Exposure | Any | Any | Exposed to ambient or UV light | Photodegradation is likely. | Tetrachlorophenols, quinones. |
| Presence of Oxidants | Any | Any | Any | Rapid degradation. | Various oxidized and cleaved products. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of Solid this compound
This protocol is designed to assess the stability of solid this compound under accelerated conditions to predict its long-term stability.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Stability chambers with temperature and humidity control
-
Amber glass vials with airtight seals
-
Analytical balance
-
HPLC or UPLC-MS/MS system
-
Reference standards for this compound and potential degradation products
2. Procedure:
-
Accurately weigh approximately 10-20 mg of this compound into several amber glass vials.
-
Tightly seal the vials.
-
Place the vials into stability chambers set at the following conditions:
-
40°C / 75% RH
-
50°C / 75% RH
-
60°C / ambient humidity
-
-
As a control, store a set of vials at the recommended long-term storage condition (e.g., 25°C / 60% RH or 2-8°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a solution of known concentration from the stored sample.
-
Analyze the solution by a validated stability-indicating HPLC or UPLC-MS/MS method to determine the purity of this compound and to quantify any degradation products.
-
Record the percentage of remaining this compound and the percentage of each degradation product.
Protocol 2: Photostability Study of Solid this compound
This protocol assesses the impact of light on the stability of solid this compound.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Photostability chamber with a controlled light source (e.g., xenon lamp with filters to simulate sunlight)
-
Quartz or transparent glass vials
-
Amber glass vials (as dark controls)
-
Analytical balance
-
HPLC or UPLC-MS/MS system
2. Procedure:
-
Accurately weigh approximately 10-20 mg of this compound into both transparent and amber vials.
-
Place the vials in the photostability chamber.
-
Expose the samples to a specified light intensity for a defined duration (e.g., according to ICH Q1B guidelines).
-
Simultaneously, keep the amber vials (dark controls) in the same chamber to separate the effects of light from temperature.
-
After the exposure period, remove the vials from the chamber.
-
Prepare solutions of known concentration from both the exposed and dark control samples.
-
Analyze the solutions by a validated stability-indicating HPLC or UPLC-MS/MS method.
-
Compare the purity and degradation profiles of the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizations
References
- 1. lobachemie.com [lobachemie.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Sodium pentachlorophenolate | C6Cl5ONa | CID 23663539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry | PLOS One [journals.plos.org]
Validation & Comparative
UPLC-MS/MS Method Validation for Sodium Pentachlorophenate Quantification: A Comparative Guide
This guide provides a comprehensive comparison of the validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of sodium pentachlorophenate with other analytical techniques. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to support informed decisions on method selection.
Performance Comparison of Analytical Methods
The UPLC-MS/MS method stands out for its high sensitivity and specificity in detecting this compound (PCP-Na) residues.[1][2] A comparison with alternative methods highlights its advantages in routine monitoring and food safety applications.[2]
| Analytical Method | Principle | Advantages | Disadvantages | Reference |
| UPLC-MS/MS | Chromatographic separation followed by mass analysis | High sensitivity and specificity, suitable for complex matrices, automated sample preparation options.[1][2] | High initial instrument cost. | [1][2][3][4][5] |
| Gas Chromatography (GC) | Separation of volatile compounds | Cost-effective and time-efficient, superior precision and separation.[6][7] | Requires derivatization, which adds complexity and potential for matrix interference.[8][9] | [6][7][10] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation | Good recovery rates, sensitivity, and precision.[6][7] | Effectiveness can be impacted by time, cost, and solvent compatibility.[6][7] | [6][7][11] |
| Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent | Good recovery rates and precision.[6][7] | Expensive, time-consuming, and unable to resolve complex mixtures.[6][7] | [6][7] |
| Colorimetry | Measurement of color change | Simple and inexpensive. | Low sensitivity and precision.[6][7] | [6][7] |
| Electrochemical Sensors (EC) | Measurement of electrochemical response | Highly specialized, less expensive, and offers a faster response.[6][7] | May require specialized electrodes.[6] | [6][7] |
| X-ray Fluorescence (XRF) | Elemental analysis | Non-destructive. | High cost, identifies elements (chloride in PCP) rather than the compound itself.[6][7] | [6][7] |
Quantitative Performance of Validated UPLC-MS/MS Methods
The following table summarizes the performance characteristics of various validated UPLC-MS/MS methods for the quantification of this compound in different matrices.
| Matrix | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Cutting Boards | 0.9996 | 0.4 | 1.0 | 71.75 - 96.50 | 5.19 - 16.66 | [1][4] |
| Eggs | 0.9999 | - | 0.5 | 72.2 - 89.8 | 0.2 - 0.8 | [3][12] |
| Seafood | >0.99 | 0.5 | 1.0 | 86.4 - 102.5 | 2.9 - 12.1 | [5] |
| Bamboo and Wooden Cutting Boards | ≥0.999 | 0.5 | 1.5 | 97.2 - 99.7 | 0.8 - 1.7 | [8][9][13] |
| Water | 0.998 | - | 0.3 (µg/L) | - | - | [14] |
| Swine Samples | - | - | 1-2 | 60.5 - 119.9 | 0.70 - 12.06 | [2][15] |
Experimental Protocols
UPLC-MS/MS Method for PCP-Na in Cutting Boards
This method utilizes an automated solid-phase extraction (SPE) coupled with UPLC-MS/MS for robust and sensitive detection.[1][2]
a. Sample Preparation (Automated SPE)
-
Wood shavings from cutting boards are extracted with 10% methanol (B129727) in water.[1][2][4]
-
The extract is purified using an automated SPE system.[1][2][4]
-
The eluent is concentrated and reconstituted before analysis.[1][2][4]
-
An isotope-labeled internal standard is used to mitigate matrix effects.[1][2][4]
b. UPLC-MS/MS Analysis
-
Chromatographic System: Waters Acquity UPLC[5]
-
Column: Waters Acquity UPLC BEH C18 Column (2.1 mm × 100 mm, 1.7 µm)[5][8][13]
-
Mobile Phase: Gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid.[16]
-
Mass Spectrometer: Triple-quadrupole tandem mass spectrometer.[14]
-
Ionization Mode: Negative electrospray ionization (ESI-).[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[14]
UPLC-MS/MS Method for PCP & Na-PCP in Eggs
This method employs a dispersive solid-phase extraction (d-SPE) for sample cleanup.[3]
a. Sample Preparation (d-SPE)
-
This compound in eggs is converted to pentachlorophenol (B1679276) under acidic conditions.[3][12]
-
Extraction is performed with 1.5% (v/v) acetic acid in acetonitrile.[3][12]
b. UPLC-MS/MS Analysis
-
The analytical conditions are similar to those described for cutting boards, with optimization for the egg matrix.
UPLC-MS/MS Method for PCP in Seafood
This method utilizes pass-through SPE for cleanup after ultrasonic extraction.[5]
a. Sample Preparation
-
Samples are extracted with acetonitrile containing 1% acetic acid via ultrasonic assistance.[5]
-
Cleanup is performed using pass-through solid-phase extraction on Captiva EMR-Lipid cartridges.[5]
b. UPLC-MS/MS Analysis
-
An isotopic internal standard (¹³C₆-PCP) is used to address matrix effects.[5]
-
Chromatographic and mass spectrometric conditions are optimized for seafood matrices.[5]
UPLC-HRMS Method for PCP-Na in Bamboo and Wooden Cutting Boards
A rapid method combining ultrasonic-assisted liquid-liquid extraction with high-resolution mass spectrometry.[9]
a. Sample Preparation (UA-LLE)
-
Ultrasonic extraction is performed using methanol/water (50:50 v/v, 2.0% ammonia).[8][9]
-
Liquid-liquid purification is carried out with n-hexane/ethyl acetate (B1210297) (60:40 v/v).[8][9]
b. UPLC-HRMS Analysis
-
Chromatographic Separation: Achieved on an Acquity UPLC BEH C18 column.[8][13]
-
Detection: Performed in negative electrospray ionization (ESI-) mode with targeted single ion monitoring (Targeted-SIM).[8][13]
-
Internal Standard: Pentachlorophenol-¹³C₆ (PCP-¹³C₆) is used as an isotopically labeled internal standard.[8]
References
- 1. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Pentachlorophenol in Seafood Samples from Zhejiang Province Using Pass-Through SPE-UPLC-MS/MS: Occurrence and Human Dietary Exposure Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Comparative examination of analytical instruments for detecting pentachlorophenol in wood and environmental samples | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of pentachlorophenol (PCP) in waste wood--method comparison by a collaborative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Determination of Sodium Pentachlorophenolate and Its Metabolites in Swine Samples | MDPI [mdpi.com]
- 16. UPLC-MS/MS Detection [protocols.io]
A Comparative Analysis of Sodium Pentachlorophenate and Pentachlorophenol in Fungal Inhibition
A comprehensive review of the fungicidal efficacy, mechanisms of action, and experimental evaluation of two closely related organochlorine compounds.
In the realm of industrial and agricultural biocides, both sodium pentachlorophenate and pentachlorophenol (B1679276) have been historically significant for their potent fungicidal properties, particularly in wood preservation. This guide provides a comparative analysis of their efficacy, drawing upon available experimental data and outlining the methodologies used for their evaluation. While the two compounds are chemically distinct—this compound being the sodium salt of pentachlorophenol—their fungicidal activity is intrinsically linked. In aqueous solutions, an equilibrium exists between the phenate and phenol (B47542) forms, and the biological activity is largely attributed to the pentachlorophenol molecule.
Efficacy in Fungal Inhibition: A Quantitative Look
However, data is available on the efficacy of this compound as a wood preservative. A study on a granular formulation of Na-PCP (Biocel-WP) evaluated its ability to protect particle board from wood-destroying fungus. The results, presented below, demonstrate a significant reduction in wood mass loss after three months of exposure to the fungus.
| Treatment Concentration (% of liquid resin weight) | Mean Percent Weight Loss | Standard Deviation |
| 0.25% Na-PCP | 0.19% | 0.054 |
| 0.5% Na-PCP | 0.14% | 0.061 |
| Control (untreated) | 97.5% | 0.040 |
Data from a study on the granular formulation of this compound for Particle Board.[2]
These results clearly indicate the potent inhibitory effect of this compound on wood-destroying fungi. At a concentration of 0.5%, it almost completely prevented the degradation of the particle board.[2]
Mechanism of Action: Uncoupling Oxidative Phosphorylation
The primary mechanism by which pentachlorophenol and, by extension, this compound exert their fungicidal effects is through the disruption of cellular energy metabolism. Specifically, they act as uncouplers of oxidative phosphorylation.
In normal cellular respiration, a proton gradient is established across the inner mitochondrial membrane. This gradient is then used by the enzyme ATP synthase to produce ATP, the primary energy currency of the cell. Pentachlorophenol disrupts this process by transporting protons back across the membrane, dissipating the gradient. This uncoupling of electron transport from ATP synthesis deprives the fungal cell of the energy required for essential metabolic processes, ultimately leading to cell death.
Experimental Protocols: The Agar-Block Test
A standard method for evaluating the efficacy of wood preservatives against decay fungi is the agar-block test.[3][4][5] This laboratory-based bioassay provides a reliable and relatively rapid assessment of a chemical's ability to prevent fungal growth in a wood substrate.
Detailed Steps of the Agar-Block Test:
-
Preparation of Wood Blocks: Small, uniform blocks of a susceptible wood species (e.g., pine sapwood) are prepared.
-
Preservative Treatment: The blocks are treated with a range of concentrations of the test preservative (in this case, this compound or pentachlorophenol). Control blocks are left untreated.
-
Sterilization: All wood blocks are sterilized to eliminate any contaminating microorganisms.
-
Inoculation and Incubation: The treated and control blocks are placed in sterile culture bottles containing a nutrient agar medium that has been inoculated with a pure culture of a wood-destroying fungus (e.g., a white-rot or brown-rot species). The bottles are then incubated under conditions favorable for fungal growth for a specified period, typically several weeks to months.[3][6]
-
Assessment of Decay: After the incubation period, the blocks are removed, and any surface fungal growth (mycelium) is carefully cleaned off.
-
Weight Loss Calculation: The blocks are oven-dried to a constant weight. The percentage of weight loss due to fungal decay is then calculated by comparing the final dry weight to the initial dry weight.
-
Determination of Threshold Retention: The "threshold retention" is the minimum amount of preservative required to effectively prevent decay (often defined as a weight loss not exceeding a certain percentage, e.g., 5%).[3] This value serves as a key measure of the preservative's efficacy.
Conclusion
While direct comparative efficacy data in the form of MIC values for this compound and pentachlorophenol are scarce, their fungicidal action is understood to be functionally equivalent in aqueous environments. The available data on this compound demonstrates its high efficacy in preventing fungal decay of wood. The primary mechanism of action for both compounds is the uncoupling of oxidative phosphorylation, a critical cellular process for energy production in fungi. The agar-block test provides a robust and standardized method for quantifying the effectiveness of these and other wood preservatives. For researchers and professionals in drug development and material science, understanding the nuances of their application and evaluation is crucial for the development of effective antifungal strategies.
References
- 1. Assay of the inhibitory effect of pentachlorophenol and formaldehyde on mycelial growth and development of reproductive structures in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Standard Test Methods for Wood Preservatives by Laboratory Agar-Block Test [irg-wp.com]
- 5. researchgate.net [researchgate.net]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
A Comparative Analysis of Sodium Pentachlorophenate and Creosote as Wood Preservatives
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and environmental impact of two historically significant wood preservatives.
Sodium pentachlorophenate and creosote (B1164894) have long been mainstays in the wood preservation industry, valued for their efficacy in extending the service life of timber products. However, concerns regarding their environmental fate and potential health impacts have led to increased scrutiny and the development of alternative treatments. This guide provides an objective comparison of these two preservatives, supported by experimental data, to inform material selection and future research in wood protection.
Performance and Efficacy
Both this compound and creosote have demonstrated significant efficacy in protecting wood from a wide range of biological agents. Creosote, an oil-based preservative derived from coal tar, has a track record of over 150 years, particularly in demanding applications such as railway ties and utility poles.[1] Its oily nature imparts water-repellent properties to the treated wood. This compound, the sodium salt of pentachlorophenol (B1679276) (PCP), is a water-soluble crystalline solid that is also effective against wood-destroying fungi.
The long-term performance of these preservatives has been evaluated in numerous field studies. The American Wood Protection Association (AWPA) has established standardized methods for testing wood preservatives, which provide a basis for comparing their effectiveness.
| Performance Metric | This compound | Creosote | Untreated Wood (Control) |
| Primary Active Ingredient(s) | Pentachlorophenol | Polycyclic Aromatic Hydrocarbons (PAHs), Phenols, Cresols | N/A |
| Solubility | Water-soluble | Oil-soluble, virtually insoluble in water[2] | N/A |
| Efficacy Against Fungi | High | High | Low |
| Efficacy Against Insects | High | High | Low |
| Efficacy Against Marine Borers | Not Recommended | High | Low |
| Estimated Service Life (Ground Contact) | >40 years (as Pentachlorophenol in oil)[3] | >50 years[4] | 1-5 years[4] |
Experimental Protocols
The evaluation of wood preservatives relies on standardized experimental protocols to ensure comparability and reliability of data. The American Wood Protection Association (AWPA) has developed a comprehensive set of standards for this purpose.
AWPA E7: Standard Field Test for Evaluation of Wood Preservatives to be Used in Ground Contact
This standard outlines the methodology for long-term field tests using wooden stakes.
-
Test Specimens: Wooden stakes, typically of a specified dimension (e.g., 19x19x457 mm), are prepared from a susceptible wood species like Southern Pine.
-
Treatment: Stakes are treated with the preservative to achieve a range of retentions (the amount of preservative retained in the wood).
-
Installation: The treated stakes, along with untreated controls, are installed in the ground at designated test sites with known high decay and/or termite hazards.[5]
-
Evaluation: Stakes are periodically inspected and rated on a scale from 10 (sound) to 0 (failure due to decay or insect attack).[6]
-
Data Analysis: The performance of the preservative is assessed based on the average service life of the stakes at different retentions.
AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures
This laboratory test provides an accelerated evaluation of preservative efficacy against specific wood-destroying fungi.
-
Test Blocks: Small, uniform blocks of wood are prepared and conditioned.
-
Preservative Treatment: Blocks are impregnated with a range of preservative concentrations.
-
Culture Preparation: Test bottles containing a soil medium are sterilized and inoculated with a pure culture of a specific wood-decay fungus (e.g., a brown-rot or white-rot fungus).[3][7]
-
Exposure: The treated and untreated control blocks are placed in the culture bottles in contact with the actively growing fungus.
-
Incubation: The bottles are incubated under controlled temperature and humidity for a specified period (e.g., 12 weeks).[3]
-
Assessment: The extent of decay is determined by measuring the weight loss of the wood blocks. The minimum preservative concentration that prevents significant weight loss is determined as the toxic threshold.
References
The Enduring Efficacy of Sodium Pentachlorophenate: A Comparative Analysis with Modern Biocides
For decades, sodium pentachlorophenate (Na-PCP) has been a cornerstone in the control of a broad spectrum of nuisance organisms, from fungi and bacteria to mollusks and insects. Its widespread use in industrial applications, particularly in wood preservation and as a general biocide, is a testament to its potent efficacy. However, growing environmental and health concerns have spurred the development and adoption of alternative biocidal agents. This guide provides an objective comparison of the efficacy of this compound with that of its common alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
This compound is a broad-spectrum biocide effective against a wide range of fungi and bacteria.[1] Its primary application has been in wood preservation, protecting timber from decay caused by microorganisms.[1] It has also been utilized as a fungicide, herbicide, and disinfectant in various industrial processes.[1]
The landscape of biocide usage is shifting, with a growing emphasis on environmental safety and targeted efficacy. This has led to the increased use of alternative biocides such as copper-based formulations (e.g., copper naphthenate), quaternary ammonium (B1175870) compounds (QACs), and borates. This guide will delve into a comparative analysis of these alternatives against the established benchmark of this compound.
Comparative Efficacy: A Quantitative Look
A direct quantitative comparison of the biocidal efficacy of this compound and its alternatives is challenging due to variations in experimental protocols and the specific organisms tested across different studies. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for comparison.[2][3]
The following tables summarize available MIC data for this compound and its alternatives against common spoilage fungi and bacteria. It is important to note that this data is compiled from various sources and direct comparisons should be made with caution.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Alternatives against Fungi
| Biocide | Aspergillus niger (µg/mL) | Penicillium citrinum (µg/mL) | Chaetomium globosum (µg/mL) | Gloeophyllum trabeum (µg/mL) | Trametes versicolor (µg/mL) |
| This compound | 0.5 - 1.0[4] | - | - | - | - |
| Copper Naphthenate | - | - | - | - | - |
| Propiconazole | - | ≥78[5] | ≥78[5] | ≥78[5] | - |
| IPBC | - | - | - | - | - |
| DCOIT | - | - | - | - | - |
Note: A hyphen (-) indicates that no specific data was found in the searched literature for that particular biocide-organism combination.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Alternatives against Bacteria
| Biocide | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| This compound | - | - | - |
| Quaternary Ammonium Compounds (BAC) | - | - | - |
| Copper (as Copper Sulfate) | - | - | - |
Note: A hyphen (-) indicates that no specific data was found in the searched literature for that particular biocide-organism combination. Data for QACs and Copper are highly variable depending on the specific compound and test conditions.
Experimental Protocols: Methodologies for Efficacy Determination
The data presented in the tables above are derived from standardized laboratory methods designed to evaluate the efficacy of biocides. The following are summaries of key experimental protocols.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[6][7][8][9]
Objective: To determine the lowest concentration of a biocide that inhibits the visible growth of a fungus in a liquid medium.
Procedure:
-
Preparation of Antifungal Agent: A stock solution of the biocide is prepared and serially diluted (typically in two-fold dilutions) in a liquid growth medium (e.g., RPMI 1640) within the wells of a 96-well microtiter plate.[7][9]
-
Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific density (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).[4]
-
Inoculation: Each well of the microtiter plate containing the diluted biocide is inoculated with the fungal suspension. Control wells containing only the medium and the fungal suspension without the biocide are also included.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[7]
-
Reading of Results: After incubation, the wells are visually inspected for turbidity (growth). The MIC is recorded as the lowest concentration of the biocide in which no visible growth is observed.[7]
Wood Preservative Efficacy Testing: AWPA E10 Soil-Block Culture Test
The American Wood Protection Association (AWPA) Standard E10 provides a laboratory method for testing the efficacy of wood preservatives against wood-decay fungi.[10][11][12][13][14]
Objective: To determine the toxic thresholds (retention of preservative) in wood required to prevent decay by specific fungi.
Procedure:
-
Preparation of Wood Blocks: Small, uniform blocks of a susceptible wood species (e.g., Southern Pine) are prepared.
-
Preservative Treatment: The wood blocks are treated with different concentrations of the biocide to achieve a range of preservative retentions.
-
Leaching/Weathering: To assess the permanence of the preservative, some treated blocks may be subjected to an accelerated leaching or weathering procedure.[10]
-
Exposure to Fungi: The treated and untreated control blocks are placed in culture bottles containing a soil medium that has been inoculated with a specific wood-decay fungus (e.g., Gloeophyllum trabeum or Trametes versicolor).
-
Incubation: The culture bottles are incubated under controlled conditions of temperature and humidity for a specified period (typically 12 weeks).[10]
-
Evaluation: After incubation, the wood blocks are removed, cleaned of fungal mycelium, and oven-dried. The percentage of weight loss of each block is calculated. The toxic threshold is the range of preservative retention at which the average weight loss is below a specified limit.
Mechanisms of Action: A Visual Representation
Understanding the mechanism of action is crucial for evaluating the efficacy and potential for resistance development of a biocide. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action for this compound and two of its common alternatives.
Caption: Mechanism of action of this compound.
This compound acts as an uncoupler of oxidative phosphorylation in mitochondria.[2][15][16] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This dissipation of the proton motive force inhibits the production of ATP, leading to cellular energy depletion and ultimately cell death.[1][15]
Caption: Mechanism of action of Copper-Based Biocides.
Copper-based biocides, such as copper naphthenate, exert their fungicidal effect through the action of copper ions.[6][17] These ions can bind to various cellular components, including proteins and enzymes, leading to their inactivation. This disruption of essential enzymatic and metabolic pathways ultimately results in fungal cell death.
Caption: Mechanism of action of Quaternary Ammonium Compounds.
Quaternary ammonium compounds (QACs) are cationic surfactants that interact with the negatively charged cell membranes of bacteria and fungi. This interaction disrupts the membrane structure and function, leading to the leakage of essential cytoplasmic components and ultimately cell death. QACs can also denature essential proteins within the cell membrane.
Conclusion
This compound has a long history of effective use as a broad-spectrum biocide. However, the development of alternative biocides has been driven by the need for more environmentally benign and targeted solutions. While direct, comprehensive comparative efficacy data remains somewhat fragmented, the available information suggests that alternatives like copper-based compounds and quaternary ammonium compounds can offer effective control of microbial growth.
The choice of a biocide should be based on a thorough evaluation of its efficacy against the target organisms, its compatibility with the application, and its environmental and health profile. The experimental protocols and mechanisms of action outlined in this guide provide a framework for such an evaluation, empowering researchers and professionals to select the most appropriate biocidal solution for their specific needs. Further research providing direct comparative data across a wider range of biocides and microorganisms would be invaluable to the scientific community.
References
- 1. Oral administration of pentachlorophenol impairs antioxidant system, inhibits enzymes of brush border membrane, causes DNA damage and histological changes in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of pentachlorophenol in causing mitochondrial derangement in hexachlorobenzene induced experimental porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of the inhibitory effect of pentachlorophenol and formaldehyde on mycelial growth and development of reproductive structures in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mtu.edu [mtu.edu]
- 10. awpa.com [awpa.com]
- 11. researchgate.net [researchgate.net]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. scribd.com [scribd.com]
- 14. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MITOCHONDRIAL BIOCHEMICAL LESION AND PYROGENIC EFFECT OF PENTACHLOROPHENOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Comparative Guide to Cross-Reactivity in Sodium Pentachlorophenate Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of various commercially available immunoassays designed for the detection of Sodium Pentachlorophenate (SPP) and its parent compound, Pentachlorophenol (B1679276) (PCP). Understanding the cross-reactivity of these assays with structurally related compounds is critical for accurate quantification and interpretation of results in environmental monitoring, food safety, and toxicological studies.
Data Presentation: Cross-Reactivity of PCP Immunoassays
The following tables summarize the quantitative cross-reactivity data for several commercial immunoassay kits. Since this compound converts to Pentachlorophenol in aqueous solutions, data from PCP immunoassays are directly relevant for the detection of SPP. The data is presented as the concentration of a compound required to elicit a response equivalent to a specific concentration of Pentachlorophenol, or as a percentage of cross-reactivity.
Table 1: Cross-Reactivity Data for EnviroGard™ PCP in Soil Test Kit
| Compound | Lower Limit of Detection (mg/kg) |
| Pentachlorophenol | 10 |
| 2,5-Dichlorophenol | 1000 |
| 2,6-Dichlorophenol | 1000 |
| 2,3,4-Trichlorophenol | 1000 |
| Data sourced from EPA Method 4010A[1] |
Table 2: Cross-Reactivity Data for RaPID Assay® Pentachlorophenol (PCP) Test Kit
The RaPID Assay® for PCP is an enzyme-linked immunosorbent assay (ELISA). The manufacturer provides the following information regarding compounds that do not exhibit significant cross-reactivity.
| Compounds with No Reactivity at Concentrations up to 10 ppm |
| Alachlor, Aldicarb, Benomyl, Butachlor, Butylate, Captan, Carbaryl, Carbendazim, Carbofuran, 4-Chlorophenol, 3,4-Dichlorophenol, Chlorothalonil, 2,4-D, 1,3-Dichloropropene, Dinoseb, MCPA, Metalaxyl, Metolachlor, Metribuzin, Pentachlorobenzene, Pentachloronitrobenzene, Picloram, Propachlor, Terbufos, Thiabendazole, and Thiophanate-methyl. |
| Data sourced from the RaPID Assay® PCP Test Kit product manual.[2] |
Note: The product manual for the RaPID Assay® PCP Test Kit refers to a table containing Method Detection Limit (MDL), Limit of Quantitation (LOQ), and IC50 values for cross-reacting compounds; however, this table was not available in the accessed documentation.
Table 3: Cross-Reactivity Data for a Developed Polyclonal Antibody-Based ELISA
A study on the development of a selective ELISA for PCP reported the following cross-reactivities for a polyclonal antiserum.
| Compound | Cross-Reactivity (%) |
| 2,3,4,6-Tetrachlorophenol | 5.6 |
| 2,3,5,6-Tetrachlorophenol | 9.2 |
| Other structurally-related compounds | ≤2.5 |
| Data sourced from a research article on the development of a PCP ELISA.[3] |
Note: Specific cross-reactivity data for the Ensys PENTA-RISc™ Test Kit and the Elabscience PCS (Pentachlorophenol Sodium) ELISA Kit were not available in the public domain at the time of this review.
Experimental Protocols
The immunoassays compared in this guide are primarily based on the principle of competitive enzyme-linked immunosorbent assay (ELISA). Below are generalized methodologies for the key experiments involved in the development and execution of these assays.
Hapten Synthesis and Immunogen Preparation
The development of a specific immunoassay for a small molecule like pentachlorophenol requires the synthesis of a hapten, a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response.
-
Hapten Design: The hapten is designed to mimic the structure of pentachlorophenol while incorporating a functional group (e.g., a carboxylic acid) for conjugation to a carrier protein. A common approach involves introducing a spacer arm to the PCP molecule to ensure the key epitopes are accessible for antibody recognition.[4]
-
Synthesis: An example of hapten synthesis is the reaction of a PCP derivative with a molecule containing a reactive carboxyl group.[4]
-
Conjugation to Carrier Protein: The synthesized hapten is then covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a coupling agent like N,N'-disuccinimidyl carbonate.[5] The resulting hapten-protein conjugate serves as the immunogen.
Antibody Production
Polyclonal or monoclonal antibodies are generated by immunizing animals with the prepared immunogen.
-
Immunization: Rabbits or other suitable animals are immunized with the hapten-carrier protein conjugate, typically mixed with an adjuvant to enhance the immune response.[6][7]
-
Antibody Titer Monitoring: Blood samples are periodically collected from the immunized animals to monitor the antibody titer (concentration) using a preliminary ELISA.
-
Antibody Purification: Once a high antibody titer is achieved, the blood is collected, and the polyclonal antibodies are purified from the serum, often using affinity chromatography.[8]
Competitive ELISA Protocol
The competitive ELISA is the most common format for detecting small molecules like PCP.
-
Coating: The wells of a microtiter plate are coated with either PCP-specific antibodies or a PCP-protein conjugate.
-
Competition: A mixture of the sample (containing the unknown amount of PCP/SPP) and a known amount of enzyme-labeled PCP (the tracer) is added to the wells. The free PCP in the sample and the enzyme-labeled PCP compete for the limited number of antibody binding sites.[9][10][11]
-
Incubation and Washing: The plate is incubated to allow the binding reaction to reach equilibrium. The wells are then washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme bound to the plate converts the substrate into a colored product.
-
Signal Detection: The intensity of the color is measured using a spectrophotometer. The color intensity is inversely proportional to the concentration of PCP in the sample; a lower color intensity indicates a higher concentration of PCP.[2]
-
Quantification: A standard curve is generated using known concentrations of PCP, and the concentration of PCP in the samples is determined by interpolating from this curve.
Visualizations
Experimental Workflow: Competitive ELISA
The following diagram illustrates the principle of a competitive ELISA for the detection of this compound (as Pentachlorophenol).
Caption: Competitive ELISA workflow for PCP detection.
Logical Relationship: Structural Similarity of Cross-Reactants
The cross-reactivity of an immunoassay is largely determined by the structural similarity between the target analyte and other compounds. The following diagram illustrates the structural relationship between Pentachlorophenol and its less chlorinated analogues.
Caption: Structural similarity of cross-reactants to Pentachlorophenol.
References
- 1. nemi.gov [nemi.gov]
- 2. modernwater.com [modernwater.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Hapten synthesis, monoclonal antibody generation, and development of competitive immunoassays for the analysis of picoxystrobin in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyclonal Antibody Production Procedure - Application and Protocol - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 11. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
Linearity, LOD, and LOQ for "Sodium pentachlorophenate" analytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of sodium pentachlorophenate (PCP-Na), a compound of significant interest due to its toxicity and environmental persistence. The following sections present a comparative analysis of key performance parameters—linearity, limit of detection (LOD), and limit of quantitation (LOQ)—for various techniques. Detailed experimental protocols and visual workflows are also provided to assist in method selection and implementation.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for the determination of this compound is contingent on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of common analytical techniques.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| UPLC-MS/MS | 0 - 100 µg/L[1] | 0.4 µg/kg[1] | 1.0 µg/kg[1] | High sensitivity and specificity, simplified sample preparation.[1] | Higher instrument cost. |
| LC-MS/MS | 1 - 200 µg/kg[2] | 0.5 µg/kg[2] | 1 - 2 µg/kg[2] | High specificity and sensitivity for trace quantities.[2] | Potential for matrix effects. |
| GC-MS | 0.1 - 100 ng/mL | Low ng/mL range | Not explicitly stated in search results | Good for volatile compounds. | Often requires derivatization, which can add complexity. |
| UV-Vis Spectrophotometry | 0.004 - 0.064 ppm | Not explicitly stated in search results | Not explicitly stated in search results | Simple, low-cost instrumentation. | Lacks specificity, potential for interference from other compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published methods and provide a foundation for laboratory implementation.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and specific, making it suitable for trace-level detection of this compound in various matrices.[1]
Sample Preparation (Cutting Boards): [1]
-
Wood shavings from cutting boards are extracted with 10% methanol (B129727) in water.
-
The extract is then purified using an automated solid-phase extraction (SPE) system.
-
The eluent from the SPE is concentrated and then reconstituted in the initial mobile phase.
-
An isotope-labeled internal standard is utilized to mitigate matrix effects.
Chromatographic and Mass Spectrometric Conditions: [1]
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer.
-
Analysis: The prepared sample is injected into the UPLC-MS/MS system for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A robust method for the simultaneous detection of this compound and its metabolites in complex biological samples.[2]
Sample Preparation (Swine Samples): [2]
-
Homogenized samples are weighed into a polypropylene (B1209903) centrifuge tube.
-
10 mL of 1% acetic acid in acetonitrile (B52724) is added, and the mixture is vortexed.
-
Ultrasonic extraction is performed for 10 minutes.
-
A QuEChERS extraction kit is added, and the sample is vortexed again.
-
The sample is centrifuged, and the supernatant is transferred and concentrated under nitrogen.
-
The residue is redissolved in 1% acetic acid in acetonitrile.
-
Further cleanup is performed using appropriate sorbents before LC-MS/MS or GC-MS/MS analysis.
LC-MS/MS Conditions: [2]
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
Gas Chromatography-Mass Spectrometry (GC-MS)
A widely used technique for the analysis of volatile and semi-volatile organic compounds, including pentachlorophenol (B1679276). Derivatization is often necessary to improve the volatility of the analyte.
Sample Preparation and Derivatization:
-
Samples are typically extracted using a suitable solvent.
-
The extract is then derivatized to convert the polar pentachlorophenol into a more volatile derivative, such as its acetate (B1210297) or methyl ether. Acetic anhydride (B1165640) is a common derivatizing agent.
-
The derivatized extract is then concentrated and ready for GC-MS analysis.
GC-MS Conditions: [2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Temperature Program: An optimized temperature program is used to separate the analytes. For example, an initial temperature of 140°C, ramped to 200°C, and then to 280°C.[2]
UV-Vis Spectrophotometry
A simpler, more accessible method, though it lacks the specificity of chromatographic techniques. This method is based on the reaction of pentachlorophenol to form a colored compound that can be measured.
General Protocol for Phenolic Compounds:
-
Pentachlorophenol is reacted with concentrated nitric acid to form chloranil (B122849).
-
The chloranil then liberates iodine from potassium iodide.
-
The liberated iodine oxidizes a dye, such as leucocrystal violet, to form a colored crystal violet solution.
-
The absorbance of the resulting solution is measured at its maximum absorption wavelength (around 592 nm for crystal violet).
-
The concentration is determined by comparing the absorbance to a calibration curve prepared with known concentrations of pentachlorophenol.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the described analytical methods and a logical relationship for method selection.
Caption: Experimental workflows for different analytical methods.
References
A Guide to Inter-Laboratory Comparison of Sodium Pentachlorophenate Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the measurement of sodium pentachlorophenate, a widely used biocide. In the absence of a formal, large-scale inter-laboratory comparison study specifically for this compound, this document synthesizes performance data from various validated analytical methods reported in the scientific literature. It also outlines the principles of a collaborative study and delves into the toxicological pathways of this compound.
Comparative Performance of Analytical Methods
The following tables summarize the performance of several prominent methods, providing a baseline for laboratory comparison.
Table 1: Performance of UPLC-HRMS and LC-MS/MS Methods for this compound Determination
| Parameter | UPLC-HRMS[3][4] | UPLC-MS/MS[5] | UPLC-MS/MS[6] |
| Matrix | Bamboo and Wooden Cutting Boards | Cutting Boards | Eggs |
| **Linearity (R²) ** | ≥ 0.999 | 0.9996 | 0.9999 |
| Concentration Range | 1.0–500.0 µg/L | 0–100 µg/L | 0.5–100 µg/kg |
| Limit of Detection (LOD) | 0.5 µg/kg | 0.4 µg/kg | - |
| Limit of Quantification (LOQ) | 1.5 µg/kg | 1.0 µg/kg | 0.5 µg/kg |
| Recovery | 97.2%–99.7% | 71.75%–96.50% | 72.2%–89.8% |
| Precision (RSD) | 0.8%–1.7% | 5.19%–16.66% | 0.2%–0.8% |
Table 2: Performance of Other Analytical Methods for Pentachlorophenol (B1679276)
| Parameter | GC-ECD (Methanol Extraction)[1] | HPLC[7] | Immunoassay (ELISA)[8] |
| Matrix | Waste Wood | Water and Aquifer Sediments | Water |
| Reproducibility (RSD) | ~19% at 4.5 mg/kg | - | - |
| Limit of Detection (LOD) | - | 1.0 µg/L (with 2.0 mL injection) | 0.06 ppb (µg/L) |
| Quantification Range | 0.5–20 mg/kg | - | 0.1–10 ppb (µg/L) |
| Recovery | - | 90 ± 15% (fortified sediment) | - |
| Precision | - | ± 5% at 100 ng/L | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are summaries of key experimental protocols from the literature.
Protocol 1: UPLC-HRMS for PCP-Na in Wooden Cutting Boards[3][4]
-
Sample Preparation:
-
Ultrasonic extraction of the sample with a methanol (B129727)/water solution (50:50 v/v) containing 2.0% ammonia (B1221849).
-
Liquid-liquid purification of the extract with a mixture of n-hexane and ethyl acetate (B1210297) (60:40 v/v).
-
The organic phase is evaporated to dryness under nitrogen.
-
The residue is reconstituted in a methanol/0.01% ammonia aqueous solution.
-
-
Instrumental Analysis:
-
Chromatography: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with methanol and 0.01% ammoniated aqueous solution.
-
Detection: Negative electrospray ionization (ESI-) mode with targeted single ion monitoring.
-
Internal Standard: Pentachlorophenol-¹³C₆ is used for quantification to mitigate matrix effects.
-
Protocol 2: UPLC-MS/MS for PCP-Na in Cutting Boards[5]
-
Sample Preparation:
-
Extraction of wood shavings with 10% methanol in water.
-
Purification of the extract using an automated solid-phase extraction (SPE) system.
-
The eluent is concentrated and then reconstituted for analysis.
-
-
Instrumental Analysis:
-
System: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
-
Internal Standard: An isotope-labeled internal standard is utilized to enhance detection sensitivity.
-
Protocol 3: GC-ECD for PCP in Waste Wood[1]
-
Sample Preparation:
-
Sonication extraction of the ground wood sample with either methanol or toluene/sulphuric acid.
-
Derivatization of PCP by acetylation.
-
-
Instrumental Analysis:
-
System: Gas chromatography with an electron capture detector (GC-ECD).
-
Conceptual Framework for an Inter-Laboratory Comparison
An inter-laboratory comparison (ILC) or proficiency test (PT) is a powerful tool for assessing the performance of different laboratories and analytical methods. The organization, execution, and statistical evaluation of such a study are critical for obtaining meaningful results.[9]
Caption: Workflow for an inter-laboratory comparison study.
Toxicological Signaling Pathways of this compound
This compound exerts its toxicity through several mechanisms, primarily by uncoupling oxidative phosphorylation and inducing oxidative stress.[2][6][10][11] This leads to a disruption of cellular energy metabolism and the activation of various stress-response signaling pathways.
The metabolism of pentachlorophenol can lead to the formation of tetrachlorohydroquinone (B164984) (TCHQ), a metabolite that contributes to the generation of reactive oxygen species (ROS).[5][6] This increase in ROS can cause damage to DNA, lipids, and proteins, and trigger signaling cascades involved in cytotoxicity and tumor promotion, such as the mitogen-activated protein kinase (MAPK) pathway.[3][5]
References
- 1. nj.gov [nj.gov]
- 2. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic effects exerted by pentachlorophenol by targeting nodal pro-survival signaling pathways in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROS-triggered signaling pathways involved in the cytotoxicity and tumor promotion effects of pentachlorophenol and tetrachlorohydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICSC 0532 - PENTACHLOROPHENOL, SODIUM SALT (Technical Grade) [inchem.org]
- 8. epa.gov [epa.gov]
- 9. Uncoupler - Wikipedia [en.wikipedia.org]
- 10. Oral administration of pentachlorophenol impairs antioxidant system, inhibits enzymes of brush border membrane, causes DNA damage and histological changes in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
The Impact of Soil pH on the Efficacy of Sodium Pentachlorophenate: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the performance of sodium pentachlorophenate in varied soil environments, with a comparative look at alternative soil treatments.
This compound (PCP-Na), and its corresponding weak acid form, pentachlorophenol (B1679276) (PCP), have historically been used as broad-spectrum biocides. Their efficacy and environmental persistence are intricately linked to soil properties, most notably pH. This guide provides a detailed comparison of this compound's performance in alkaline versus acidic soils, supported by available experimental data. It also presents a comparative analysis with other soil fumigants, detailed experimental protocols, and a look into the molecular mechanism of its action.
Performance of this compound: The Decisive Role of Soil pH
The performance of this compound as a soil biocide is a double-edged sword when it comes to pH. In its salt form, it is highly soluble in water. However, in the environment, it exists in equilibrium with pentachlorophenol (PCP), which has a pKa of 4.7.[1] This means that in acidic soils (pH < 4.7), the less soluble, non-ionized PCP form predominates, while in neutral to alkaline soils (pH > 4.7), the more soluble, ionized pentachlorophenate anion is more prevalent.[1] This fundamental chemical property governs its efficacy, bioavailability, and mobility in the soil.
In Alkaline Soils (pH > 7):
-
Higher Mobility and Bioavailability: In alkaline conditions, the ionized form of pentachlorophenol is more water-soluble and less adsorbed to soil particles, leading to greater mobility and potentially higher bioavailability in the soil solution.[1][2]
-
Increased Leaching Potential: The increased mobility in alkaline soils also means a higher risk of leaching into groundwater, posing a greater environmental concern.[3]
-
Reduced Efficacy in Some Cases: While more bioavailable in the soil solution, the anionic form may have more difficulty crossing the lipid membranes of target organisms, which can influence its toxicity. For instance, the toxicity of PCP to E. coli has been shown to decrease significantly as the pH increases from 5 to 9.[4]
In Acidic Soils (pH < 7):
-
Stronger Adsorption and Lower Mobility: In acidic soils, the non-ionized PCP form is more prevalent. This form is less water-soluble and adsorbs more strongly to soil organic matter and clay particles.[1][3] This reduces its mobility and leaching potential.
-
Increased Persistence: The strong adsorption in acidic soils can lead to increased persistence, as the compound is less available for microbial degradation.[3]
-
Potentially Higher Toxicity at the Cellular Level: The more lipophilic, non-ionized form of PCP can more easily penetrate the cell membranes of soil organisms, leading to greater toxicity once it reaches its target sites.[4] Studies have shown that acidic conditions can enhance the toxic effects of PCP.[4]
Quantitative Performance Data for Pentachlorophenol
The following table summarizes available quantitative data on the toxicity of pentachlorophenol to various organisms at different pH levels. It is important to note that a comprehensive dataset directly comparing LC50/EC50 values in different soil types with varying pH is limited in the scientific literature.
| Organism/Process | Endpoint | Concentration (mg/kg or mg/L) | Soil/Medium pH | Reference |
| Escherichia coli | EC50 | 7.3 mg/L | 5 | [4] |
| Escherichia coli | EC50 | 42.01 mg/L | 7 | [4] |
| Escherichia coli | EC50 | 190.2 mg/L | 9 | [4] |
| Earthworm (Eisenia foetida) | LC50 (28 days) | 10 mg/kg | Not Specified | [3] |
| Lettuce (Lactuca sativa) | 25% growth reduction | 3.2 mg/kg | Not Specified | [3] |
| Turnip (Brassica rapa) | 50% growth reduction | 11.32 mg/kg | Not Specified | [3] |
| Alfalfa (Medicago sativa) | EC20 (Growth) | 5.0 mg/kg | 6.3 | [5] |
| Turnip (Brassica rapa) | EC20 (Growth) | 5.0 mg/kg | 6.3 | [5] |
| Radish (Raphanus sativus) | EC20 (Growth) | 5.0 mg/kg | 6.3 | [5] |
| Alfalfa (Medicago sativa) | EC20 (Growth) | 7.0 mg/kg | 5.0 | [5] |
| Turnip (Brassica rapa) | EC20 (Growth) | 3.2 mg/kg | 5.0 | [5] |
| Radish (Raphanus sativus) | EC20 (Growth) | 3.0 mg/kg | 5.0 | [5] |
Comparison with Alternative Soil Fumigants
Several chemical alternatives to this compound are used for soil fumigation. The efficacy of these alternatives can also be influenced by soil properties, including pH.
-
Dazomet (B121842): This granular fumigant decomposes in moist soil to release methyl isothiocyanate (MITC). Its degradation and the subsequent release of MITC are influenced by soil moisture, temperature, and pH.[6] Some studies suggest that the degradation of dazomet is slower in acidic conditions and faster in alkaline conditions.[7]
-
Metam (B94612) Sodium: Similar to dazomet, metam sodium is a water-miscible liquid that decomposes in the soil to produce MITC.[8] Its efficacy is dependent on soil moisture and temperature to ensure the conversion to the active fumigant.
-
Chloropicrin: A broad-spectrum fumigant effective against fungi, nematodes, and some weeds.[9] Its efficacy can be influenced by soil type and organic matter content, with some studies showing greater effectiveness in sandy soils compared to sandy loam soils with higher organic matter.[10]
Comparative Efficacy Data of Soil Fumigants
| Fumigant | Target Organism | Efficacy (% reduction or mortality) | Soil Type/Conditions | Reference |
| Metam Sodium | Pythium spp. | 64% reduction | Not specified | [11] |
| Fusarium oxysporum | 95% mortality | Not specified | [11] | |
| Fungal pathogens | 90.6% reduction | Greenhouse soil | [11] | |
| Rhizoctonia solani | Significant linear reduction with increasing rates | Not specified | [12] | |
| Dazomet | Fusarium oxysporum | 93.1% reduction | Nursery garden soil | [13] |
| Fusarium spp. | >82% reduction | Field soil | [14] | |
| Phytophthora spp. | >82% reduction | Field soil | [14] | |
| Chloropicrin | Ralstonia solanacearum | EC50: 2.7 mg/kg, EC80: 3.7 mg/kg | Sandy loam (pH 6.49) | [10] |
| Fungal pathogens | Effectively reduces | Various vegetable crops | [15] | |
| Dazomet + 1,3-Dichloropropene (B49464) | Fusarium spp. | 97.99% reduction | Field soil | [14] |
| Phytophthora spp. | 93.67% reduction | Field soil | [14] |
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mode of action for pentachlorophenol is the uncoupling of oxidative phosphorylation in the mitochondria of eukaryotic organisms and the cell membrane of prokaryotes.[16] As a lipophilic weak acid, PCP can readily diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline environment of the mitochondrial matrix, it deprotonates, releasing a proton. The resulting anion then moves back across the membrane, dissipating the crucial proton gradient that drives ATP synthesis. This leads to a cascade of cellular events culminating in cell death.[16][17]
Caption: Signaling pathway of pentachlorophenol-induced cell death.
Experimental Protocols
Protocol for Assessing the Effect of a Biocide on Soil Nitrogen Transformation (Based on OECD Guideline 216)
This protocol is designed to evaluate the long-term effects of a single application of a chemical on the nitrogen transformation activity of soil microorganisms.[18][19][20][21]
1. Soil Preparation:
-
Collect a sandy loam soil, preferably from a location with no history of pesticide application.
-
Air-dry the soil at room temperature and sieve it through a 2 mm mesh.
-
Pre-incubate the soil for 7-14 days at 20 ± 2°C in the dark, maintaining the moisture content at 40-60% of the maximum water holding capacity.
-
Amend the soil with 0.5% (w/w) powdered alfalfa meal (or a similar organic material) as a source of organic nitrogen.
2. Test Substance Application:
-
Prepare at least two concentrations of the test substance (e.g., this compound) and a control (without the test substance). For non-agrochemicals, at least five concentrations are recommended.
-
The test substance can be dissolved in deionized water or mixed with a carrier like fine quartz sand.
-
Thoroughly mix the test substance or carrier with the prepared soil. Ensure a homogenous distribution. Prepare at least three replicate samples for each concentration and the control.
3. Incubation:
-
Place the treated soil samples in suitable containers (e.g., glass jars) that allow for aeration but minimize water loss.
-
Incubate the samples in the dark at a constant temperature of 20 ± 2°C for at least 28 days.
-
Maintain the soil moisture content at 40-60% of the maximum water holding capacity throughout the incubation period by adding deionized water as needed.
4. Sampling and Analysis:
-
Take soil subsamples from each replicate at day 0, 7, 14, and 28.
-
Extract the subsamples with a 1M potassium chloride (KCl) solution.
-
Analyze the nitrate (B79036) concentration in the extracts using a suitable method, such as colorimetry or ion chromatography.
5. Data Evaluation:
-
Calculate the rate of nitrate formation for each treatment group and the control.
-
Compare the nitrate formation rates in the treated soils to the control. A difference of 25% or more at day 28 is considered a significant effect, and the test may be extended up to 100 days.[19]
-
For dose-response studies, calculate the ECx values (e.g., EC10, EC25, EC50), which represent the concentration of the test substance that causes an x% reduction in nitrate formation compared to the control.
Experimental Workflow for Biocide Efficacy Testing
The following diagram illustrates a general workflow for conducting a soil biocide efficacy test.
Caption: A generalized workflow for evaluating soil biocide efficacy.
Conclusion
The performance of this compound in soil is fundamentally dictated by pH. In alkaline soils, its higher solubility and mobility may increase its bioavailability in the soil solution but also elevate the risk of environmental contamination through leaching. Conversely, in acidic soils, its strong adsorption to soil particles reduces its mobility but may enhance its persistence and cellular toxicity. The available quantitative data, although not exhaustive, suggests that the toxicity of pentachlorophenol to some microorganisms is indeed higher at a lower pH.
When considering alternatives such as dazomet, metam sodium, and chloropicrin, it is crucial to evaluate their efficacy in the context of specific soil conditions and target pests. While these alternatives offer different modes of action and environmental profiles, their performance is also subject to the complex interplay of soil physical and chemical properties. For researchers and professionals in drug development, a thorough understanding of these interactions is paramount for the objective assessment and development of effective and environmentally responsible soil treatment strategies.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Pentachlorophenol - Wikipedia [en.wikipedia.org]
- 3. ccme.ca [ccme.ca]
- 4. Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays [mdpi.com]
- 5. Lab Procedures and Methods – UW Soil and Forage LAB [uwlab.soils.wisc.edu]
- 6. arpnjournals.com [arpnjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. aeciph.com [aeciph.com]
- 9. tricalafrica.com [tricalafrica.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. apsnet.org [apsnet.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Soil application of dazomet combined with 1,3-dichloropropene against soilborne pests for tomato production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluations of Chloropicrin Fumigants for Management of Soil-Borne Pathogens in Chile (Capsicum annuum L.) | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 16. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. OECD 216/217: Nitrogen and Carbon Transformation Test | ibacon GmbH [ibacon.com]
- 21. biotecnologiebt.it [biotecnologiebt.it]
Orthogonal Method Validation for the Analysis of Sodium Pentachlorophenate: A Comparative Guide to GC-MS and HPLC Techniques
In the analytical landscape, the principle of orthogonal method validation—employing two distinct analytical techniques to measure the same analyte—stands as a robust strategy to ensure data integrity and accuracy. This is particularly critical in the pharmaceutical and environmental sectors where precise quantification of potentially toxic compounds like Sodium Pentachlorophenate (PCP-Na) is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound.
The selection of an analytical method hinges on various factors including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity. While both GC-MS and HPLC are mainstays in analytical laboratories, they operate on different separation and detection principles, making them ideal candidates for orthogonal validation. GC-MS typically requires derivatization for non-volatile compounds like PCP-Na to facilitate their transition into the gas phase, whereas HPLC can analyze the compound directly in its native form.
This guide presents a summary of quantitative performance data, detailed experimental protocols for both methodologies, and visualizations to clarify the workflow and logical relationships of this validation approach.
Quantitative Performance Data: A Side-by-Side Comparison
The following table summarizes the key validation parameters for the analysis of this compound using GC-MS and HPLC, based on reported experimental data.
| Validation Parameter | GC-MS | HPLC (UPLC-MS/MS & UPLC-HRMS) |
| **Linearity (R²) ** | ≥ 0.99[1] | ≥ 0.999[2][3][4][5][6] |
| Limit of Detection (LOD) | 15.0 ng/L (as PCP)[7] | 0.4 - 0.5 µg/kg[2][4][5][6] |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided context, but a linearity range of 50.0-2000 ng/L is reported.[7] | 1.0 - 1.5 µg/kg[2][3][4][5][6] |
| Recovery (%) | 94.1 - 106%[7] | 71.75 - 99.7%[2][3][4][5][6] |
| Precision (RSD %) | 0.50 - 2.2%[7] | 0.8 - 16.66%[2][3][4][5][6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The GC-MS analysis of this compound typically involves a derivatization step to convert the non-volatile PCP-Na into a more volatile form suitable for gas chromatography.
1. Sample Preparation and Derivatization:
-
Acidification: The sample is first acidified to convert this compound to Pentachlorophenol (PCP).
-
Extraction: The PCP is then extracted from the aqueous sample using an organic solvent such as n-hexane.
-
Re-extraction: The extracted PCP is then re-extracted into a potassium carbonate solution.
-
Derivatization: Acetic anhydride (B1165640) is used to derivatize the PCP, making it amenable to GC analysis[7].
-
Final Extraction: The derivatized PCP is then extracted back into n-hexane for injection into the GC-MS system[7].
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Shimadzu GCMS-TQ-8040 or similar[1].
-
Column: SH-Rxi-5Sil MS column (30.0 m x 0.25 mm, 0.25 µm particle size) or WondaCAP 1 chromatographic column (30 m x 0.32 mm, 0.25 µm)[1][7].
-
Inlet Temperature: 250 °C with a non-split mode[1].
-
Oven Temperature Program:
-
Initial temperature of 140 °C, held for 2 minutes.
-
Ramp to 200 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 15 °C/min and held for 5 minutes[1].
-
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in electron impact (EI) ion source mode[1].
-
Detection: Electron Capture Detector (ECD) for GC determination and MS for qualitative analysis[7].
High-Performance Liquid Chromatography (HPLC) Method
HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (UPLC-HRMS), offers a direct and highly sensitive method for the analysis of this compound without the need for derivatization.
1. Sample Preparation:
-
Extraction: Samples are typically extracted using a mixture of methanol (B129727) and water (e.g., 50:50 v/v) with a small percentage of ammonia (B1221849) or acetic acid to ensure the analyte is in a suitable form for analysis[1][2][3]. Ultrasonic-assisted extraction can be employed to improve efficiency[2][3].
-
Purification: The extract may be purified using liquid-liquid extraction with a solvent mixture like n-hexane/ethyl acetate (B1210297) or through solid-phase extraction (SPE)[2][3][4][5].
-
Reconstitution: After evaporation of the extraction solvent, the residue is reconstituted in the initial mobile phase[2][3][4][5].
2. HPLC Instrumentation and Conditions:
-
Liquid Chromatograph: Acquity UPLC, Shimadzu LC-40A, or similar[2][4].
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or DiKMA Eudeavorsil (2.1 mm x 50 mm, 1.8 µm)[2][4].
-
Mobile Phase: A gradient elution is commonly used with a combination of an aqueous phase (e.g., 0.01% ammonia in water or 5 mmol/L ammonium (B1175870) acetate in water) and an organic phase (e.g., methanol)[2][4].
-
Injection Volume: 5.00 µL[2].
-
Mass Spectrometer: Operated in negative electrospray ionization (ESI-) mode[2].
-
Detection: Targeted Single Ion Monitoring (Targeted-SIM) for HRMS or Multiple Reaction Monitoring (MRM) for MS/MS[1][2].
Visualizing the Workflow and Logic
To better illustrate the processes and their relationship, the following diagrams have been generated using Graphviz.
Caption: Workflow for Orthogonal Method Validation.
Caption: Logical Relationship of Analytical Principles.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid determination of this compound in bamboo and wooden cutting boards via ultrasonic-assisted liquid-liquid extraction coupled with ultra-performance liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC Determination of Sodium Pentachlorophenol in Multi Environment Media of Poyang Lake Wetland [qikan.cmes.org]
Safety Operating Guide
Proper Disposal of Sodium Pentachlorophenate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous materials like sodium pentachlorophenate are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory requirements.
Immediate Safety & Handling Precautions
This compound is a highly toxic substance that requires careful handling.[1] It is fatal if it comes into contact with skin or is inhaled, and it is toxic if swallowed.[2][3] Additionally, it is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2]
Before handling this compound, ensure that all personnel are trained on its hazards and proper handling procedures.[4] The following personal protective equipment (PPE) is mandatory:
-
Respiratory Protection: A NIOSH (US) or EN 166 (EU) approved respirator is necessary, especially where dust formation is possible.[2]
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[2]
-
Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after.[2]
-
Protective Clothing: A complete chemical-protective suit is necessary to prevent skin contact.[2]
Emergency shower and eyewash facilities should be immediately accessible in the work area.[4]
Spill & Emergency Procedures
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[2]
-
Clean-up:
-
For powdered material, use a wet method or a vacuum with a HEPA filter to clean up the spill to avoid generating dust.[4] Do not dry sweep.[4]
-
If the substance is in a solution, absorb it with an inert material.
-
Collect the spilled material and any contaminated absorbent material in a sealed, properly labeled container for hazardous waste.[2][4]
-
-
Decontamination: After the spill has been cleaned up, thoroughly wash the area.[4]
-
Reporting: Report the incident to the appropriate safety officer or department.
Proper Disposal Procedures
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[1][3][4] Unused formulations containing this compound are classified as F027 hazardous waste by the U.S. Environmental Protection Agency (EPA).[5]
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2]
Step-by-Step Disposal Workflow:
-
Waste Identification & Segregation:
-
Identify all waste containing this compound, including surplus chemicals, contaminated labware, and personal protective equipment.
-
Segregate this waste from other laboratory waste streams in a designated and clearly labeled hazardous waste container.
-
-
Packaging & Labeling:
-
Place the waste in a suitable, sealed, and non-reactive container. The container must be in good condition and compatible with the waste.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The EHS department will work with a licensed hazardous waste disposal contractor to ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.
-
-
Documentation:
-
Maintain accurate records of the hazardous waste generated, including the quantity, date of generation, and disposal manifest.
-
Note on Treatment Methods: While high-temperature incineration (600-900°C) with appropriate scrubbing and ash disposal facilities is a recognized method for destroying this compound, this should only be carried out by specialized and permitted hazardous waste treatment facilities.[6]
Data Presentation
The following table summarizes the key hazard and transportation information for this compound.
| Identifier | Information |
| CAS Number | 131-52-2[4] |
| UN Number | UN 2567[2] |
| Hazard Class | 6.1 (Toxic Substance)[2][3] |
| Packing Group | II[2][3] |
| GHS Hazard Statements | H301: Toxic if swallowed[2] H310 + H330: Fatal in contact with skin or if inhaled[2] H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H335: May cause respiratory irritation[2] H351: Suspected of causing cancer[2] H410: Very toxic to aquatic life with long lasting effects[2] |
| GHS Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray[7] P273: Avoid release to the environment[7] P280: Wear protective gloves/protective clothing/eye protection/face protection[2] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water[3] P501: Dispose of contents/container in accordance with applicable regulations[7] |
Experimental Protocols
Logical Workflow for Disposal
References
Personal protective equipment for handling Sodium pentachlorophenate
This guide provides critical safety and logistical information for the handling and disposal of Sodium Pentachlorophenate, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks associated with this hazardous chemical.
This compound is a toxic and hazardous substance that requires strict adherence to safety protocols. It is fatal if inhaled or in contact with skin, causes severe eye irritation, and is suspected of causing cancer.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. Below is a summary of the required PPE to prevent exposure.
| Exposure Route | Required Personal Protective Equipment | Additional Recommendations |
| Dermal (Skin) | - Chemical-resistant gloves (material to be specified by safety equipment suppliers).[4] - Full protective clothing or lab coat.[1][4][5][6] | Inspect gloves prior to use and use proper glove removal technique.[2] Contaminated work clothes should be laundered by informed individuals.[4] |
| Ocular (Eyes) | - Tight-sealing safety goggles.[5] - Face shield.[2][5][6] | Eye wash fountains should be readily available in the immediate work area.[4] |
| Inhalation | - NIOSH/MSHA-approved respirator.[5] - Positive-pressure supplied-air respirators for high airborne contaminant concentrations.[5] | Work should be conducted in a well-ventilated area, preferably with local exhaust ventilation.[1][4][6] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step protocol outlines the safe handling, use, and disposal of this chemical.
1. Preparation and Engineering Controls:
- Ensure the work area is well-ventilated, and local exhaust ventilation is operational.[1][4][6]
- Verify that an emergency shower and eyewash station are accessible.[4]
- Prepare all necessary PPE and ensure it is in good condition.
- Have spill cleanup materials readily available.
2. Handling and Use:
- Wear all required PPE before handling the chemical.
- Avoid creating dust; do not dry sweep powdered material.[4] Use a wet method or vacuum for cleanup if necessary.[4]
- When weighing or transferring the powder, do so in a designated area with local exhaust ventilation to minimize dust dispersion.
- Avoid contact with skin, eyes, and clothing.[2]
- Do not eat, drink, or smoke in the handling area.[1][4]
- Wash hands thoroughly after handling, before breaks, and at the end of the work shift.[2][4]
3. Storage:
- Store this compound in tightly closed, properly labeled containers.[4][5]
- Keep the storage area cool, dry, and well-ventilated.[2][4]
- Store away from incompatible materials such as strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[4]
4. Disposal:
- This compound and its container must be disposed of as hazardous waste.[1]
- Follow all local, regional, and national regulations for hazardous waste disposal.[1][5]
- Do not release the chemical into the environment.[1][6]
5. Emergency Procedures:
- In case of a spill, evacuate all non-essential personnel from the area.[4]
- For skin contact, immediately remove contaminated clothing and wash the affected area with large amounts of soap and water.[4]
- For eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
- If inhaled, move the person to fresh air and seek immediate medical attention.[2]
Visual Workflow and Emergency Protocols
To further clarify the procedural steps, the following diagrams illustrate the operational workflow for handling this compound and the logical steps for emergency response.
Caption: Operational Workflow for Handling this compound.
Caption: Emergency Response Protocol for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
